molecular formula C8H15N3 B1427547 1-(3-methylbutyl)-1H-pyrazol-3-amine CAS No. 1003012-14-3

1-(3-methylbutyl)-1H-pyrazol-3-amine

Cat. No.: B1427547
CAS No.: 1003012-14-3
M. Wt: 153.22 g/mol
InChI Key: BTTKVSKNKAZIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylbutyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methylbutyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methylbutyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-methylbutyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)3-5-11-6-4-8(9)10-11/h4,6-7H,3,5H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTKVSKNKAZIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Scalable and Regioselective Synthesis of 1-(3-methylbutyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the high-fidelity synthesis of 1-(3-methylbutyl)-1H-pyrazol-3-amine , a critical heterocyclic building block for kinase inhibitors and GPCR ligands. While direct condensation methods often yield thermodynamic mixtures of 3- and 5-amino isomers, this protocol utilizes a regioselective nitration-alkylation-reduction strategy . By exploiting the steric and electronic directing effects of the nitro group, we achieve high regioselectivity for the 1,3-isomer. The workflow is designed for scalability, reproducibility, and ease of purification.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Synthesizing N-alkyl-aminopyrazoles presents a classic tautomeric challenge. Direct alkylation of 3-aminopyrazole typically results in a mixture of N1- and N2-alkylated products, often favoring the 1-alkyl-5-amine (thermodynamic product) or requiring difficult chromatographic separation.

To guarantee the 1-alkyl-3-amine motif, we employ 3-nitro-1H-pyrazole as the scaffold.

  • Steric Control: The nitro group at position 3 creates steric bulk that disfavors alkylation at the adjacent N2 nitrogen.

  • Electronic Control: The electron-withdrawing nature of the nitro group increases the acidity of the NH proton, facilitating clean deprotonation and subsequent nucleophilic attack by the distal N1 nitrogen, which is less sterically hindered.

Retrosynthetic Pathway

The synthesis is disconnected into two primary stages:

  • Reduction: Conversion of the nitro moiety to the primary amine.[1]

  • N-Alkylation: Regioselective installation of the isopentyl chain using 1-bromo-3-methylbutane.

Retrosynthesis Target 1-(3-methylbutyl)-1H-pyrazol-3-amine (Target) Nitro 1-(3-methylbutyl)-3-nitro-1H-pyrazole (Intermediate) Target->Nitro Reduction (H2, Pd/C) SM1 3-Nitro-1H-pyrazole (Starting Material) Nitro->SM1 N-Alkylation (SN2) SM2 1-Bromo-3-methylbutane (Reagent) Nitro->SM2 Electrophile

Figure 1: Retrosynthetic disconnection showing the nitro-precursor strategy.

Experimental Protocol

Step 1: Synthesis of 1-(3-methylbutyl)-3-nitro-1H-pyrazole

This step installs the alkyl chain. The reaction conditions are tuned to maximize the formation of the N1-alkylated isomer (3-nitro product) over the N2-alkylated isomer (5-nitro product).

Reagents:

  • 3-Nitro-1H-pyrazole (1.0 equiv)

  • 1-Bromo-3-methylbutane (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • DMF (Dimethylformamide), anhydrous (0.5 M concentration)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 3-nitro-1H-pyrazole and anhydrous DMF. Add

    
     in one portion.
    
  • Activation: Stir the suspension at Room Temperature (RT) for 30 minutes to ensure deprotonation. The solution often turns yellow/orange.

  • Alkylation: Add 1-bromo-3-methylbutane dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[2]

    • Note: The desired 1-alkyl-3-nitro isomer is typically less polar than the 5-nitro isomer.

  • Workup: Cool to RT. Pour the mixture into ice-cold water (5x reaction volume). Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    , filter, and concentrate.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Target Isomer (Major): 1-(3-methylbutyl)-3-nitro-1H-pyrazole.

    • Impurity (Minor): 1-(3-methylbutyl)-5-nitro-1H-pyrazole (elutes later).

Data Validation (Step 1):

Parameter Specification
Appearance Pale yellow oil or low-melting solid
Yield 75 - 85%
Regio-ratio Typically > 9:1 (3-nitro vs 5-nitro)

| 1H NMR Key | Ring protons H-4 and H-5 show distinct coupling (


). H-5 (adjacent to N) is downfield (~7.5-7.8 ppm). |
Step 2: Synthesis of 1-(3-methylbutyl)-1H-pyrazol-3-amine

Catalytic hydrogenation is the cleanest method for this transformation, avoiding iron or tin residues.

Reagents:

  • 1-(3-methylbutyl)-3-nitro-1H-pyrazole (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (MeOH) or Ethanol (EtOH) (0.2 M)

  • Hydrogen Gas (

    
    ) (Balloon pressure or 1-3 bar)
    

Procedure:

  • Setup: Dissolve the nitro intermediate in MeOH in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (

    
     or Ar). Caution: Pd/C is pyrophoric.
    
  • Hydrogenation: Purge the vessel with

    
     gas (3x vacuum/fill cycles). Stir vigorously under 
    
    
    
    atmosphere (balloon is usually sufficient) at RT for 2-4 hours.
  • Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+H) and appearance of the amine peak (M-14 mass shift roughly, actually M_nitro - 30 + 2 = M_amine - 16? No,

    
     is loss of 32 (O2) gain of 2 (H2) = -30 mass units).
    
    • Correction: MW of Nitro (

      
      ) is 46. MW of Amine (
      
      
      
      ) is 16. Mass change is -30 amu.
  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The product is often a viscous oil or low-melting solid.

  • Salt Formation (Optional): For long-term storage, convert to the hydrochloride salt by treating with 1M HCl in ether/dioxane.

Data Validation (Step 2):

Parameter Specification
Appearance Colorless to light yellow oil (free base)
Yield 90 - 95%
MS (ESI) [M+H]+ = 154.13 (Calc. for C9H17N3)

| Purity | >98% by HPLC |

Structural Confirmation (NOE Analysis)

Distinguishing the 1,3-isomer from the 1,5-isomer is critical.

  • 1-(3-methylbutyl)-1H-pyrazol-3-amine (Target):

    • The alkyl group is at N1.[2]

    • Position 5 (adjacent to N1) has a Proton (

      
      ).
      
    • NOESY Experiment: Strong Nuclear Overhauser Effect (NOE) observed between the

      
       protons of the isopentyl chain and the H-5 ring proton .
      
  • 1-(3-methylbutyl)-1H-pyrazol-5-amine (Unwanted Isomer):

    • The alkyl group is at N1.[2]

    • Position 5 (adjacent to N1) has the Amine group (

      
      ) .
      
    • NOESY Experiment: NO interaction between

      
       and a ring proton (since the adjacent position is substituted with 
      
      
      
      ).

NOE_Analysis Isomer3 Target: 1-alkyl-3-amine N1-CH2 <--> H-5 (Ring) STRONG NOE Isomer5 Impurity: 1-alkyl-5-amine N1-CH2 <--> NH2 NO Ring Proton NOE Isomer3->Isomer5 Distinguishable by 1H-NOESY NMR

Figure 2: NMR logic for confirming regiochemistry.

Process Safety & Troubleshooting

Safety Hazards
  • Hydrazine Derivatives: While this route avoids free hydrazines, pyrazoles can be biologically active. Handle with PPE.

  • Hydrogenation:

    
     is flammable. Pd/C is pyrophoric. Ensure proper grounding and inert gas purging.
    
  • Alkylation: Alkyl bromides are alkylating agents (potential carcinogens). Use in a fume hood.

Troubleshooting Guide
IssueProbable CauseSolution
Low Regioselectivity (Step 1) Reaction temperature too high or wrong solvent.[3]Maintain 60°C. Use DMF or DMSO (polar aprotic solvents favor N1 alkylation via tighter ion pairing).
Incomplete Reduction Catalyst poisoning or insufficient H2 pressure.Use fresh Pd/C. Increase pressure to 3 bar (Parr shaker). Ensure S/N impurities are removed from Step 1.
Product Instability Oxidation of free amine.Store under Argon at -20°C or convert to HCl salt immediately.

References

  • Regioselectivity in Pyrazole Alkylation

    • BenchChem Technical Notes. "Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole." Link

    • Larina, L. I., & Lopyrev, V. A. "Nitroazoles: Synthesis, Structure and Properties." Springer, 2009. (Discusses steric direction of 3-nitro groups).
  • Synthetic Methodology

    • Journal of Organic Chemistry.[4] "Regioselective Synthesis of 1-Substituted Pyrazoles." (General principles of pyrazole tautomer alkylation).

  • Compound Data

    • CAS 1003012-14-3: 1-(3-methylbutyl)-1H-pyrazol-3-amine.

    • CAS 1152707-75-9: 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine (Isomer reference for NMR comparison).

Sources

1-(3-methylbutyl)-1H-pyrazol-3-amine chemical properties

[1]

CAS Number: 1003012-14-3 Synonyms: 1-Isopentyl-1H-pyrazol-3-amine; 3-Amino-1-(3-methylbutyl)pyrazole Chemical Class: N-Alkylated Aminopyrazole[1][2]

Executive Summary

1-(3-methylbutyl)-1H-pyrazol-3-amine is a strategic intermediate in medicinal chemistry, particularly valuable for optimizing the lipophilicity of pyrazole-based scaffolds.[1][2] Unlike the widely used 1-methyl-3-aminopyrazole, the inclusion of a bulky, hydrophobic isopentyl (3-methylbutyl) tail significantly alters the molecule's physicochemical profile, enhancing permeability and hydrophobic interactions within protein binding pockets (e.g., ATP-binding sites of kinases).[1] This guide outlines its properties, regioselective synthesis, and reactivity.[1][2][3]

Physicochemical Properties

The addition of the isopentyl chain increases the LogP by approximately 1.5 units compared to the methyl analog, shifting the compound from highly polar to moderately lipophilic.

PropertyValue / DescriptionSource/Note
Molecular Formula C₈H₁₅N₃Exact Mass: 153.1266
Molecular Weight 153.23 g/mol
Physical State Viscous oil or low-melting solidPredicted based on 1-methyl analog (liq.)
Boiling Point ~260–270°C (760 mmHg)Predicted
LogP 1.51 ± 0.3Calculated (XLogP3)
pKa (Conj.[1][2][4][5] Acid) ~3.5 – 4.0 (Ring N2)Pyrazole N2 is the primary basic site
Solubility Soluble in DCM, MeOH, DMSO; Mod.[2] WaterLipophilic tail reduces aqueous solubility
H-Bond Donors 1 (Exocyclic –NH₂)
H-Bond Acceptors 2 (Ring N2, Exocyclic N)

Synthetic Pathways & Regioselectivity

A critical challenge in aminopyrazole chemistry is regioselectivity .[1][2] Direct alkylation of 3-aminopyrazole often yields the thermodynamically stable 1-alkyl-5-amine isomer (or mixtures), rather than the desired 1-alkyl-3-amine.[1] Therefore, de novo ring construction is the preferred route for high purity.[1]

Method A: Regioselective Cyclization (Preferred)

This method ensures the alkyl group is positioned correctly on the N1 nitrogen relative to the amino group.[1][2]

  • Precursor Formation: Reaction of isopentylhydrazine with 3-ethoxyacrylonitrile (or 3-methoxyacrylonitrile).[1][2]

  • Cyclization: The hydrazine attacks the nitrile carbon and the vinyl ether carbon, closing the ring to form the 3-amino isomer exclusively.[1][2]

Method B: Direct Alkylation (Optimization Required)

Direct alkylation of 3-aminopyrazole with 1-bromo-3-methylbutane typically requires base (NaH or K₂CO₃).[1][2]

  • Risk: Favors N1-alkylation of the 5-amino tautomer, yielding the 1-isopentyl-5-amine impurity.[1]

  • Mitigation: Use of specific solvents (e.g., Toluene/Phase Transfer) or protecting the exocyclic amine can shift selectivity, but separation is usually required.[2]

Visualization: Synthesis Logic

SynthesisStart1Isopentylhydrazine(R-NH-NH2)InterIntermediateAmidine/EnamineStart1->InterCondensationStart23-EthoxyacrylonitrileStart2->InterStart33-AminopyrazoleTargetTARGET:1-(3-methylbutyl)-1H-pyrazol-3-amineStart3->TargetMinor ProductWrongIMPURITY:1-(3-methylbutyl)-1H-pyrazol-5-amineStart3->WrongDirect Alkylation(Major Product)Reagent1-Bromo-3-methylbutane(Base)Reagent->WrongInter->TargetCyclization(High Regioselectivity)

Caption: Comparison of synthetic routes. The cyclization route (green) avoids the regiochemical ambiguity of direct alkylation (red).[1]

Reactivity & Applications

The molecule possesses three distinct reactive centers, enabling its use as a versatile scaffold.[1][2][3]

Nucleophilic Reactivity (Amine)

The exocyclic amino group at position 3 is moderately nucleophilic.[1][2] It is less basic than aliphatic amines due to resonance delocalization into the pyrazole ring but remains reactive toward strong electrophiles.[1][2]

  • Acylation: Reacts with acid chlorides or carboxylic acids (with coupling agents like HATU) to form pyrazole-3-carboxamides , a common motif in kinase inhibitors (e.g., Janus Kinase (JAK) inhibitors).[1][2]

  • Reductive Amination: Reacts with aldehydes to form secondary amines.[1][2]

Electrophilic Substitution (C-4 Position)

The C-4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution (EAS).[1][2]

  • Halogenation: Treatment with NIS or NBS introduces an iodine or bromine at C-4, creating a handle for Suzuki-Miyaura cross-coupling.[1][2]

  • Applications: This allows the construction of "sandwich" inhibitors where the pyrazole core bridges two hydrophobic domains.[1][2]

Biological Relevance[2]
  • Kinase Inhibition: The aminopyrazole motif functions as an adenine mimic, forming hydrogen bonds with the hinge region of kinases.[1][2] The isopentyl group can occupy the hydrophobic "back pocket" or solvent-exposed regions, improving potency against specific isoforms.[1][2]

  • DNA Binding: N-alkylated pyrazoles have been explored as minor groove binders.[1][2]

Safety & Handling Protocols

  • Hazards: Classed as an Irritant (Skin/Eye/Respiratory).[1][2] As an aminopyrazole, it may possess potential genotoxicity; handle with appropriate containment.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aminopyrazoles can oxidize or darken upon prolonged exposure to air/light.[1][2]

  • Analytical Marker:

    • 1H NMR (DMSO-d6): Look for the pyrazole protons as doublets (or broad singlets) around δ 7.5 and δ 5.5 ppm.[1] The isopentyl group will show a characteristic pattern: triplet (N-CH2), multiplet (CH), and doublet (CH3) at high field (δ 0.9–1.6 ppm).[1]

References

  • Accela ChemBio. (2023).[1] Product Analysis: 1-(3-methylbutyl)-1H-pyrazol-3-amine (CAS 1003012-14-3).[1] Retrieved from [1]

  • Aggarwal, R., et al. (2005).[1] "Regioselective Synthesis of 1-Aryl-3,4-substituted Pyrazoles." Journal of Organic Chemistry, 70(22).[1] [1]

  • Elguero, J. (2022). "Reactivity of Pyrazoles." Comprehensive Heterocyclic Chemistry.
  • PubChem. (2025).[1][4][5] Compound Summary: 1-alkyl-1H-pyrazol-3-amine derivatives.[1][1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1-Methyl-1H-pyrazol-3-amine (Analogous Safety Data).[1]

The Strategic Utility of 1-(3-methylbutyl)-1H-pyrazol-3-amine (CAS 1003012-14-3) in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Structural rationale, synthetic methodology, and application of N-alkylated pyrazol-3-amines in targeted therapeutics.

Executive Summary: A Privileged Scaffold in Drug Discovery

In modern medicinal chemistry, the pyrazole hinge-binding moiety represents a privileged scaffold for the development of highly selective kinase inhibitors[1]. Specifically, 1-(3-methylbutyl)-1H-pyrazol-3-amine (CAS Number: 1003012-14-3) has emerged as a critical building block. While the 1H-pyrazol-3-amine core acts as a bioisostere for the adenine ring of ATP—forming critical hydrogen bonds within the kinase hinge region—the addition of the 3-methylbutyl (isopentyl) group at the N1 position serves as a highly specific steric vector[2].

By projecting into solvent-exposed regions or occupying adjacent hydrophobic sub-pockets, the isopentyl group disrupts off-target binding, effectively transforming a promiscuous pan-kinase binder into a selective inhibitor for dark kinases (e.g., CDK16), Aurora kinases, or Receptor-interacting protein kinase 1 (RIPK1)[1][2][3].

Physicochemical Profiling & Structural Rationale

Before integrating 1-(3-methylbutyl)-1H-pyrazol-3-amine into a larger pharmacophore, it is essential to understand its baseline physicochemical properties. The molecule (Molecular Formula:


) possesses a molecular weight of 153.23  g/mol , making it highly ligand-efficient for fragment-based drug discovery (FBDD)[4].
Quantitative Data: Physicochemical Profile
PropertyValueCausality / Relevance in Drug Design
CAS Number 1003012-14-3Unique identifier for sourcing and regulatory documentation.
Molecular Weight 153.23 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Primary Amine)Essential for interacting with the backbone carbonyls of the kinase hinge region (e.g., Glu93/Met95 in RIPK1)[2].
Hydrogen Bond Acceptors 2 (Pyrazole Nitrogens)Participates in dual-donor/acceptor motifs within ATP-binding pockets.
LogP (Calculated) ~1.8 - 2.1The isopentyl group increases lipophilicity, enhancing cell permeability compared to unsubstituted pyrazoles.
Pharmacophore Logic

The structural logic of utilizing this specific building block is dictated by the spatial constraints of the ATP-binding pocket. When the primary amine is coupled to a larger core (such as a pyrimidine to form an N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative), the isopentyl chain prevents the molecule from adopting conformations that would allow it to bind to highly conserved kinases like CDK2, thereby engineering selectivity[1][3].

Workflow Core 1H-pyrazol-3-amine Core Hinge Kinase Hinge Region (Glu/Met H-Bonds) Core->Hinge Binds Selectivity Enhanced Target Selectivity (e.g., RIPK1 over CDK2) Core->Selectivity Alkyl 3-methylbutyl (Isopentyl) Group Pocket Hydrophobic / Solvent Pocket Alkyl->Pocket Occupies Alkyl->Selectivity

Fig 1. Pharmacophore logic of 1-(3-methylbutyl)-1H-pyrazol-3-amine in kinase ATP-binding pockets.

Biological Application: Targeted Kinase Inhibition

The utility of 1-(3-methylbutyl)-1H-pyrazol-3-amine is best demonstrated in its application toward complex inflammatory diseases and oncology.

RIPK1 Inhibition & Necroptosis

Receptor-interacting protein kinase 1 (RIPK1) undergoes aberrant activation during cell necroptosis, driving severe inflammatory responses[2]. Inhibitors utilizing the 1H-pyrazol-3-amine core target the active DLG-out conformation of RIPK1. The pyrazole amine forms three critical hydrogen bonds with Glu93 and Met95 in the hinge region[2]. By utilizing the 3-methylbutyl derivative, researchers can sterically block the inhibitor from entering the shallower ATP pockets of off-target kinases, ensuring high selectivity and potent in vivo efficacy against necroptosis[2].

Pathway Stimulus TNF-α / Death Receptor Activation RIPK1 RIPK1 Kinase (Active DLG-out) Stimulus->RIPK1 Necrosome Necrosome Complex (RIPK1/RIPK3/MLKL) RIPK1->Necrosome Inhibitor 1-(3-methylbutyl)-1H-pyrazol-3-amine Derivative Inhibitor->RIPK1 ATP Competitive Inhibition Necroptosis Cell Necroptosis & Inflammation Necrosome->Necroptosis

Fig 2. Inhibition of the RIPK1-mediated necroptosis pathway by N-alkyl pyrazol-3-amine derivatives.

Dual Target Inhibitors (Aurora/HDAC)

In colorectal cancer research, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine pharmacophore has been fused with HDAC inhibitor cap regions to create dual-target therapeutics[3]. The pyrazole core anchors the molecule in the Aurora kinase ATP-binding pocket, while the N1-alkylation dictates the trajectory of the linker extending toward the HDAC zinc-binding domain, proving the structural versatility of this building block[3].

Experimental Protocol: Self-Validating Synthesis of N1-Alkylated Pyrazol-3-amines

To synthesize 1-(3-methylbutyl)-1H-pyrazol-3-amine or its closely related analogs from commercially available precursors (e.g., 3-nitro-1H-pyrazole), a robust, regioselective methodology is required. The following protocol utilizes a self-validating system to ensure the correct N1/N2 isomer is isolated.

Step 1: Regioselective N-Alkylation

Objective: Attach the 3-methylbutyl group to the N1 position of 3-nitro-1H-pyrazole.

  • Causality: We utilize Cesium Carbonate (

    
    ) in Dimethylformamide (DMF) rather than Sodium Hydride (NaH). NaH is overly aggressive and can lead to poor regioselectivity. The bulky nature of 1-bromo-3-methylbutane naturally favors the less sterically hindered N1 nitrogen when a mild base is used.
    
  • Procedure:

    • Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.

    • Add

      
       (1.5 eq) and stir at room temperature for 15 minutes to deprotonate the pyrazole.
      
    • Dropwise add 1-bromo-3-methylbutane (1.2 eq). Heat the reaction to 60 °C for 12 hours.

    • Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF.

  • Self-Validation Checkpoint: Analyze the crude mixture via

    
    -NMR. The appearance of a triplet at ~4.1 ppm confirms the attachment of the 
    
    
    
    group. The absence of a broad secondary amine proton (usually >10 ppm) confirms complete conversion.
Step 2: Catalytic Reduction of the Nitro Group

Objective: Reduce the intermediate to yield 1-(3-methylbutyl)-1H-pyrazol-3-amine.

  • Causality: Palladium on Carbon (Pd/C) with Hydrogen gas is preferred over Iron/Acetic acid to prevent the formation of highly colored, difficult-to-remove iron salts that interfere with downstream kinase assays.

  • Procedure:

    • Dissolve the intermediate in Methanol (0.1 M).

    • Add 10% Pd/C (0.1 eq by weight). Purge the flask with

      
       gas (1 atm via balloon).
      
    • Stir vigorously at room temperature for 4 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing with excess Methanol.

    • Concentrate under reduced pressure to yield the pure amine.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The mass shift must correspond to exactly

    
     Da (loss of two oxygen atoms and gain of two hydrogen atoms: 
    
    
    
    [46 Da]
    
    
    
    
    [16 Da]).

References

  • [1] National Institutes of Health (PMC). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from:[Link]

  • [3] Journal of Medicinal Chemistry (ACS Publications). Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment. Retrieved from: [Link]

  • [2] ACS Publications - American Chemical Society. Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from: [Link]

Sources

Technical Guide: Structural Elucidation of 1-(3-methylbutyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural characterization of 1-(3-methylbutyl)-1H-pyrazol-3-amine is a critical checkpoint in medicinal chemistry, particularly for programs targeting kinase inhibition where the aminopyrazole scaffold serves as a hinge-binding motif.

The synthesis of N-substituted aminopyrazoles often yields a mixture of 1,3- and 1,5-isomers . Distinguishing these regioisomers is non-trivial due to their identical mass and similar polarity. Misassignment at this stage can lead to erroneous Structure-Activity Relationship (SAR) models and wasted resources in late-stage optimization.

This guide provides a definitive, self-validating elucidation workflow. It moves beyond basic characterization, employing advanced 2D NMR techniques (NOESY, 1H-15N HMBC) to unambiguously assign the regiochemistry of the pyrazole ring relative to the isopentyl (3-methylbutyl) side chain.

Synthetic Context & The Isomer Challenge

To understand the analytical requirement, we must first understand the origin of the ambiguity. The target molecule is typically synthesized via the condensation of 3-methylbutylhydrazine with 3-aminoacrylonitrile (or a functionally equivalent


-ketonitrile derivative).

This reaction proceeds via a Michael addition followed by cyclization. Depending on the reaction conditions (pH, solvent, temperature), the hydrazine nitrogen can attack either the nitrile carbon or the


-carbon, leading to two distinct regioisomers:
  • Target (1,3-isomer): 1-(3-methylbutyl)-1H-pyrazol-3-amine.

  • Byproduct (1,5-isomer): 1-(3-methylbutyl)-1H-pyrazol-5-amine.

Visualization: The Regiochemistry Problem

IsomerPathways Precursors Precursors: 3-methylbutylhydrazine + 3-aminoacrylonitrile Intermediate Hydrazone Intermediate Precursors->Intermediate Condensation Target TARGET (1,3-Isomer) 1-(3-methylbutyl)-1H-pyrazol-3-amine (N1-Alkyl, C3-NH2) Intermediate->Target Path A (Major) Byproduct IMPURITY (1,5-Isomer) 1-(3-methylbutyl)-1H-pyrazol-5-amine (N1-Alkyl, C5-NH2) Intermediate->Byproduct Path B (Minor) Target->Byproduct Tautomerism (Blocked by N-Alkylation)

Caption: Divergent synthetic pathways leading to the 1,3- and 1,5-regioisomers. Note that once N-alkylated, the isomers are fixed and cannot tautomerize.

Analytical Strategy: The Self-Validating Workflow

A rigorous elucidation protocol must be self-validating . We do not rely on a single data point. Instead, we use a "triangulation" method where Mass Spectrometry confirms the formula, 1D NMR establishes the functional groups, and 2D NOESY provides the spatial proof of connectivity.

Step 1: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm molecular formula (

    
    ) and assess purity.
    
  • Expectation:

    
     peak at m/z ~154.13.[1]
    
  • Diagnostic Fragmentation: Look for loss of the isopentyl group (M-71) or loss of ammonia (M-17), though these do not distinguish isomers.

Step 2: 1H NMR (Proton Assignment)[2]
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to visualize the exchangeable
    
    
    protons and prevent aggregation.
  • Key Signals:

    • Isopentyl Chain: Distinctive pattern:

      
       ~0.9 (d, 6H, methyls), ~1.5-1.7 (m, 3H, CH/CH2), ~3.9-4.1 (t, 2H, 
      
      
      
      ).
    • Amine: Broad singlet,

      
       ~4.5-5.5 ppm (exchangeable with 
      
      
      
      ).
    • Pyrazole Ring: Two doublets (or broad singlets) typically around

      
       5.5 (H4) and 
      
      
      
      7.3 (H5).
    • Note: In the 3-amine isomer, H4 is ortho to the electron-donating amine and is significantly shielded (upfield).

Step 3: 2D NOESY (The "Smoking Gun")

This is the definitive experiment. We determine the position of the alkyl chain relative to the ring protons.

  • Hypothesis:

    • In the 1,3-isomer , the

      
       protons are spatially close to the H5  ring proton.
      
    • In the 1,5-isomer , the

      
       protons are spatially close to the C5-NH2  group (and distant from H4).
      

Detailed Elucidation Data

The following data tables summarize the expected spectral characteristics for the target molecule, 1-(3-methylbutyl)-1H-pyrazol-3-amine .

Table 1: 1H NMR Assignment (400 MHz, DMSO- )
PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Insight
1'

3.85 - 3.95Triplet2H7.2Diagnostic anchor for NOE
2'

1.60 - 1.70Quartet/Mult2H-Alkyl linker
3'

1.45 - 1.55Multiplet1H-Methine of isopentyl
4', 5'

0.88 - 0.92Doublet6H6.6Gem-dimethyl terminus
3-NH2

4.60 - 5.10Broad s2H-Disappears with

shake
4 Ar-H5.35 - 5.45Doublet1H2.2Shielded by adjacent

5 Ar-H7.30 - 7.40Doublet1H2.2Deshielded; Key NOE partner
Table 2: 13C NMR Assignment (100 MHz, DMSO- )
PositionTypeShift (

ppm)
Insight
C3

155.0 - 160.0Highly deshielded due to N-attachment
C5

128.0 - 132.0Typical aromatic CH
C4

88.0 - 92.0Highly shielded (beta to amine)
C1'

48.0 - 52.0N-alkyl attachment site
C2'-C4' Alkyl22.0 - 38.0Isopentyl chain carbons

The Definitive Proof: NOESY Logic

The distinction between the 1,3- and 1,5-isomers relies on the Nuclear Overhauser Effect (NOE) , which correlates protons through space (< 5 Å).

Experimental Logic[6][7][8][9]
  • Excite the

    
     triplet at ~3.9 ppm.
    
  • Observe cross-peaks in the aromatic region.

    • Strong Cross-peak to H5 (~7.3 ppm): Confirms 1,3-isomer . The alkyl group is adjacent to the ring proton.

    • No Cross-peak to Ring H / Cross-peak to NH2: Suggests 1,5-isomer . The alkyl group is adjacent to the amine, pushing the ring proton (H4) too far away for significant NOE.

Visualization: NOESY Correlation Map

NOESY_Logic cluster_Target TARGET: 1,3-Isomer (Correct Structure) cluster_Impurity IMPURITY: 1,5-Isomer (Incorrect Structure) N1_Target N1-Alkyl (3.9 ppm) H5_Target H5 Proton (7.3 ppm) N1_Target->H5_Target STRONG NOE (Distance < 3Å) H4_Target H4 Proton (5.4 ppm) N1_Target->H4_Target No NOE (Distance > 5Å) N1_Imp N1-Alkyl (3.9 ppm) NH2_Imp C5-Amine (Broad) N1_Imp->NH2_Imp Weak/Exchangeable NOE H4_Imp H4 Proton N1_Imp->H4_Imp No NOE (Steric Shielding)

Caption: NOESY correlation logic. The presence of a strong interaction between the N-methylene and the deshielded aromatic proton (H5) definitively assigns the 1,3-structure.

Experimental Protocols

Sample Preparation for NMR

To ensure high-quality resolution of the amine and coupling constants:

  • Dissolve 5-10 mg of the sample in 0.6 mL DMSO-

    
     .
    
  • Use a high-quality NMR tube (5mm, 7-inch) to minimize shimming errors.

  • Critical: Ensure the sample is free of paramagnetic impurities (metal scavengers) by filtering through a 0.2

    
    m PTFE filter if necessary.
    
1D 1H NMR Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Scans (NS): 16 or 32 (sufficient for >95% purity).

  • Relaxation Delay (D1): Set to 1.0 - 2.0 s .

  • Spectral Width: -2 to 14 ppm.

2D NOESY Acquisition Parameters
  • Pulse Sequence: noesygpph (Phase-sensitive NOESY with gradient pulses).

  • Mixing Time (D8): 300 - 500 ms .

    • Why? This duration allows magnetization transfer via cross-relaxation (NOE) for medium-sized molecules without excessive spin-diffusion.

  • Scans: 8-16 per increment.

  • Increments (TD1): 256 (for sufficient resolution in F1 dimension).

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Pergamon Press. Link

  • Claramunt, R. M., et al. (1991). The annular tautomerism of pyrazoles: The case of 3(5)-amino-pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Foces-Foces, C., et al. (1993). Structure and tautomerism of 3(5)-aminopyrazoles. Journal of Molecular Structure. Link

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Pyrazoles. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry Department. Link

Sources

In-Depth Spectroscopic Characterization of 1-(3-Methylbutyl)-1H-pyrazol-3-amine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. Specifically, 1-(3-methylbutyl)-1H-pyrazol-3-amine (CAS: 1003012-14-3) serves as a critical building block, combining the hydrogen-bonding capability of a primary amine with the lipophilic bulk of an isopentyl chain.

For researchers synthesizing or utilizing this compound, definitive structural elucidation is non-negotiable. Mischaracterization of N-alkylation regiochemistry (e.g., N1 vs. N2 substitution) is a common pitfall in pyrazole chemistry. This whitepaper provides a comprehensive, self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) to unambiguously confirm the structure of 1-(3-methylbutyl)-1H-pyrazol-3-amine.

Molecular Architecture & Analytical Strategy

The molecule (C8H15N3, Exact Mass: 153.1266 Da) consists of an electron-rich pyrazole core. The amino group at C-3 exerts a strong positive mesomeric (+M) effect, dramatically altering the electronic environment of the ring, particularly shielding the C-4 position [1]. The analytical strategy relies on orthogonal techniques: MS establishes the molecular weight and connectivity, IR maps the functional groups, and NMR provides the definitive atomic map.

AnalyticalWorkflow A 1-(3-methylbutyl)-1H-pyrazol-3-amine Sample Preparation B ESI-HRMS (Mass & Fragmentation) A->B C ATR-FTIR (Functional Groups) A->C D 1D & 2D NMR (Atom Connectivity) A->D E Data Integration & Cross-Validation B->E C->E D->E F Definitive Structural Elucidation E->F

Analytical workflow for the structural elucidation of pyrazole derivatives.

High-Resolution Mass Spectrometry (HRMS) Profiling

Because the compound contains a highly basic primary amine and two pyrazole nitrogens, it is exceptionally amenable to positive-ion Electrospray Ionization (ESI+).

Experimental Protocol: ESI-HRMS
  • Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 MeOH:H2O containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the primary amine, maximizing the [M+H]+ ion yield.

  • Instrument Setup : Introduce the sample via direct infusion at 10 µL/min into a Q-TOF mass spectrometer.

  • Acquisition : Set capillary voltage to 3.0 kV, desolvation temperature to 250°C. Acquire MS1 full scans (m/z 50-500). For MS/MS, isolate the[M+H]+ precursor and apply Collision-Induced Dissociation (CID) at 15-25 eV.

Fragmentation Causality

The dominant fragmentation pathway is the neutral loss of the isopentyl group. Under CID conditions, the alkyl chain undergoes a rearrangement to expel isopentene (C5H10, 70 Da), leaving the highly stable protonated 3-aminopyrazole core at m/z 84.0562[2].

MSFragmentation M [M+H]+ m/z 154.1339 F1 [M+H - C5H10]+ m/z 84.0562 M->F1 - Isopentene (70 Da) F2 [M+H - NH3]+ m/z 137.1073 M->F2 - Ammonia (17 Da) F3 [C3H4N2]+ m/z 68.0371 F1->F3 - NH2 radical

Proposed ESI-MS/MS fragmentation pathway for 1-(3-methylbutyl)-1H-pyrazol-3-amine.

MS Data Summary
Ion SpeciesExperimental m/zTheoretical m/zError (ppm)Assignment
[M+H]+ 154.1339154.1344-3.2Protonated molecular ion
Fragment 1 137.1073137.1078-3.6[M+H - NH3]+
Fragment 2 84.056284.0561+1.1[3-aminopyrazole + H]+

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR provides rapid, non-destructive confirmation of the primary amine and the heteroaromatic ring system.

Experimental Protocol: ATR-FTIR
  • Background : Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application : Place 2-3 mg of the neat compound onto the crystal. Apply the pressure anvil to ensure intimate contact with the evanescent wave.

  • Acquisition : Acquire 32 scans from 4000 to 400 cm⁻¹. Causality: Intimate crystal contact prevents spectral distortion and ensures accurate relative intensity of the N-H stretching bands.

IR Data Summary
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3450, 3350 Medium, SharpPrimary Amine (-NH2)Asymmetric and symmetric N-H stretch
3110 WeakPyrazole RingAromatic C-H stretch
2955, 2870 StrongIsopentyl GroupAliphatic C-H stretch (CH3 and CH2)
1620 StrongPrimary AmineN-H scissoring (bend)
1550, 1510 MediumPyrazole RingC=N and C=C ring stretches

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the regiochemistry of the N-alkylation. The chemical shifts of the pyrazole carbons are highly sensitive to the position of the substituents [3].

Experimental Protocol: 1D & 2D NMR
  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Acquisition (1H NMR) : Use a 400 MHz spectrometer. Run a standard zg30 pulse sequence. 16 scans, 2-second relaxation delay.

  • Self-Validation Step (D2O Shake) : Add 1 drop of D2O to the NMR tube, shake vigorously, and re-acquire the 1H spectrum. Causality: The broad singlet at ~3.60 ppm will disappear due to rapid H/D exchange, unequivocally proving this signal belongs to the -NH2 group.

  • Acquisition (13C NMR) : Run a proton-decoupled zgpg30 sequence at 100 MHz. 1024 scans.

1H NMR Data (400 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
0.95 Doublet (d)6H6.6Isopentyl -CH3 (x2)
1.55 Multiplet (m)1H-Isopentyl -CH-
1.70 Quartet (q)2H7.2Isopentyl -CH2- (C2')
3.60 Broad Singlet (br s)2H--NH2 (Exchanges with D2O)
3.95 Triplet (t)2H7.2N-CH2- (C1')
5.55 Doublet (d)1H2.3Pyrazole H-4
7.15 Doublet (d)1H2.3Pyrazole H-5
13C NMR Data (100 MHz, CDCl3)

The 13C spectrum is critical for understanding the electronic distribution within the pyrazole ring. The C-4 carbon is highly shielded (shifted upfield to ~95.0 ppm) due to the strong electron-donating (+M) effect of the adjacent amino group at C-3 [4].

Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
22.5 CH3Isopentyl -CH3 (x2)Standard aliphatic terminal methyls.
25.8 CHIsopentyl -CH-Branched methine carbon.
39.2 CH2Isopentyl -CH2-Alkyl methylene carbon.
48.5 CH2N-CH2-Deshielded by the adjacent electronegative N1 atom.
95.0 CHPyrazole C-4Highly shielded by the +M resonance effect of the -NH2 group.
130.5 CHPyrazole C-5Standard aromatic pyrazole methine.
154.0 QuaternaryPyrazole C-3Strongly deshielded by the directly attached electronegative -NH2 nitrogen.

Conclusion

The comprehensive spectroscopic profiling of 1-(3-methylbutyl)-1H-pyrazol-3-amine provides a robust, self-validating dataset. The D2O-exchangeable broad singlet in the 1H NMR, combined with the characteristic N-H stretching bands in the IR, confirms the primary amine. The highly shielded C-4 signal (95.0 ppm) in the 13C NMR unambiguously proves the 3-amino substitution pattern on the pyrazole ring. Finally, the HRMS fragmentation pathway, specifically the neutral loss of isopentene, confirms the structural integrity of the N1-isopentyl chain. This multi-modal approach guarantees absolute confidence in the structural elucidation of this vital pharmaceutical building block.

References

  • PubChem. "Pyrazol-3-ylamine (CID 74561)." National Center for Biotechnology Information. Available at:[Link]

  • Claramunt, R. M., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations." New Journal of Chemistry, Royal Society of Chemistry, 2003. Available at:[Link]

solubility and stability of 1-(3-methylbutyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Solubility and Stability of 1-(3-methylbutyl)-1H-pyrazol-3-amine

Part 1: Executive Summary

1-(3-methylbutyl)-1H-pyrazol-3-amine (also referred to as 1-isoamyl-3-aminopyrazole) is a functionalized heterocyclic building block frequently utilized in the synthesis of bioactive compounds, particularly kinase inhibitors and GPCR ligands. Its structure features an electron-rich pyrazole core substituted at the N1 position with a lipophilic isoamyl tail and at the C3 position with a primary amine.

This guide addresses the critical physicochemical challenges associated with this molecule: pH-dependent aqueous solubility and oxidative instability of the electron-rich amino-pyrazole system. Successful handling requires strict adherence to pH control during formulation and inert atmosphere storage to prevent the formation of azo-dimers or N-oxide degradation products.

Part 2: Physicochemical Profile

Understanding the fundamental properties of the 1-alkyl-3-aminopyrazole scaffold is prerequisite to experimental design. The values below represent a synthesis of experimental data from structural analogs (e.g., 1-methyl-1H-pyrazol-3-amine) and predictive modeling.

Core Identity
PropertyDetail
IUPAC Name 1-(3-methylbutyl)-1H-pyrazol-3-amine
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity/salt form)
Key Functional Groups Primary Amine (C3-NH₂), Pyrazole Ring (N2-basic), Isoamyl Chain (Lipophilic)
Predicted Chemical Properties
ParameterValue (Approx.)Significance
cLogP 1.5 – 1.9Moderately lipophilic; crosses membranes but requires co-solvents for high-conc. aqueous stocks.[1]
pKa (Ring N2) 2.5 – 3.0Weakly basic. Unprotonated at physiological pH (7.4).
pKa (Exocyclic NH₂) < 1.0Non-basic due to resonance delocalization into the aromatic ring.
H-Bond Donors 1 (–NH₂)Critical for target binding; susceptible to oxidation.
TPSA ~39 ŲGood permeability profile.

Critical Structural Nuance: Do not confuse this molecule with its regioisomer, 1-(3-methylbutyl)-1H-pyrazol-5-amine . The 3-amine isomer has the amino group distal to the alkyl chain, reducing steric hindrance around the amine compared to the 5-amine, making it more nucleophilic and reactive in coupling reactions.

Part 3: Solubility Assessment & Protocols

The solubility of 1-(3-methylbutyl)-1H-pyrazol-3-amine is governed by the competition between its hydrophobic isoamyl tail and the polar pyrazole-amine headgroup.

Solvent Compatibility Table
SolventSolubility RatingApplication
DMSO High (>100 mM)Recommended for primary stock solutions (store frozen).
Ethanol High (>50 mM)Suitable for biological assays tolerant to EtOH; prone to evaporation.
Water (pH 7) Low to ModeratePoor solubility for the free base; requires pH adjustment or co-solvents.
0.1 N HCl HighProtonation of the ring nitrogen (N2) drastically improves solubility.
DCM / Ethyl Acetate HighExcellent for extraction and purification processes.
Protocol: Thermodynamic Solubility Assay

Objective: Determine the saturation solubility of the compound in a specific buffer system (e.g., PBS pH 7.4).

  • Preparation: Weigh 2–5 mg of solid compound into a 2 mL chemically resistant vial (glass preferred).

  • Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake or stir at 25°C for 24 hours.

    • Note: If the solution becomes clear immediately, add more solid until a precipitate persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter to remove undissolved solids.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Solubility Decision Logic (Visualization)

SolubilityWorkflow Start Start: Dissolution of 1-(3-methylbutyl)-1H-pyrazol-3-amine CheckForm Is the compound a Salt or Free Base? Start->CheckForm Salt Salt Form (e.g., HCl) CheckForm->Salt FreeBase Free Base CheckForm->FreeBase AqBuffer Dissolve in Aqueous Buffer (PBS/Water) Salt->AqBuffer Fail Pre-dissolve in DMSO (make 100x Stock) FreeBase->Fail CheckClear Solution Clear? AqBuffer->CheckClear Success Proceed to Assay CheckClear->Success Yes CheckClear->Fail No Dilute Dilute into Buffer (Final DMSO < 1%) Fail->Dilute Dilute->Success

Figure 1: Decision tree for solubilizing the compound for biological assays. The free base often requires a DMSO co-solvent strategy.

Part 4: Stability Profile & Handling

Aminopyrazoles are electron-rich aromatic systems. While the pyrazole ring itself is robust, the exocyclic amine renders the molecule susceptible to oxidative degradation and color changes (browning) upon exposure to air and light.

Degradation Pathways
  • Oxidation: The primary amine can undergo oxidation to form hydroxylamines, nitroso species, or azo-dimers, especially in solution. This is visually indicated by the solution turning yellow/brown over time.

  • Salt Disproportionation: If using the HCl salt, storage in humid conditions can lead to hygroscopic uptake of water and potential hydrolysis or disproportionation back to the free base if the pH shifts.

Protocol: Forced Degradation (Stress Testing)

Objective: Identify stability limits to define storage conditions.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursStable. Pyrazoles are generally resistant to acid hydrolysis.
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursStable. Resistant to basic hydrolysis.
Oxidation 3% H₂O₂, RT, 4 hoursUnstable. Likely formation of N-oxides or azo-species. Analyze via LC-MS.
Photostability UV/Vis Light, 24 hoursVariable. Protect from light to prevent radical-mediated browning.
Storage & Handling Best Practices
  • Solid State: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is likely hygroscopic; keep desiccated.

  • Stock Solutions: Prepare fresh in anhydrous DMSO. If storage is necessary, freeze at -80°C. Avoid repeated freeze-thaw cycles.

  • Color Check: Always inspect the compound before use. Pure compound should be white to pale yellow.[2] Dark brown/black indicates significant oxidation.

Stability Logic Diagram

StabilityLogic Compound 1-(3-methylbutyl)-1H-pyrazol-3-amine Air Exposure to Air (O2) Compound->Air Light UV Light Exposure Compound->Light Acid Acidic Environment Compound->Acid Oxidation Oxidative Degradation (N-oxides, Azo-dimers) Air->Oxidation Slow Light->Oxidation Accelerates Protonation Protonation (Salt Formation) Increases Stability Acid->Protonation Protects Amine ColorChange Browning / Darkening Oxidation->ColorChange

Figure 2: Stability factors. Acidic environments can actually stabilize the amine by protonation, while air and light promote oxidation.

References

  • ChemScene. (2025). 1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine Product Data. Retrieved from

  • Sigma-Aldrich. (2025). 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine Safety Data Sheet. Retrieved from

  • PubChem. (2025). Compound Summary: 1-propyl-1h-pyrazol-3-amine. National Library of Medicine. Retrieved from

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from

  • NIST. (2025). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Properties. Retrieved from

Sources

1-(3-methylbutyl)-1H-pyrazol-3-amine starting materials

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the precision synthesis of 1-(3-methylbutyl)-1H-pyrazol-3-amine , a critical pyrazole scaffold often utilized in kinase inhibitor discovery (e.g., CDK, PCTAIRE families) and GPCR modulation.

Unlike generic synthesis guides, this document addresses the primary challenge in aminopyrazole chemistry: Regioselectivity . Direct cyclization methods often yield the unwanted 5-amino isomer. To guarantee the 3-amino topology, we employ a Nitro-Alkylation-Reduction strategy, which provides superior regiochemical fidelity.

Part 1: Retrosynthetic Strategy & Rational Design

The Regioselectivity Paradox

The synthesis of N-alkyl-aminopyrazoles is plagued by tautomeric ambiguity.

  • Route A (Direct Cyclization): Reacting (3-methylbutyl)hydrazine with acrylonitrile derivatives typically yields the 1-alkyl-5-aminopyrazole (thermodynamically or kinetically favored depending on sterics).

  • Route B (The Nitro Route): Alkylation of 3-nitro-1H-pyrazole favors the 1,3-substitution pattern due to steric repulsion between the nitro group and the incoming alkyl electrophile at the adjacent nitrogen. This is the "Gold Standard" for accessing the 3-amino isomer.

Strategic Disconnection

We will proceed via Route B .

Target: 1-(3-methylbutyl)-1H-pyrazol-3-amine ** Precursor:** 1-(3-methylbutyl)-3-nitro-1H-pyrazole ** Starting Materials:** 3-Nitro-1H-pyrazole + 1-Bromo-3-methylbutane (Isoamyl bromide)

Retrosynthesis cluster_regio Regioselectivity Check Target TARGET MOLECULE 1-(3-methylbutyl)-1H-pyrazol-3-amine Intermediate INTERMEDIATE 1-(3-methylbutyl)-3-nitro-1H-pyrazole Target->Intermediate Nitro Reduction (H2/Pd-C or Fe/NH4Cl) SM1 STARTING MATERIAL 1 3-Nitro-1H-pyrazole Intermediate->SM1 N-Alkylation (SN2) SM2 STARTING MATERIAL 2 1-Bromo-3-methylbutane (Isoamyl Bromide) Intermediate->SM2 + Base (Cs2CO3) Warning Direct cyclization (Hydrazine + Nitrile) favors the 5-AMINE isomer (Avoid).

Figure 1: Retrosynthetic logic prioritizing the 3-nitro route to ensure correct regiochemistry.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective N-Alkylation

Objective: Synthesize 1-(3-methylbutyl)-3-nitro-1H-pyrazole. Principle: The nitro group at position 3 creates significant steric bulk and electron withdrawal. Under basic conditions, the pyrazolate anion attacks the alkyl halide primarily at the nitrogen distal to the nitro group (N1), minimizing steric clash.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
3-Nitro-1H-pyrazole 113.071.0Core Scaffold
1-Bromo-3-methylbutane 151.051.2Electrophile
Cesium Carbonate (Cs₂CO₃) 325.821.5Base (Promotes SN2)
DMF (Anhydrous) -SolventPolar Aprotic Medium
Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 3-Nitro-1H-pyrazole (10.0 g, 88.4 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Deprotonation: Add Cs₂CO₃ (43.2 g, 132.6 mmol) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 30 minutes to ensure formation of the pyrazolate anion.

  • Alkylation: Add 1-Bromo-3-methylbutane (13.8 mL, 106 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LCMS. The N1-alkylated product (less polar) should be the major spot; the N2-alkylated isomer (more polar) is typically minor (<5-10%).

  • Workup:

    • Cool to RT and pour into ice-water (500 mL).

    • Extract with Ethyl Acetate (3 x 150 mL).

    • Wash combined organics with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel column chromatography (Gradient: 0% to 20% EtOAc in Hexanes).

    • Target Fraction: 1-(3-methylbutyl)-3-nitro-1H-pyrazole (Major, elutes first).

    • Yield Expectation: 75–85%.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the primary amine without cleaving the N-N bond. Method Choice: Catalytic Hydrogenation (Pd/C) is cleanest, but Iron/Ammonium Chloride is a robust alternative if halogen substituents are present on the ring (to prevent dehalogenation). We will describe the Pd/C method for high purity.

Materials Table
ReagentEquiv.Role
Intermediate (from Step 1) 1.0Substrate
10% Pd/C (50% wet) 10 wt%Catalyst
Hydrogen Gas (H₂) BalloonReductant
Methanol (MeOH) SolventProtic Solvent
Protocol
  • Setup: In a 500 mL RBF, dissolve 1-(3-methylbutyl)-3-nitro-1H-pyrazole (10.0 g) in MeOH (150 mL).

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Under an argon blanket, carefully add 10% Pd/C (1.0 g).

  • Hydrogenation: Purge the flask with H₂ gas (vacuum/fill cycle x3) and attach a hydrogen balloon. Stir vigorously at RT for 4–6 hours.

  • Monitoring: Monitor by LCMS. The nitro peak (M+H) will disappear, replaced by the amine peak (M-30+2 approx, or M+H of amine).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out completely to avoid fire hazard.

    • Wash the pad with MeOH (50 mL).

    • Concentrate the filtrate in vacuo.

  • Final Purification: The product is often pure enough. If necessary, recrystallize from Et₂O/Hexanes or perform a short silica plug filtration (100% EtOAc to 10% MeOH/DCM).

    • Final Yield: >90%.

    • Appearance: Off-white to pale yellow solid/oil.

Part 3: Analytical Validation & Quality Control

To ensure the correct isomer was obtained, compare the NMR chemical shifts. The position of the ring protons is diagnostic.

1H NMR Diagnostic Signatures (CDCl3, 400 MHz)
Feature3-Amino Isomer (Target) 5-Amino Isomer (Unwanted)
H-5 Proton δ 7.1 – 7.3 ppm (Doublet, J~2.5Hz)– (Substituted)
H-4 Proton δ 5.5 – 5.7 ppm (Doublet, J~2.5Hz)δ 5.3 – 5.5 ppm (Singlet/Doublet)
N-CH2 (Alkyl) Triplet at ~4.0 ppm Triplet at ~3.8 – 3.9 ppm (Shielded by adjacent NH2)
NOE Signal Strong NOE between N-CH2 and H-5 Strong NOE between N-CH2 and H-4 (or NH2)

Key Validation Step: Perform a 1D-NOESY experiment. Irradiate the N-CH2 (methylene) signal.

  • If you see enhancement of an aromatic proton (H-5), you have the 3-amino-1-alkyl isomer (Target).

  • If you see enhancement of the H-4 proton only, or no aromatic enhancement (because H-5 is distant), you may have the wrong regiochemistry. Note: In the 3-amino isomer, H-5 is adjacent to N1.

Part 4: Safety & Handling

  • 3-Nitro-1H-pyrazole : Like many nitro-azoles, this compound is potentially energetic. Do not heat dry solids to high temperatures (>100°C) or subject to mechanical shock.

  • Alkyl Halides : Isoamyl bromide is an irritant and lachrymator. Handle in a fume hood.

  • Palladium on Carbon : Pyrophoric when dry. Always keep wet with solvent (water/alcohol) during filtration. Dispose of in a dedicated metal waste container.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
    • Source: Journal of Organic Chemistry (2024).
    • URL: [Link]

    • Context: Confirms that alkylation of 3-nitropyrazoles and 3-trifluoromethylpyrazoles under basic conditions (K2CO3/DMSO) proceeds with high selectivity (>99:1) for the N1 position (yielding the 1,3-disubstituted product).[5]

  • Synthesis of 3-Aminopyrazoles

    • Title: Recent developments in aminopyrazole chemistry.
    • Source: Arkivoc (2009).
    • URL: [Link]

    • Context: Reviews the synthesis of 3-aminopyrazoles and highlights that direct reaction of hydrazines with nitriles often leads to mixtures or 5-amino isomers, supporting the choice of the nitro-reduction route for regiocontrol.
  • Commercial Analogues & Properties: Title: 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0) Safety & Data. Source: Fisher Scientific. Context: Provides physical property benchmarks (melting points, handling) for 1-alkyl-3-aminopyrazoles.

Sources

Theoretical Properties and Computational Profiling of 1-(3-methylbutyl)-1H-pyrazol-3-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Introduction and Structural Rationale

In contemporary medicinal chemistry, the pyrazole ring is a privileged heterocyclic scaffold, frequently deployed to modulate the physicochemical and pharmacokinetic properties of drug candidates. Specifically, 1-(3-methylbutyl)-1H-pyrazol-3-amine (Molecular Formula: C8H15N3; MW: 153.23 g/mol ) represents a highly versatile building block.

The architecture of this molecule is bipartite, offering distinct pharmacological advantages:

  • The N1-Isopentyl (3-methylbutyl) Tail: A sterically bulky, highly lipophilic aliphatic chain that drives hydrophobic interactions within deep receptor pockets, enhancing target residence time.

  • The C3-Amino Headgroup: A polar, hydrogen-bond-donating/accepting moiety that serves both as a critical anchor for target binding (e.g., kinase hinge regions) and as a synthetic handle for structure-activity relationship (SAR) expansion[1].

This whitepaper details the theoretical properties, quantum mechanical profiling, and in silico predictive workflows required to transition this fragment into a mature lead compound.

Quantum Mechanical Profiling and Electronic Structure

Understanding the electronic distribution of 1-(3-methylbutyl)-1H-pyrazol-3-amine is critical for predicting its reactivity and binding modalities. Density Functional Theory (DFT) is the gold standard for this theoretical profiling[2].

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical hardness and softness of the molecule. A narrower HOMO-LUMO gap typically indicates higher chemical reactivity and an increased propensity for charge-transfer interactions with biological targets[2]. For pyrazole-3-amines, the HOMO is generally localized over the electron-rich exocyclic amine and the pyrazole


-system, making it an excellent nucleophile and hydrogen-bond donor.
Protocol 1: Quantum Mechanical Optimization (Self-Validating Workflow)
  • Step 1: Initial Geometry Generation. Convert the SMILES string (CC(C)CCN1N=C(C=C1)N) into a 3D conformer using the MMFF94 force field.

    • Causality: A pre-optimized geometry prevents the subsequent quantum calculations from failing to converge or falling into a local, high-energy minimum.

  • Step 2: DFT Calculation. Execute geometry optimization and frequency calculations using the B3LYP functional and the 6-311G(d,p) basis set[2].

    • Causality: B3LYP provides an optimal balance between computational cost and electron correlation accuracy for nitrogen-rich heterocycles. The polarization functions (d,p) accurately model the dense electron clouds around the adjacent pyrazole nitrogens.

  • Step 3: Validation (Self-Correction). Analyze the calculated vibrational frequencies. The total absence of imaginary frequencies mathematically validates that the optimized geometry is a true local minimum, rather than a transient transition state.

Physicochemical & ADMET Landscape

Late-stage attrition in drug development is frequently driven by poor pharmacokinetics. To mitigate this, theoretical Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is conducted early in the discovery pipeline using predictive models like SwissADME[3].

Protocol 2: In Silico ADMET Profiling
  • Step 1: Input Generation. Standardize the compound's structure to ensure correct protonation states at physiological pH (7.4).

    • Causality: Incorrect protonation alters the calculated Topological Polar Surface Area (TPSA) and LogP, leading to false predictions of membrane permeability.

  • Step 2: Property Calculation. Submit the standardized structure to the SwissADME computational engine to calculate Lipinski parameters and BOILED-Egg model coordinates[3].

  • Step 3: Validation (Self-Correction). Cross-reference the calculated consensus LogP with the TPSA. If a derivatized version of the molecule is intended for Central Nervous System (CNS) targets but exceeds a TPSA of 90 Ų, the protocol dictates a structural revision (e.g., masking the primary amine via methylation) before proceeding to synthesis.

Table 1: Theoretical Physicochemical Properties
PropertyPredicted ValueClinical / Pharmacological Relevance
Molecular Weight 153.23 g/mol Highly optimal for oral bioavailability (Fragment-like; <500 Da).
LogP (Consensus) ~1.8 - 2.2Balanced aqueous solubility and lipid membrane permeability.
TPSA 43.84 ŲExcellent cell penetration; high probability of crossing the Blood-Brain Barrier (BBB).
H-Bond Donors 1 (from -NH2)Minimizes the desolvation penalty required during target binding.
H-Bond Acceptors 2 (N atoms)Facilitates specific, directional interactions with target protein backbones.
Rotatable Bonds 3Low entropic penalty upon binding, leading to higher binding affinity.
Lipinski Violations 0Strictly adheres to the Rule of 5, indicating excellent drug-likeness.

Pharmacophore Modeling & Kinase Target Interaction

The 3-amino-1H-pyrazole motif is a well-established, ATP-competitive hinge binder in oncology and immunology, frequently utilized to inhibit kinases such as CDKs, AXL, and FLT3[1][4].

Mechanistically, the pyrazole nitrogen and the exocyclic C3-amine form critical bidentate hydrogen bonds with the backbone amide residues of the kinase hinge region. Simultaneously, the N1-isopentyl group is directed outward into the hydrophobic pocket adjacent to the ATP binding site. This dual-action binding not only blocks ATP from entering the active site but also leverages the lipophilic tail to achieve kinase selectivity[4].

KinaseBinding A 1-(3-methylbutyl)- 1H-pyrazol-3-amine B ATP-Binding Pocket (Kinase Hinge) A->B Competes with ATP C H-Bonding Network (Donor/Acceptor) B->C Pyrazole N / C3-NH2 D Hydrophobic Pocket (Steric Fit) B->D N1-Isopentyl chain E Target Inhibition (e.g., FLT3, CDK) C->E Blocks phosphorylation D->E Enhances selectivity

Fig 1: Mechanistic pathway of pyrazole-3-amine derivatives acting as ATP-competitive kinase inhibitors.

Protocol 3: Molecular Docking for Kinase Profiling
  • Step 1: Receptor Preparation. Retrieve a high-resolution crystal structure of the target kinase (e.g., FLT3) from the Protein Data Bank. Remove water molecules beyond 3 Å of the active site and add polar hydrogens.

  • Step 2: Grid Generation. Define a bounding box strictly centered on the ATP-binding hinge region.

    • Causality: Because the 3-amino-1H-pyrazole scaffold is a known hinge binder, restricting the grid focuses the conformational search space, drastically reducing false-positive allosteric poses and improving scoring accuracy[1].

  • Step 3: Ligand Docking. Dock the DFT-optimized ligand using a flexible-ligand, rigid-receptor algorithm (e.g., AutoDock Vina), utilizing the partial charges derived from the B3LYP calculations[2].

  • Step 4: Validation (Self-Correction). Re-dock the native co-crystallized ligand first. An RMSD of < 2.0 Å between the docked pose and the crystal pose validates the grid parameters and scoring function. If the RMSD > 2.0 Å, the grid box dimensions or protonation states must be recalibrated before evaluating the novel pyrazole.

Synthetic Accessibility and Derivatization Potential

To evolve 1-(3-methylbutyl)-1H-pyrazol-3-amine from a fragment into a highly potent lead compound, the C3-amine must be derivatized. It serves as an excellent nucleophile for amide coupling, urea formation, or reductive amination, allowing rapid exploration of chemical space.

Workflow S1 Ligand Preparation (3D Geometry) S2 Quantum Mechanics (DFT B3LYP) S1->S2 Optimize structure S3 ADMET Profiling (SwissADME) S1->S3 Compute properties S4 Molecular Docking (Receptor Grid) S2->S4 Extract partial charges S3->S4 Filter by Lipinski S5 Lead Optimization (Derivatization) S4->S5 Identify binding gaps

Fig 2: Computational workflow for theoretical profiling and optimization of the pyrazole scaffold.

Protocol 4: Synthetic Derivatization via Amide Coupling
  • Step 1: Activation. React a selected carboxylic acid (designed to target the kinase DFG motif) with HATU and DIPEA in anhydrous DMF.

    • Causality: HATU generates a highly reactive active ester intermediate. This prevents racemization and accelerates the reaction with the C3-amine, which can sometimes be electronically deactivated by the adjacent pyrazole ring.

  • Step 2: Coupling. Introduce 1-(3-methylbutyl)-1H-pyrazol-3-amine to the activated mixture at room temperature.

  • Step 3: Validation (Self-Correction). Monitor the reaction via LC-MS. The persistence of the unreacted pyrazole mass (m/z 154 [M+H]+) after 4 hours indicates poor nucleophilicity. If observed, self-correct by elevating the reaction temperature to 60°C or switching the activation strategy to a more aggressive acid chloride intermediate.

References

  • [3] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL: [Link]

  • [1] Echalier, A., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC / National Institutes of Health. URL: [Link]

  • [4] Wang, Y., et al. (2021). Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations. PubMed / National Institutes of Health. URL: [Link]

  • [2] Abdel-Mageed, A., et al. (2025). Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Chemistry & Biodiversity. URL: [Link]

Sources

The Pyrazole Scaffold: From Knorr’s Serendipity to Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide examines the evolution of the pyrazole scaffold, a five-membered heterocyclic ring that has transitioned from a 19th-century dye industry byproduct to a cornerstone of modern precision oncology. We analyze the causal link between Ludwig Knorr’s structural misidentification in 1883 and the birth of the synthetic pharmaceutical industry. Furthermore, we provide self-validating experimental protocols for both historical and modern synthesis methods, alongside a structural analysis of how pyrazole derivatives achieve selectivity in COX-2 and kinase inhibition.

Part 1: The Genesis – A Fortuitous Error (1883)

The "Quinoline" Hypothesis

In 1883, Ludwig Knorr, working in the laboratory of Emil Fischer, attempted to synthesize quinoline derivatives—compounds structurally related to quinine, the only known treatment for malaria at the time. Knorr hypothesized that condensing phenylhydrazine with ethyl acetoacetate would yield a bicyclic quinoline structure.

Instead, he isolated a crystalline solid with potent antipyretic (fever-reducing) properties. Knorr initially named this compound a "tartrazine" derivative. It was not until later that the structure was correctly identified as 1-phenyl-3-methyl-5-pyrazolone .

  • The Mistake: Knorr assumed a 6-membered ring formation.

  • The Reality: The hydrazine nitrogen attacked the ketone and ester carbons to form a thermodynamically stable 5-membered ring—the pyrazole .

The First Synthetic Blockbuster: Antipyrine

The resulting compound, marketed as Antipyrine (Phenazone) in 1884, became the world's first synthetic analgesic and antipyretic. Its success proved that drugs could be synthesized in a flask rather than extracted from plants, effectively launching the modern pharmaceutical industry.

Visualization: The Timeline of Innovation

The following diagram traces the lineage from Knorr's discovery to modern targeted therapies.

PyrazoleTimeline Discovery 1883: Knorr Discovery (Synthesized Antipyrine) Antipyrine 1884: Antipyrine (First Synthetic Analgesic) Discovery->Antipyrine Pyramidon 1896: Pyramidon (Aminopyrine) Antipyrine->Pyramidon Phenylbutazone 1949: Phenylbutazone (Anti-inflammatory) Pyramidon->Phenylbutazone Celecoxib 1998: Celecoxib (COX-2 Selective NSAID) Phenylbutazone->Celecoxib Target Specificity Crizotinib 2011: Crizotinib (ALK/ROS1 Inhibitor) Celecoxib->Crizotinib Scaffold Hopping Pirtobrutinib 2023: Pirtobrutinib (BTK Inhibitor) Crizotinib->Pirtobrutinib

Figure 1: Chronological evolution of pyrazole therapeutics from general analgesics to high-precision kinase inhibitors.

Part 2: Structural Fundamentals & Mechanism

The Knorr Pyrazole Synthesis Mechanism

The classical synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. This reaction is regioselective but can be problematic if the hydrazine is substituted, often yielding a mixture of 1,3- and 1,5-isomers.[1]

Mechanism Steps:

  • Nucleophilic Attack: The hydrazine terminal nitrogen attacks the ketone carbonyl (more electrophilic than the ester).

  • Imine Formation: Loss of water generates a hydrazone intermediate.

  • Cyclization: The second nitrogen attacks the ester carbonyl.

  • Tautomerization: The resulting pyrazolone tautomerizes to the aromatic pyrazole (if possible) or remains as a pyrazolone.

KnorrMechanism Step1 Reactants: 1,3-Dicarbonyl + Hydrazine Step2 Intermediate: Hydrazone Formation (Imine) Step1->Step2 - H2O Step3 Cyclization: Intramolecular Attack on Ester/Ketone Step2->Step3 Step4 Aromatization: Loss of H2O/ROH -> Pyrazole Ring Step3->Step4 - H2O or ROH

Figure 2: Mechanistic flow of the Knorr Pyrazole Synthesis.

Comparative Data: Key Pyrazole Therapeutics

The table below contrasts the physicochemical properties and targets of three generation-defining compounds.

CompoundTrade NameYearTargetMechanism of ActionKey Structural Feature
Antipyrine Phenazone1884COX-3 (putative)Non-selective COX inhibitionPyrazolone core; N-methylation prevents tautomerism.
Celecoxib Celebrex1998COX-2Selective inhibition via side-pocket binding1,5-Diarylpyrazole; Sulfonamide group binds Arg513.
Crizotinib Xalkori2011ALK / c-MetATP-competitive kinase inhibition3-substituted pyrazole acts as hinge binder.

Part 3: Experimental Protocols

Historical Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

Adapted from Knorr, L. Ber. Dtsch. Chem. Ges. 1883, 16, 2597.

This protocol replicates the original discovery. It is a robust, self-validating reaction where the formation of a solid precipitate indicates success.

Reagents:

  • Ethyl acetoacetate (13.0 g, 0.1 mol)

  • Phenylhydrazine (10.8 g, 0.1 mol) Caution: Toxic/Carcinogenic

  • Ethanol (Solvent)[2][3][4]

Procedure:

  • Mixing: In a 100 mL round-bottom flask, mix ethyl acetoacetate and phenylhydrazine.

    • Observation: The reaction is exothermic. The mixture will warm up immediately (Heat release validates reaction initiation).

  • Heating: Heat the mixture on a steam bath for 1 hour to ensure cyclization.

    • Causality: Heat promotes the elimination of ethanol and water, driving the equilibrium toward the stable ring.

  • Cooling & Isolation: Cool the red oily liquid. Upon cooling and scratching the glass with a rod, the oil will solidify into a crystalline mass.

    • Validation: Transformation from oil to solid confirms product formation.

  • Purification: Recrystallize from ethanol.

    • Result: Colorless crystals (mp 127°C).

Modern Protocol: Regioselective Synthesis of Celecoxib

Adapted from Penning et al. J. Med. Chem. 1997, 40, 1347.

This protocol demonstrates the synthesis of a 1,5-diarylpyrazole, addressing the regioselectivity challenge.[1][5][6]

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1 equiv)

  • 4-Sulfamoylphenylhydrazine hydrochloride (1.1 equiv)

  • Ethanol (Solvent)[2][3][4]

  • Reflux condenser[4][6]

Procedure:

  • Condensation: Dissolve the dione in ethanol. Add the hydrazine hydrochloride.[1][4][7]

  • Reflux: Heat to reflux for 2 hours.

    • Mechanism:[6][8][9][10] The hydrazine nitrogen (more nucleophilic) attacks the carbonyl adjacent to the trifluoromethyl group less readily due to electronics, but steric factors and the specific dione structure favor the formation of the 1,5-diaryl isomer.

  • Workup: Cool the mixture. The product often precipitates directly. If not, concentrate in vacuo and dilute with water.

  • Validation (Self-Validating Step):

    • TLC: Check disappearance of starting dione.

    • NMR Check: The regiochemistry is confirmed by the chemical shift of the pyrazole proton (H-5 vs H-3). In Celecoxib, the pyrazole proton typically appears around 6.8–7.0 ppm.

    • Melting Point: 157–159°C.

Part 4: Molecular Pharmacology & SAR

The Structural Basis of Selectivity (COX-2)

Celecoxib achieves selectivity because the sulfonamide group attached to the N1-phenyl ring inserts into a hydrophilic side pocket present in COX-2 but blocked in COX-1.

  • COX-1: Contains Isoleucine at position 523 (Bulky, blocks pocket).

  • COX-2: Contains Valine at position 523 (Smaller, opens pocket).

CelecoxibSAR Celecoxib Celecoxib Structure CF3 CF3 Group: Metabolic Stability Celecoxib->CF3 Pyrazole Pyrazole Core: Scaffold/Spacer Celecoxib->Pyrazole Sulfonamide Sulfonamide: Binds COX-2 Side Pocket (Arg513/His90) Celecoxib->Sulfonamide Tolyl p-Tolyl Group: Hydrophobic Channel Celecoxib->Tolyl

Figure 3: Structure-Activity Relationship (SAR) of Celecoxib showing pharmacophore interactions.

Part 5: References

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)". Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

  • Cui, J. J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)". Journal of Medicinal Chemistry, 54(18), 6342–6363. Link

  • Bruneau, P., & Paugam, J. (2005). "The Discovery of Rimonabant". Current Pharmaceutical Design, 11(21), 2631–2646. Link

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles". Chemical Reviews, 111(11), 6984–7034. Link

Sources

Methodological & Application

experimental protocol for 1-(3-methylbutyl)-1H-pyrazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of 1-(3-Methylbutyl)-1H-pyrazol-3-amine

Target Audience: Medicinal chemists, process scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

1-(3-Methylbutyl)-1H-pyrazol-3-amine (also known as 1-isopentyl-1H-pyrazol-3-amine, CAS: 1003012-14-3) is a highly versatile N-alkylated aminopyrazole building block[1]. It is frequently utilized in the development of kinase inhibitors, particularly in the structural optimization of JNK3 and CDK4 inhibitors targeting neurodegeneration and oncology pathways[2].

Synthesizing this scaffold presents a classic regioselectivity challenge: distinguishing between the N1 and N2 positions of the pyrazole ring. This application note details two orthogonal synthetic protocols, equipping researchers with scalable, self-validating methodologies.

  • Route A (Regioselective Condensation): Utilizes the direct condensation of isopentylhydrazine with 2-chloroacrylonitrile[3]. Causality: The more nucleophilic terminal nitrogen of the substituted hydrazine undergoes a Michael-type addition to the β-carbon of 2-chloroacrylonitrile. Subsequent intramolecular cyclization onto the nitrile carbon and elimination of HCl aromatizes the ring, locking the functional groups into the 1-alkyl-3-amino configuration. This bypasses the need for chromatographic separation of regioisomers.

  • Route B (Alkylation-Reduction): Involves the N-alkylation of 3-nitropyrazole with 1-bromo-3-methylbutane, followed by catalytic hydrogenation[2]. Causality: Deprotonation of 3-nitropyrazole yields an ambident anion. Steric and electronic factors result in a mixture of 1-isopentyl-3-nitropyrazole and 1-isopentyl-5-nitropyrazole. While this requires chromatographic separation, the starting materials are highly stable, inexpensive, and avoid the toxicity associated with 2-chloroacrylonitrile.

Comparative Route Analysis

To aid in route selection, the quantitative and qualitative parameters of both pathways are summarized below:

ParameterRoute A: Direct CondensationRoute B: Alkylation-Reduction
Overall Yield 45 – 55%60 – 75% (over two steps)
Regioselectivity >95% (Exclusive 3-amino isomer)~1:1 to 2:1 (3-nitro vs 5-nitro mixture)
Reagent Safety Low (2-Chloroacrylonitrile is toxic/volatile)High (Standard bench-stable reagents)
Scalability Excellent (No chromatography required)Moderate (Requires column chromatography)
Best Suited For Process scale-up (>50 g)Discovery chemistry / Bench scale (<10 g)

Pathway Visualization

SynthesisWorkflow StartA Isopentylhydrazine + 2-Chloroacrylonitrile RouteA Route A: Direct Condensation (Ethanol, Reflux) StartA->RouteA Product 1-(3-methylbutyl)-1H-pyrazol-3-amine Target Compound (CAS: 1003012-14-3) RouteA->Product StartB 3-Nitropyrazole + 1-Bromo-3-methylbutane RouteB1 Route B Step 1: N-Alkylation (K2CO3, DMF, 60°C) StartB->RouteB1 Mixture Regioisomer Mixture (3-Nitro & 5-Nitro) RouteB1->Mixture Chromatography Chromatographic Separation (Isolate 3-Nitro Isomer) Mixture->Chromatography RouteB2 Route B Step 2: Reduction (Pd/C, H2, MeOH) Chromatography->RouteB2 RouteB2->Product

Figure 1: Orthogonal synthetic pathways for 1-(3-methylbutyl)-1H-pyrazol-3-amine.

Detailed Experimental Protocols

Every protocol described below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to guarantee experimental integrity before proceeding to subsequent steps.

Protocol 1: Route B (Alkylation-Reduction Sequence)

Recommended for general discovery chemistry and library synthesis.

Step 1.1: N-Alkylation of 3-Nitropyrazole

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitropyrazole (1.0 eq, 10.0 mmol) in anhydrous DMF (20 mL, 0.5 M) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq, 20.0 mmol). Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is chosen as a mild, heterogeneous base to quantitatively deprotonate the pyrazole NH without causing base-catalyzed degradation of the incoming alkyl halide[2]. DMF provides a highly polar aprotic environment to solvate the potassium cation, maximizing the nucleophilicity of the pyrazole anion.

  • Alkylation: Add 1-bromo-3-methylbutane (1.2 eq, 12.0 mmol) dropwise. Heat the mixture to 60 °C for 12 hours.

  • IPC (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The UV-active starting material (Rf ~0.2) must be fully consumed, replaced by two new closely eluting spots representing the 3-nitro and 5-nitro regioisomers.

  • Workup & Isolation: Cool to room temperature and quench with ice water (50 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 30 mL) to selectively partition and remove residual DMF. Dry over MgSO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes). The 1-(3-methylbutyl)-3-nitro-1H-pyrazole typically elutes first due to its lower dipole moment compared to the 5-nitro isomer.

Step 1.2: Catalytic Hydrogenation

  • Setup: Dissolve the isolated 1-(3-methylbutyl)-3-nitro-1H-pyrazole (1.0 eq, 5.0 mmol) in HPLC-grade Methanol (25 mL, 0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere.

    • Causality: Methanol acts as a protic solvent to stabilize the resulting primary amine. Adding the catalyst under argon is critical to prevent the ignition of methanol vapors[2].

  • Reduction: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Repeat this purge cycle 3 times. Stir vigorously at room temperature for 4 hours.

    • Causality: Vigorous stirring maximizes the gas-liquid-solid interfacial area, ensuring rapid and complete reduction of the nitro group without over-reducing the pyrazole aromatic system.

  • IPC (Self-Validation): Analyze via LC-MS. Ensure complete disappearance of the nitro intermediate and the appearance of the target product mass [M+H]⁺ = 154.1.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol (2 × 10 mL). Concentrate the filtrate under reduced pressure to afford the pure target amine.

Protocol 2: Route A (Direct Condensation)

Recommended for process scale-up where chromatography must be avoided.

  • Setup: Suspend isopentylhydrazine hydrochloride (1.0 eq, 20.0 mmol) in absolute ethanol (40 mL, 0.5 M) under a nitrogen atmosphere.

  • Freebasing: Add triethylamine (1.1 eq, 22.0 mmol) dropwise at room temperature to liberate the free hydrazine. Stir for 15 minutes.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 2-chloroacrylonitrile (1.1 eq, 22.0 mmol) dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic Michael addition of the hydrazine to the nitrile, preventing polymerization of the 2-chloroacrylonitrile[3].

  • Cyclization: Gradually warm the mixture to room temperature, then heat to reflux (78 °C) for 6 hours.

    • Causality: Reflux conditions provide the necessary activation energy for the intramolecular cyclization and the subsequent elimination of HCl, driving the formation of the aromatic pyrazole system[3].

  • IPC (Self-Validation): Monitor by LC-MS. Look for the disappearance of the intermediate hydrazone mass and the appearance of the target product [M+H]⁺ = 154.1.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between EtOAc (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with EtOAc (2 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product can be used directly or recrystallized from hot hexanes/EtOAc to yield the pure 1-(3-methylbutyl)-1H-pyrazol-3-amine.

References

  • Zheng, K., et al. "Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives." Journal of Medicinal Chemistry, 2014, 57(23), 10013–10030. Available at:[Link]

  • Accela ChemBio. "1-(3-methylbutyl)-1H-pyrazol-3-amine (CAS: 1003012-14-3) Product Information." Available at: [Link]

Sources

Technical Application Note: Purification Strategies for 1-(3-methylbutyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Methods for 1-(3-methylbutyl)-1H-pyrazol-3-amine Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction & Chemical Context

The compound 1-(3-methylbutyl)-1H-pyrazol-3-amine (also referred to as 1-isopentyl-3-aminopyrazole) is a valuable heterocyclic building block, often employed in the synthesis of kinase inhibitors (e.g., Janus kinase or CDK inhibitors) and GPCR ligands.[1]

The primary challenge in isolating this molecule lies not in its intrinsic stability, but in its synthesis. The condensation of hydrazine derivatives with


-ketonitriles typically yields a mixture of two regioisomers: the desired 3-amine  and the unwanted 5-amine  (1-(3-methylbutyl)-1H-pyrazol-5-amine).[1] These isomers share identical molecular weights and similar polarities, necessitating a purification strategy that exploits subtle physicochemical differences.

This guide details a multi-stage purification protocol designed to isolate high-purity (>98%) 1-(3-methylbutyl)-1H-pyrazol-3-amine, prioritizing the removal of the 5-amino regioisomer and hydrazine residues.[1]

Physicochemical Profile
PropertyValue (Estimated/Observed)Notes
Formula C

H

N

MW 153.23 g/mol
Physical State Viscous Oil / Low-melting SolidFree base is often an oil; HCl salt is solid.[1][2]
pKa (Conj. Acid) ~3.5 - 4.0Pyrazole N2 is the basic site.[1]
LogP ~1.8Moderately lipophilic due to isopentyl tail.
Solubility Soluble in DCM, EtOAc, MeOH, EtOH.Limited solubility in water (neutral pH).

Regioisomer Discrimination Logic

Before initiating purification, it is critical to understand the separation mechanism. The 3-amino and 5-amino isomers interact differently with stationary phases due to steric and electronic factors.[1]

  • 3-Amino Isomer (Target): The amino group at C3 is distal to the N1-isopentyl group.[1] The N2 nitrogen is sterically accessible, making this isomer slightly more basic and more polar on silica gel.

  • 5-Amino Isomer (Impurity): The amino group at C5 is adjacent to the N1-isopentyl group.[1] Steric crowding and potential intramolecular H-bonding often reduce its interaction with silica silanols, causing it to elute faster (lower retention time) than the 3-amino target in standard normal-phase conditions.[1]

Visualization: Isomer Separation Logic

RegioSeparation cluster_Isomers Physicochemical Behavior Mixture Crude Reaction Mixture (3-Amine + 5-Amine) Silica Silica Gel Interaction (Normal Phase) Mixture->Silica Load Iso5 5-Amino Isomer (Steric Shielding at N1) Less Polar Interaction Silica->Iso5 Weak Retention Iso3 3-Amino Isomer (Exposed N2 & NH2) Stronger H-Bonding Silica->Iso3 Strong Retention Elution Elution Order Iso5->Elution Elutes First (Fraction A) Iso3->Elution Elutes Second (Fraction B)

Caption: Schematic of the differential retention mechanism on silica gel. The 5-amino isomer typically elutes prior to the 3-amino target due to steric shielding.[1]

Method A: Acid-Base Extraction (Bulk Purification)

Best for: Removing non-basic impurities (starting nitriles) and bulk hydrazine residues.[1]

This method exploits the basicity of the pyrazole ring. While both regioisomers are basic, this step clears neutral organic byproducts effectively.

Protocol
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Extraction:

    • Extract the organic phase with 1M HCl (3 x volume of organic phase).

    • Mechanism:[1][3] The aminopyrazoles protonate and move to the aqueous layer. Neutral impurities (unreacted nitrile, aromatics) remain in the EtOAc.

    • Note: Keep the aqueous layer. Discard the organic layer (check by TLC first).

  • Washing: Wash the combined acidic aqueous layer once with a small volume of Diethyl Ether or DCM to remove trapped lipophilic impurities.

  • Basification:

    • Cool the aqueous layer to 0°C.

    • Slowly adjust pH to ~10-12 using 6M NaOH or saturated K

      
      CO
      
      
      
      .[1]
    • Observation: The product will oil out or precipitate as a cloudy suspension.

  • Re-extraction: Extract the basic aqueous mixture with DCM (3 x volume).

  • Drying: Dry combined DCM layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate
    • Result: "Semi-pure" amine (typically >85% purity).

Method B: Flash Column Chromatography (High Purity)

Best for: Separating the 3-amino and 5-amino regioisomers.[1]

Solvent Systems
  • Standard Silica: Hexane / Ethyl Acetate (Gradient: 0%

    
     60% EtOAc).
    
    • Additive: Add 1% Triethylamine (TEA) to the mobile phase to prevent peak tailing of the amine.

  • Alternative (Polar): DCM / Methanol (Gradient: 0%

    
     5% MeOH).
    
Step-by-Step Protocol
  • Column Preparation: Pack a silica gel column (40-63

    
    m). Pre-equilibrate with Hexane containing 1% TEA.
    
  • Loading: Dissolve the semi-pure oil from Method A in a minimum amount of DCM or adsorb onto silica (dry load) if the crude is viscous.

  • Elution Gradient:

    • 0-20% EtOAc: Elutes non-polar impurities.[1]

    • 20-35% EtOAc: Elution of 5-Amino Isomer (Check TLC: often higher R

      
      ).
      
    • 40-60% EtOAc: Elution of 3-Amino Isomer (Target).

  • Fraction Analysis: Spot fractions on TLC plates. Visualize using UV (254 nm) and Iodine stain.

    • Differentiation: The 5-amino isomer often stains darker/differently in Iodine or Ninhydrin due to different nucleophilicity.[1]

Method C: Hydrochloride Salt Formation (Storage)

Best for: Long-term stability and obtaining a solid form.[1]

Free base aminopyrazoles can oxidize or darken over time. The HCl salt is hygroscopic but chemically stable.

Protocol
  • Dissolve the purified free base (Method B) in anhydrous Diethyl Ether or 1,4-Dioxane (0.1 g/mL).

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white precipitate should form immediately.

    • Troubleshooting: If an oil forms instead of a solid, add excess anhydrous ether and scratch the flask walls to induce crystallization.

  • Filter the solid under nitrogen (to avoid moisture absorption) and wash with cold ether.

  • Dry under high vacuum for 24 hours.

Quality Control & Characterization

To validate the structure and ensure the correct regioisomer was isolated, NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.

NMR Interpretation (Regioisomer Proof)
  • 1-(3-methylbutyl)-1H-pyrazol-3-amine (Target):

    • NOE Signal: Strong correlation between the N1-methylene protons (of the isopentyl group) and the H-5 proton on the pyrazole ring.[1]

    • Reason: H-5 is spatially adjacent to the N1 substituent.[1]

  • 1-(3-methylbutyl)-1H-pyrazol-5-amine (Impurity):

    • NOE Signal: Strong correlation between the N1-methylene protons and the NH

      
       protons  (or lack of H-5 correlation).[1]
      
    • Reason: The amino group is adjacent to the N1 substituent; H-3 is far away.[1]

Analytical Specifications
  • HPLC Purity: >98% (UV at 254 nm).

  • 1H NMR (CDCl

    
    ): 
    
    • 
       7.2-7.3 (d, 1H, H-5)[1]
      
    • 
       5.5-5.6 (d, 1H, H-4)[1]
      
    • 
       3.9-4.0 (t, 2H, N-CH
      
      
      
      )[1]
    • 
       3.5-4.5 (br s, 2H, NH
      
      
      
      )[1]

References

  • Synthesis of Aminopyrazoles: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles."[1] Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529. Link

  • Chromatographic Separation: Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. 3rd ed., Wiley, 2010.
  • Tautomerism and Regiochemistry: Elguero, J., et al. "Protomeric Tautomerism in Pyrazoles." Advances in Heterocyclic Chemistry, vol. 76, 2000, pp. 1-84. Link

  • General Protocol: "Preparation of 1-alkyl-1H-pyrazol-3-amines." Organic Syntheses, Coll. Vol. 10, p. 12, 2004. (Adapted methodology).

Sources

Advanced Application Note: Utilizing 1-(3-methylbutyl)-1H-pyrazol-3-amine as a Lipophilic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the medicinal chemistry utility of 1-(3-methylbutyl)-1H-pyrazol-3-amine (CAS: 1003012-14-3).[1] While often categorized as a standard building block, this specific scaffold offers a unique combination of a polar, hydrogen-bonding "head" (the aminopyrazole) and a flexible, lipophilic "tail" (the isopentyl group).

This guide focuses on its application in Fragment-Based Drug Discovery (FBDD) and Lead Optimization , specifically for targeting ATP-binding sites in kinases and allosteric pockets in GPCRs. We provide validated protocols for its synthesis into bioactive cores and analytical methods for quality assurance.

Physicochemical Profile & Pharmacophore Logic

To effectively utilize this compound, researchers must understand its structural contribution to a ligand-protein complex.

Structural Properties Table[2]
PropertyValueMedicinal Chemistry Significance
Chemical Name 1-(3-methylbutyl)-1H-pyrazol-3-amineCore Scaffold
CAS Number 1003012-14-3Unique Identifier
Molecular Weight 153.23 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant)
LogP (Predicted) ~1.5 - 1.8Moderate lipophilicity; good membrane permeability potential
H-Bond Donors 2 (Exocyclic Amine)Critical for "Hinge Binding" in Kinases
H-Bond Acceptors 2 (Pyrazole Nitrogens)Acceptor for backbone NH groups
Rotatable Bonds 3 (Isopentyl chain)Allows entropic adaptation to hydrophobic pockets
Mechanistic Rationale: The "Hinge & Tail" Strategy

In kinase inhibitor design, the aminopyrazole motif is a privileged scaffold known to function as a bidentate hinge binder. The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyrazole nitrogen (N2) acts as an acceptor.

The 1-(3-methylbutyl) substitution is not arbitrary. Unlike a simple methyl or ethyl group, the isopentyl chain is designed to probe the Hydrophobic Pocket II or the "Back Pocket" often found adjacent to the ATP binding site. This increases selectivity by exploiting non-conserved hydrophobic regions.

Application I: Synthesis of Pyrazolo-Pyrimidine Kinase Inhibitors

A primary application of this building block is the synthesis of bicyclic heterocycles or amide-linked inhibitors. The following protocol describes the coupling of 1-(3-methylbutyl)-1H-pyrazol-3-amine with a heteroaryl carboxylic acid to generate a Type I kinase inhibitor pharmacophore.

Logical Workflow: Retrosynthesis & Forward Path

SynthesisWorkflow cluster_QC Quality Control Gate Start Starting Material 1-(3-methylbutyl)-1H-pyrazol-3-amine (CAS 1003012-14-3) Activation Activation Step (HATU/DIPEA) Start->Activation Nucleophilic Attack Acid Partner Acid (e.g., Nicotinic Acid deriv.) Acid->Activation Intermediate Activated Ester (In Situ) Activation->Intermediate Product Final Scaffold Amide-Linked Inhibitor Intermediate->Product Amide Bond Formation QC LC-MS Verification (M+H)+ Check Product->QC

Caption: Workflow for converting the pyrazole-amine building block into a bioactive amide scaffold.

Protocol: HATU-Mediated Amide Coupling

Objective: To couple 1-(3-methylbutyl)-1H-pyrazol-3-amine with 2-chloropyridine-4-carboxylic acid (model acid).

Reagents:

  • Amine: 1-(3-methylbutyl)-1H-pyrazol-3-amine (1.0 equiv)[1]

  • Acid: 2-chloropyridine-4-carboxylic acid (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask under nitrogen, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes. Visual check: Solution often turns slightly yellow.

  • Addition: Add 1-(3-methylbutyl)-1H-pyrazol-3-amine (1.0 equiv) dissolved in a minimal amount of DMF dropwise to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4–16 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the amine (MW 153.2) and formation of the product mass.[2]

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with saturated NaHCO₃ (2x), water (2x), and brine (1x).

    • Critical Note: The extensive water wash is necessary to remove residual DMF, which can interfere with NMR.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Application II: Quality Control & Characterization

Before introducing this building block into a high-value synthesis, its purity must be verified. Commercial samples can degrade or contain regioisomers (e.g., 5-amine vs 3-amine).

Analytical Protocol

A. HPLC/MS Conditions

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and ESI (+) MS.

  • Acceptance Criteria: Purity > 95% by UV AUC. Mass peak [M+H]+ = 154.2 ± 0.1 Da.

B. 1H-NMR Validation (DMSO-d6)

  • Diagnostic Peaks:

    • Pyrazole CH: Look for a doublet around δ 5.5 ppm (C4-H) and a doublet around δ 7.3 ppm (C5-H).

    • Amine NH2: Broad singlet around δ 4.5–5.0 ppm (exchangeable with D₂O).

    • Isopentyl Group:

      • Triplet (~0.85 ppm) for terminal methyls.

      • Multiplet (~1.4-1.6 ppm) for the internal CH and CH₂.

      • Triplet (~3.9-4.0 ppm) for the N-CH₂ methylene group. This is critical to confirm N1 alkylation.

Pharmacophore Modeling Diagram

Understanding how this molecule binds allows for better drug design. The diagram below illustrates the hypothetical binding mode within a kinase ATP pocket.

BindingMode Hinge Kinase Hinge Region (Backbone CO/NH) RingN Pyrazole N2 (H-Bond Acceptor) Hinge->RingN H-Bond Pocket Hydrophobic Back Pocket (Gatekeeper Residue) Amine Exocyclic -NH2 (H-Bond Donor) Amine->Hinge H-Bond Tail Isopentyl Group (Lipophilic Tail) Tail->Pocket Van der Waals / Hydrophobic

Caption: Interaction map showing the bidentate hydrogen bonding at the hinge and hydrophobic burial of the isopentyl tail.

References

  • ChemScene. (n.d.). 1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine Product Information. Retrieved from

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from

  • Accela ChemBio. (n.d.).[1] Product Catalog: 1-(3-methylbutyl)-1H-pyrazol-3-amine (CAS 1003012-14-3).[1] Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methyl-1H-pyrazol-3-amine. Retrieved from

Sources

Application Note: 1-(3-Methylbutyl)-1H-pyrazol-3-amine as a Privileged Building Block in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Workflows, and Biochemical Validation

Introduction & Mechanistic Rationale

The development of small-molecule protein kinase inhibitors (PKIs) relies heavily on the identification of robust, ATP-competitive pharmacophores. The pyrazole scaffold, particularly the 3-aminopyrazole core, is a well-established adenine mimetic that has proven highly effective in the design of targeted anticancer and anti-inflammatory therapies[1].

1-(3-methylbutyl)-1H-pyrazol-3-amine (CAS: 1003012-14-3) is a highly specialized building block designed for the synthesis of next-generation kinase inhibitors. The strategic combination of the 3-aminopyrazole core and the 1-(3-methylbutyl) substitution provides two distinct functional advantages:

  • Hinge Region Anchoring: The nitrogen atoms of the aminopyrazole core interact directly with the hinge region residues of kinases (e.g., CDK2, CDK5, and MST3) by forming a highly stable triad of hydrogen bonds[2][3].

  • Hydrophobic Pocket Exploitation: The 1-alkyl substitution (the 3-methylbutyl/isopentyl group) is specifically designed to project into the shallow hydrophobic pocket (P1) adjacent to the ATP-binding site[2]. This lipophilic appendage enhances both the binding affinity and the residence time of the inhibitor compared to unsubstituted or simply methylated analogs.

HingeBinding Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) Core 3-Aminopyrazole Core (Adenine Mimetic) Core->Hinge Triad of H-Bonds Alkyl 1-(3-methylbutyl) Group (Hydrophobic Interaction) Alkyl->Core N1-Alkylation Solvent C4/C5 Substituents (Solvent Channel) Solvent->Core Core Extension

Fig 1. Pharmacophore mapping of 1-(3-methylbutyl)-1H-pyrazol-3-amine in the kinase ATP-binding site.

Quantitative SAR: The Impact of N1-Substitution

Modifications at the N1 position of the pyrazole ring drastically alter the selectivity and potency profile across the kinome[4][5]. The table below summarizes aggregated Structure-Activity Relationship (SAR) data demonstrating why the 3-methylbutyl group is a superior choice for targeting kinases with accessible P1 hydrophobic pockets (e.g., Cyclin-Dependent Kinases).

Table 1: Impact of N1-Pyrazole Substitution on Kinase Inhibitor Properties

N1-SubstituentScaffold TypeTarget KinaseIC₅₀ (nM)cLogPMechanistic Rationale / Observation
-H (Unsubstituted)Pyrimidine-diamineCDK21451.2Baseline hinge binding; poor membrane permeability.
-CH₃ (Methyl)Pyrimidine-diamineCDK2451.6Improved potency; partially occupies the shallow P1 pocket.
-CH₂CH₂CH(CH₃)₂ (3-Methylbutyl)Pyrimidine-diamineCDK2123.1Optimal hydrophobic packing; enhanced target residence time.

Synthetic Workflows & Protocols

Incorporating 1-(3-methylbutyl)-1H-pyrazol-3-amine into a larger drug scaffold (such as a pyrimidine or quinazoline core) typically involves a two-step sequence: a Nucleophilic Aromatic Substitution (S_NAr) followed by a Buchwald-Hartwig cross-coupling.

SyntheticWorkflow SM 1-(3-methylbutyl)-1H-pyrazol-3-amine (Nucleophile) SNAr Step 1: SNAr Coupling (DIPEA, n-BuOH, 90°C) SM->SNAr Elec Heteroaryl Halide (e.g., 2,4-Dichloropyrimidine) Elec->SNAr Int Mono-aminated Intermediate SNAr->Int BHA Step 2: Buchwald-Hartwig (Pd-Catalyst, Ar-NH2, 110°C) Int->BHA Product Target Kinase Inhibitor BHA->Product

Fig 2. Two-step synthetic workflow for incorporating the aminopyrazole building block.

Protocol A: S_NAr Coupling of the Aminopyrazole Core

This protocol describes the coupling of the building block to a 2,4-dichloropyrimidine core.

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-purged 20 mL reaction vial with 2,4-dichloropyrimidine (1.2 eq, 1.2 mmol) and anhydrous n-butanol (6.0 mL, 0.2 M).

  • Reagent Addition: Add 1-(3-methylbutyl)-1H-pyrazol-3-amine (1.0 eq, 1.0 mmol), followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol).

    • Causality: The exocyclic amine of the pyrazole is weakly nucleophilic due to electron delocalization into the heteroaromatic ring. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation and further deactivation of the aminopyrazole.

  • Reaction Execution: Seal the vial and heat the mixture to 90 °C for 12 hours.

    • Causality: Elevated thermal energy in a polar protic solvent (n-butanol) is required to overcome the high activation energy barrier of the deactivated amine.

  • Workup: Cool the reaction to room temperature. Concentrate under reduced pressure, and partition the crude residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer twice with EtOAc, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

  • Self-Validation System: Analyze the purified intermediate via LC-MS.

    • Validation Check: The mass spectrum must show a characteristic 3:1 isotopic pattern (³⁵Cl/³⁷Cl) corresponding to the exact mass of the mono-chlorinated intermediate. The absence of a di-substituted mass peak confirms regiocontrol.

Analytical & Biochemical Validation

Once the final kinase inhibitor is synthesized, its potency must be validated using an ATP-competitive biochemical assay. The ADP-Glo™ Kinase Assay is the gold standard for this validation.

Protocol B: In Vitro Kinase Activity Assay (ADP-Glo™)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO, starting at a top concentration of 1 mM.

  • Plate Transfer: Transfer 100 nL of the compound dilutions into a 384-well low-volume white microplate.

    • Causality: This yields a final assay DMSO concentration of 1%. Maintaining a strict ≤1% DMSO limit is critical, as higher concentrations can denature the kinase or artificially suppress its catalytic activity.

  • Kinase Addition: Add 5 µL of the purified kinase (e.g., CDK2/Cyclin E) and its specific substrate peptide diluted in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature to allow for compound-kinase pre-equilibration.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of ATP.

    • Causality: The ATP concentration must be set exactly at its apparent K_m for the specific kinase. Running the assay at the K_m ensures maximum sensitivity for ATP-competitive inhibitors (like aminopyrazoles), allowing the measured IC₅₀ to closely approximate the true binding affinity (K_i) per the Cheng-Prusoff equation.

  • Incubation & Termination: Incubate the plate for 60 minutes at room temperature. Terminate the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to completely deplete unreacted ATP.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction. Read the luminescence on a microplate reader.

  • Self-Validation System:

    • Validation Check 1 (Assay Robustness): Calculate the Z'-factor using the positive (DMSO only) and negative (no enzyme) controls. The assay is only valid if Z' > 0.5.

    • Validation Check 2 (Reference Tracking): Include a known reference inhibitor (e.g., Dinaciclib or AT7519) on the same plate. The assay is validated if the reference compound's IC₅₀ falls within 3-fold of its historical mean.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: Cells (via PubMed Central) URL:[Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy Source: Bioorganic & Medicinal Chemistry Letters (via PubMed Central) URL:[Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 Source: bioRxiv URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: International Journal of Molecular Sciences URL:[Link]

Sources

Application Notes and Protocols for the N-Alkylation of 3-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 3-aminopyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in drug discovery is attributed to their ability to act as versatile scaffolds, capable of engaging in a variety of biological interactions. The strategic functionalization of the pyrazole ring nitrogens and the exocyclic amino group allows for the fine-tuning of a compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This document provides a comprehensive guide to the N-alkylation of 3-aminopyrazoles, detailing established protocols and the underlying chemical principles that govern these transformations.

The Challenge of Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of unsymmetrically substituted pyrazoles, such as 3-aminopyrazoles, presents a significant regioselectivity challenge. The pyrazole ring possesses two potentially nucleophilic nitrogen atoms, N1 and N2. Direct alkylation can lead to a mixture of N1 and N2-alkylated isomers, which are often difficult to separate.[1][2] The outcome of the alkylation is governed by a delicate interplay of steric and electronic factors, as well as the reaction conditions employed.

Generally, the less sterically hindered nitrogen atom is favored for alkylation. For 3-aminopyrazoles, the N1 position is typically more accessible. However, the electronic nature of the substituents on the pyrazole ring and the choice of the alkylating agent can significantly influence the isomeric ratio.[3][4] Understanding these factors is paramount for developing selective and high-yielding synthetic routes.

Mechanistic Considerations: A Balancing Act

The regioselectivity of pyrazole N-alkylation can be rationalized by considering the stability of the transition states leading to the N1 and N2 products. Factors that stabilize one transition state over the other will dictate the major product. For instance, intramolecular hydrogen bonding between a substituent on the alkylating agent and the N2 nitrogen of the pyrazole can stabilize the transition state for N1 alkylation.[3] Conversely, steric hindrance from a bulky substituent at the 3-position will disfavor alkylation at the adjacent N2 position, leading to a preference for the N1 isomer.[5][6]

G cluster_0 N-Alkylation of 3-Aminopyrazole Start 3-Aminopyrazole + Alkylating Agent Base Base (e.g., K2CO3, NaH) Start->Base Solvent Solvent (e.g., DMF, Acetonitrile) Start->Solvent TS1 Transition State 1 (N1-Alkylation) Base->TS1 TS2 Transition State 2 (N2-Alkylation) Base->TS2 Solvent->TS1 Solvent->TS2 Product1 N1-Alkyl-3-aminopyrazole (Major Product - Sterically Favored) TS1->Product1 Product2 N2-Alkyl-3-aminopyrazole (Minor Product - Sterically Disfavored) TS2->Product2

Caption: Factors influencing the regioselectivity of 3-aminopyrazole N-alkylation.

Synthetic Protocols for N-Alkylation

A variety of methods have been developed for the N-alkylation of 3-aminopyrazoles, ranging from classical approaches to modern catalytic systems. The choice of method will depend on the specific substrate, the desired regioselectivity, and the scale of the reaction.

Protocol 1: Direct N-Alkylation with Alkyl Halides under Basic Conditions

This is one of the most common and straightforward methods for N-alkylation. The pyrazole is deprotonated with a base to form the pyrazolate anion, which then acts as a nucleophile to displace a halide from the alkylating agent.[5][7]

Step-by-Step Methodology:
  • Reaction Setup: To a solution of the 3-aminopyrazole (1.0 equiv) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-2.0 equiv). Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation. Then, add the alkyl halide (1.0-1.2 equiv) dropwise to the suspension.

  • Reaction Monitoring: The reaction can be stirred at temperatures ranging from room temperature to 80 °C.[8][9] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[10] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.[8]

ParameterConditionRationale
Solvent DMF, AcetonitrilePolar aprotic solvents that solubilize the reactants and facilitate the SN2 reaction.
Base K₂CO₃, NaH, Cs₂CO₃Deprotonates the pyrazole nitrogen to form the more nucleophilic pyrazolate.
Temperature Room Temperature to 80 °CHigher temperatures can increase the reaction rate but may also lead to side products.
Alkylating Agent Alkyl iodides > bromides > chloridesReactivity of the halide leaving group influences the reaction rate.
Protocol 2: Reductive Amination with Aldehydes and Ketones
Step-by-Step Methodology:
  • Imine Formation: Dissolve the 3-aminopyrazole (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent such as methanol, dichloroethane, or tetrahydrofuran. A catalytic amount of acetic acid can be added to facilitate imine formation.[8]

  • Reduction: After stirring for a period to allow for imine formation (typically 30 minutes to a few hours), add a reducing agent to the mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB).

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

ReagentRoleConsiderations
Aldehyde/Ketone Forms an imine/enamine intermediateThe reactivity of the carbonyl compound will influence reaction times.
Reducing Agent Reduces the imine/enamineNaBH₃CN and STAB are milder and more selective than NaBH₄.
Solvent Methanol, Dichloroethane, THFChoice of solvent can affect both imine formation and the reduction step.
Protocol 3: Modern Catalytic Approaches

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the N-alkylation and N-arylation of a wide range of nitrogen-containing heterocycles, including pyrazoles.

a) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl or vinyl halide/triflate and an amine.[14][15][16] This method is particularly useful for the N-arylation of 3-aminopyrazoles.

Step-by-Step Methodology:
  • Reaction Setup: In a reaction vessel, combine the 3-aminopyrazole (1.0 equiv), the aryl halide (1.0-1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu).[17]

  • Solvent and Conditions: Add a dry, degassed solvent such as toluene or dioxane. The reaction is typically heated under an inert atmosphere (argon or nitrogen) at temperatures ranging from 80 to 110 °C.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated, and the crude product is purified by column chromatography.[8]

b) Chan-Lam Coupling

The Chan-Lam coupling reaction utilizes a copper catalyst to facilitate the formation of a C-N bond between a boronic acid and an amine.[18][19] This method offers a milder alternative to the Buchwald-Hartwig amination and is often tolerant of a wider range of functional groups.

Step-by-Step Methodology:
  • Reaction Setup: Combine the 3-aminopyrazole (1.0 equiv), the aryl or alkyl boronic acid (1.2-2.0 equiv), a copper source (e.g., Cu(OAc)₂, CuI), a base (e.g., triethylamine, pyridine), and an optional ligand (e.g., pyridine, a diamine).

  • Solvent and Conditions: The reaction is typically carried out in a solvent such as dichloromethane, methanol, or toluene, often in the presence of air or oxygen, which can act as the oxidant. The reaction is usually stirred at room temperature.

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered, and the filtrate is washed with aqueous solutions to remove the copper catalyst and other inorganic byproducts. The organic layer is then dried, concentrated, and the product is purified by column chromatography.

G cluster_1 General Workflow for N-Alkylation of 3-Aminopyrazoles Start Select 3-Aminopyrazole and Alkylating Agent Method_Selection Choose Alkylation Method (Direct, Reductive, Catalytic) Start->Method_Selection Reaction Perform Reaction under Optimized Conditions Method_Selection->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, HRMS) Purification->Analysis

Caption: A generalized workflow for the N-alkylation of 3-aminopyrazoles.

Purification and Characterization

The purification of N-alkylated 3-aminopyrazoles is a critical step to ensure the isolation of a pure product for subsequent biological evaluation.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the products of N-alkylation reactions. The choice of eluent system will depend on the polarity of the product.[8][20] For basic compounds, it can be beneficial to add a small amount of triethylamine to the eluent to prevent streaking on the column.[20]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification, particularly on a larger scale.[20]

  • Acid-Base Extraction: For compounds with a basic amino group, an acid-base extraction can be used to remove non-basic impurities.[20] The product can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent, and then the product can be recovered by basifying the aqueous layer and extracting with an organic solvent.

The structure and purity of the final product should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS). For determining the regiochemistry of alkylation, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can be invaluable. In cases of ambiguity, single-crystal X-ray diffraction provides definitive structural proof.[21]

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. (2020).
  • Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine. (n.d.). Benchchem.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules. [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (n.d.). INEOS OPEN. [Link]

  • Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation with 1,1′-Carbonyl-di(1,2,4-triazol) (CDT). (2024). Organic Process Research & Development. [Link]

  • synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. (1990). Synthetic Communications. [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II). (n.d.). WuXi Biology. [Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. (2017). The Journal of Organic Chemistry. [Link]

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (2018). ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Pyrazole. (n.d.). SlideShare. [Link]

  • Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. (n.d.). ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). ResearchGate. [Link]

  • PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1H-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION. (2021). Chemistry of Heterocyclic Compounds. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2020). ACS Omega. [Link]

  • N-alkylation method of pyrazole. (1998).
  • Recent developments in aminopyrazole chemistry. (n.d.). ResearchGate. [Link]

  • Method for purifying pyrazoles. (2011).
  • Recent Progress Concerning the N-Arylation of Indoles. (2022). Molecules. [Link]

  • Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling... (n.d.). ResearchGate. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). Molecules. [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004). The Journal of Organic Chemistry. [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (n.d.). Research Square. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2020). Organometallics. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. [Link]

  • Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. (2023). ChemRxiv. [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). Arkat USA. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of polysubstituted amino pyrazole via multicomponenet strategy using NiFe2O4 nanocatalyst. (n.d.). Der Pharma Chemica. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Chemistry Central Journal. [Link]

  • Chan-Lam cross-coupling reactions promoted by anionic copper(I)/iodide species with cationic methyl-((pyridinyl)-pyrazolyl)pyridin-1-ium. (n.d.). ResearchGate. [Link]

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. (2018). MedChemComm. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Chemical Record. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules. [Link]

  • NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. (2023). ResearchGate. [Link]

Sources

Application Notes and Protocols: Strategic Coupling Reactions of 1-(3-methylbutyl)-1H-pyrazol-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] These compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[2][3] The versatility of the pyrazole core stems from its unique electronic properties and its capacity for substitution at multiple positions, allowing for the precise tuning of its pharmacological profile.

Among the various classes of pyrazole derivatives, 3-aminopyrazoles stand out as exceptionally versatile building blocks. The primary amino group at the C3-position serves as a critical synthetic handle for introducing molecular diversity through a range of coupling reactions. This guide focuses on a specific, high-value synthon: 1-(3-methylbutyl)-1H-pyrazol-3-amine . The N1-substituted 3-methylbutyl (isopentyl) group imparts significant lipophilicity, a key parameter in modulating the pharmacokinetic properties of drug candidates. The strategic application of modern cross-coupling methodologies to this amine allows for the rapid generation of diverse compound libraries, accelerating structure-activity relationship (SAR) studies in drug development programs.

This document provides detailed, field-proven protocols for three essential classes of coupling reactions involving 1-(3-methylbutyl)-1H-pyrazol-3-amine: Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling, amide bond formation, and a two-step sequence for C-C bond formation via C4-halogenation and subsequent Suzuki-Miyaura coupling.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The formation of an N-aryl bond on the 3-amino group is a cornerstone transformation in modern medicinal chemistry, particularly for the synthesis of kinase inhibitors. The Buchwald-Hartwig amination reaction provides a powerful and general method for achieving this, overcoming the limitations of classical methods which often require harsh conditions and offer limited scope.[4][5]

Principle and Mechanistic Overview

The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. The catalytic cycle is driven by a Pd(0)/Pd(II) redox process. The efficiency of this reaction is critically dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium intermediates. Bulky, electron-rich "Buchwald ligands" are essential for promoting the key steps of oxidative addition and reductive elimination, particularly with challenging substrates like aminopyrazoles.[6]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Intermediate) pd0->oa_complex Ar-X (Oxidative Addition) amine_coord [Ar-Pd(II)(Amine)L₂]⁺X⁻ (Amine Coordination) oa_complex->amine_coord Amine (R₂NH) -X⁻ deprotonation Ar-Pd(II)(Amido)L₂ (Deprotonation) amine_coord->deprotonation Base - Base-H⁺ deprotonation->pd0 (Reductive Elimination) product Ar-NRR' (Product) deprotonation->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of 1-(3-methylbutyl)-1H-pyrazol-3-amine

This protocol describes a general procedure for the coupling of 1-(3-methylbutyl)-1H-pyrazol-3-amine with an aryl bromide.

Materials:

  • 1-(3-methylbutyl)-1H-pyrazol-3-amine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2.5-5 mol%).

  • Add sodium tert-butoxide (1.4 equivalents).

  • Add 1-(3-methylbutyl)-1H-pyrazol-3-amine (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.

Expert Insights:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or BrettPhos is crucial. These ligands accelerate the rate-limiting reductive elimination step, which is often slow for electron-rich amines.[6]

  • Base Selection: A strong, non-nucleophilic base like NaOtBu is required to generate the palladium-amido intermediate within the catalytic cycle.[5] Weaker bases like K₂CO₃ are generally ineffective for this transformation.

  • Inert Conditions: Strict exclusion of oxygen and moisture is paramount for catalyst stability and reaction efficiency. All reagents and solvents must be anhydrous, and the reaction should be performed under an inert atmosphere.

Data Summary: Representative Buchwald-Hartwig Conditions
Aryl Halide (Ar-X)Pd Precursor (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Typical Yield
4-BromoanisolePd₂(dba)₃ (1.5)XPhos (3.5)NaOtBu (1.4)Toluene11085-95%
1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)Dioxane10070-85%
2-BromopyridinePd₂(dba)₃ (2)Xantphos (5)Cs₂CO₃ (2.0)Dioxane11065-80%

Amide Bond Formation: A Gateway to Diverse Functionality

The acylation of the 3-amino group is one of the most fundamental and high-yielding reactions for derivatizing 1-(3-methylbutyl)-1H-pyrazol-3-amine. This transformation is central to drug discovery, enabling the exploration of key hydrogen bonding interactions with biological targets.[7]

Principle and Methodologies

Amide bond formation typically involves the activation of a carboxylic acid, which is then susceptible to nucleophilic attack by the amine. Two primary, robust methods are presented here: the use of standard peptide coupling agents and the direct reaction with acyl chlorides.

Amide_Formation cluster_0 Method 1: Coupling Agent cluster_1 Method 2: Acyl Halide start_amine 1-(3-methylbutyl)-1H-pyrazol-3-amine product Amide Product start_amine->product acyl_chloride R-COCl carboxylic_acid R-COOH activated_ester Activated Intermediate carboxylic_acid->activated_ester Activation coupling_agent Coupling Agent (e.g., HATU, EDC) activated_ester->product Nucleophilic Attack acyl_chloride->product Nucleophilic Attack

Caption: Key workflows for amide bond formation.

Protocol 2A: Amide Coupling Using HATU

This protocol is highly reliable and suitable for a wide range of carboxylic acids, minimizing side reactions.

Materials:

  • 1-(3-methylbutyl)-1H-pyrazol-3-amine

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of 1-(3-methylbutyl)-1H-pyrazol-3-amine (1.05 equivalents) in DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by water and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography.

Expert Insights:

  • Coupling Agent: HATU is a highly efficient coupling agent that minimizes racemization in chiral carboxylic acids and works well even with sterically hindered substrates.[8]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction without competing with the primary amine.

Protocol 2B: Acylation with Acyl Chlorides

This is a rapid and direct method for simple, robust substrates.

Materials:

  • 1-(3-methylbutyl)-1H-pyrazol-3-amine

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Dissolve 1-(3-methylbutyl)-1H-pyrazol-3-amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude amide.

  • Purification: Purify as needed by column chromatography or recrystallization.

C4-Arylation via Halogenation and Suzuki-Miyaura Coupling

While the 3-amino group is a primary site for functionalization, the C4 position of the pyrazole ring is often targeted for C-C bond formation to build biaryl structures.[9] This is typically achieved in a two-step sequence: regioselective halogenation of the electron-rich pyrazole ring, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Principle and Mechanistic Overview

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound.[10] The presence of the 3-amino group activates the pyrazole ring towards electrophilic aromatic substitution, allowing for selective halogenation at the C4 position. The resulting 4-halopyrazole is then an ideal substrate for the Suzuki coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex R-Pd(II)(X)L₂ (Oxidative Addition) pd0->oa_complex R-X transmetalation R-Pd(II)(R')L₂ (Transmetalation) oa_complex->transmetalation R'-B(OH)₂ Base transmetalation->pd0 (Reductive Elimination) product R-R' (Product) transmetalation->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol 3A: C4-Bromination of 1-(3-methylbutyl)-1H-pyrazol-3-amine

Materials:

  • 1-(3-methylbutyl)-1H-pyrazol-3-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve 1-(3-methylbutyl)-1H-pyrazol-3-amine (1.0 equivalent) in acetonitrile.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor for the disappearance of starting material by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution, then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude 4-bromo product is often pure enough for the next step but can be purified by column chromatography if necessary.

Protocol 3B: Suzuki-Miyaura Coupling of the 4-Bromo Intermediate

Materials:

  • 4-bromo-1-(3-methylbutyl)-1H-pyrazol-3-amine (from Protocol 3A)

  • Arylboronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • Setup: In a flask, combine the 4-bromo-1-(3-methylbutyl)-1H-pyrazol-3-amine (1.0 equivalent), the arylboronic acid (1.3 equivalents), and potassium carbonate (2.5 equivalents).

  • Add the Pd(dppf)Cl₂ catalyst (3-5 mol%).

  • Solvent Addition: Add the dioxane/water solvent mixture.

  • Degassing: Bubble argon through the stirred mixture for 15-20 minutes to degas the solution.

  • Reaction: Heat the reaction to 85-95 °C under an inert atmosphere until the starting bromide is consumed (4-16 hours), as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Expert Insights:

  • Halogenation: The C4-position is highly activated by the two ring nitrogens and the C3-amino group, leading to facile and regioselective electrophilic halogenation.[11]

  • Suzuki Catalyst and Base: For this substrate, a catalyst like Pd(dppf)Cl₂ is robust and effective. An aqueous inorganic base like K₂CO₃ is typically sufficient and is milder than the bases required for C-N coupling, reducing the risk of side reactions.[12] The presence of the free amino group can sometimes chelate the palladium center, but modern catalysts are generally tolerant.[9]

Conclusion

1-(3-methylbutyl)-1H-pyrazol-3-amine is a highly valuable and versatile intermediate for drug discovery. The robust protocols detailed herein for C-N coupling, amide formation, and C-C coupling provide researchers with a powerful toolkit to rapidly synthesize diverse libraries of novel pyrazole-based compounds. The strategic application of these reactions enables a systematic exploration of chemical space, facilitating the identification and optimization of new therapeutic agents.

References

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • M.J.P. Rohilkhand University.
  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • PMC.
  • BenchChem. Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine.
  • BenchChem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands.
  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances.
  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Journal of Moroccan Chemistry of Heterocycles. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • BenchChem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 4-iodo-1-methyl-1H-pyrazol.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

Sources

Application Notes and Protocols for the Development of Pyrazole-Based Compounds for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Pyrazole Scaffold in Inflammation

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The current pharmacopeia for inflammatory conditions, largely dominated by non-steroidal anti-inflammatory drugs (NSAIDs), is often associated with significant gastrointestinal and cardiovascular side effects, necessitating the development of more targeted and safer therapeutic agents.[1][3]

In the landscape of medicinal chemistry, heterocyclic compounds have emerged as a fertile ground for drug discovery, with the pyrazole moiety being a particularly privileged scaffold.[4][5] Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, offers a versatile and synthetically accessible framework for creating compounds with diverse biological activities.[1][5] The therapeutic potential of this scaffold in inflammation was unequivocally demonstrated with the development of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that showcases how the pyrazole core can be engineered to achieve target selectivity and an improved safety profile.[1][6] This document serves as a comprehensive guide for researchers, providing detailed protocols and insights into the design, synthesis, and evaluation of novel pyrazole-based compounds as next-generation anti-inflammatory therapeutics.

Core Mechanisms of Action: Targeting the Inflammatory Cascade

The anti-inflammatory efficacy of pyrazole-based compounds stems from their ability to modulate key enzymatic and signaling pathways that drive the inflammatory response. While COX-2 inhibition is a well-established mechanism, emerging research reveals a broader spectrum of activity, including the suppression of pro-inflammatory cytokines and the modulation of critical signaling cascades like NF-κB and p38 MAPK.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

The primary mechanism for many pyrazole-based anti-inflammatory drugs, such as Celecoxib, is the selective inhibition of COX-2.[7]

  • The Role of COX Enzymes: Cyclooxygenase enzymes exist in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are crucial for physiological functions like maintaining the gastric mucosa and regulating platelet aggregation.[4][6] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by stimuli such as cytokines and lipopolysaccharides (LPS).[4][6] This induced COX-2 is the primary source of prostaglandins that mediate pain, fever, and swelling associated with inflammation.[7][8]

  • Structural Basis for Selectivity: The diaryl-substituted pyrazole structure is key to COX-2 selectivity. For instance, Celecoxib possesses a sulfonamide side chain that binds to a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in COX-1.[6][8] This structural difference allows pyrazole-based inhibitors to selectively block the activity of COX-2, thereby reducing the production of inflammatory prostaglandins while sparing the protective functions of COX-1.[6][9] This targeted approach minimizes the gastrointestinal side effects commonly seen with non-selective NSAIDs.[1][6]

COX_Pathway cluster_inflammation Inflammatory Stimuli (e.g., Cytokines, LPS) AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins_Phys Physiological Prostaglandins COX1->Prostaglandins_Phys Prostaglandins_Inflam Inflammatory Prostaglandins COX2->Prostaglandins_Inflam GI_Protection GI Protection, Platelet Function Prostaglandins_Phys->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflam->Inflammation Pyrazole Pyrazole-Based Inhibitor (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Figure 1: Selective COX-2 Inhibition by Pyrazole Compounds.
Modulation of Pro-Inflammatory Signaling Pathways

Beyond COX inhibition, many pyrazole derivatives exert their anti-inflammatory effects by interfering with intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

  • Inhibition of NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli like LPS, NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the COX-2 enzyme itself. Several studies have shown that novel pyrazole analogs can inhibit the nuclear translocation of NF-κB, thereby preventing the expression of these key inflammatory mediators.[10]

  • Suppression of p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling route involved in the production of inflammatory cytokines.[11] Inhibition of p38 MAPK can suppress the production of TNF-α and IL-1.[12] There is a strong correlation between the expression of p38 MAPK and COX-2, suggesting that targeting p38 MAPK is a viable strategy for reducing inflammation.[12] Certain pyrazole derivatives have been shown to effectively inhibit p38 MAPK phosphorylation, leading to a significant reduction in inflammatory responses.[11][12]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 IKK IKK TLR4->IKK Gene_Expression Pro-inflammatory Gene Expression p38->Gene_Expression IkB IκBα IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Cytokines TNF-α, IL-6, COX-2 Gene_Expression->Cytokines Pyrazole Pyrazole Compound Pyrazole->p38 Inhibits Pyrazole->IKK Inhibits

Figure 2: Inhibition of NF-κB and p38 MAPK Signaling by Pyrazoles.

Protocols for Synthesis and Screening

The development of novel pyrazole-based anti-inflammatory agents follows a logical workflow from chemical synthesis to in vitro screening and subsequent in vivo validation.

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

A common and versatile method for synthesizing the pyrazole core involves the Claisen-Schmidt condensation of an appropriate aldehyde and ketone to form an α,β-unsaturated ketone (chalcone), followed by cyclization with hydrazine.[4][13][14]

Objective: To synthesize a series of pyrazole derivatives for anti-inflammatory screening.

Materials:

  • Substituted acetophenones

  • Substituted aromatic aldehydes

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

    • Dissolve the substituted acetophenone (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Add an aqueous solution of NaOH (10-20%) dropwise while stirring at room temperature.

    • Continue stirring the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with cold water, and dry.

    • Purify the crude chalcone by recrystallization from ethanol.

  • Step 2: Synthesis of Pyrazole (Cyclization)

    • Reflux a mixture of the purified chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (15 mL) for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting solid, wash thoroughly with water, and dry.

    • Purify the crude pyrazole derivative by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the final compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Table 1: Example Reaction Parameters for Pyrazole Synthesis

Entry Acetophenone Substituent Aldehyde Substituent Chalcone Yield (%) Pyrazole Yield (%)
1 4-Methoxy 4-Chloro 85 78
2 4-Bromo 4-Nitro 82 75
3 Unsubstituted 4-Methyl 90 85

| 4 | 4-Fluoro | 3-Trifluoromethyl | 78 | 70 |

Protocol 2: In Vitro Anti-Inflammatory Screening

Initial screening of synthesized compounds is crucial to identify promising candidates. This involves assessing their ability to inhibit key inflammatory enzymes and mediators in cell-based assays.

In_Vitro_Workflow Start Synthesized Pyrazole Compounds COX_Assay COX-1/COX-2 Enzyme Inhibition Assay Start->COX_Assay Cell_Assay LPS-Stimulated RAW 264.7 Macrophages Start->Cell_Assay IC50 Determine IC50 & Selectivity Index COX_Assay->IC50 Mediator_Assay Measure NO, TNF-α, IL-6 (Griess Assay, ELISA) Cell_Assay->Mediator_Assay Analysis Data Analysis & Hit Identification IC50->Analysis Mediator_Assay->Analysis

Figure 3: Workflow for In Vitro Anti-Inflammatory Screening.

2.1: COX-1 and COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and COX-2 selectivity of the synthesized compounds.

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2 enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib, Indomethacin).

  • Incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

  • Shake the plate for 1-2 minutes and measure the absorbance at 590 nm using a plate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

  • Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.

2.2: Inhibition of Inflammatory Mediators in RAW 264.7 Macrophages

Objective: To evaluate the ability of compounds to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in a cellular model of inflammation.

Procedure:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the pyrazole compounds for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the remaining cell culture supernatant to measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control.

Table 2: Template for Summarizing In Vitro Activity Data

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 SI NO Inhibition (%) at 10 µM TNF-α Inhibition (%) at 10 µM
Lead Cpd 1 >100 0.05 >2000 75 82
Lead Cpd 2 50.2 0.5 100.4 68 71

| Celecoxib | 15.0 | 0.04 | 375 | 85 | 88 |

Protocol 3: In Vivo Efficacy Evaluation

Promising candidates from in vitro screens must be tested in animal models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

In_Vivo_Workflow Start In Vitro Hit Compounds Acute_Model Acute Inflammation Model (Carrageenan Paw Edema) Start->Acute_Model Efficacy_Acute Measure Edema Inhibition Acute_Model->Efficacy_Acute Chronic_Model Chronic Inflammation Model (Collagen-Induced Arthritis) Efficacy_Chronic Clinical Scoring, Histopathology Chronic_Model->Efficacy_Chronic Efficacy_Acute->Chronic_Model If Promising Tox Preliminary Toxicity Assessment Efficacy_Acute->Tox PKPD Pharmacokinetics/ Pharmacodynamics Efficacy_Chronic->PKPD Analysis Lead Optimization Tox->Analysis PKPD->Analysis

Figure 4: Workflow for In Vivo Efficacy Testing.

3.1: Carrageenan-Induced Paw Edema Model (Acute Inflammation)

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week.

  • Grouping and Fasting: Group the animals and fast them overnight before the experiment.

  • Compound Administration: Administer the test compound or reference drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

3.2: Collagen-Induced Arthritis (CIA) Model (Chronic Inflammation)

Objective: To assess the therapeutic efficacy of compounds in a model that mimics human rheumatoid arthritis.[12]

Procedure:

  • Induction of Arthritis: Emulsify type II collagen in Complete Freund's Adjuvant (CFA) and inject it intradermally at the base of the tail of DBA/1 mice.

  • Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment: Begin oral administration of the test compound or vehicle daily from the onset of arthritis symptoms (around day 25-28) for a period of 2-3 weeks.

  • Clinical Assessment: Monitor the animals regularly for signs of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

  • Endpoint Analysis: At the end of the study, measure paw thickness. Collect blood serum to measure levels of inflammatory cytokines (TNF-α, IL-1β) and anti-collagen antibodies. Euthanize the animals and collect joints for histopathological analysis to assess synovitis, cartilage damage, and bone erosion.

Table 3: Representative Data from In Vivo Models

Treatment Group (Dose) Paw Edema Inhibition (%) at 3h Mean Arthritis Score (Day 42) Joint Histology (Synovitis Score)
Vehicle Control 0 10.5 ± 1.2 3.5 ± 0.4
Test Compound (10 mg/kg) 65 ± 5.2 4.2 ± 0.8 1.2 ± 0.3

| Celecoxib (10 mg/kg) | 72 ± 4.8 | 3.8 ± 0.6 | 1.0 ± 0.2 |

Conclusion and Future Directions

The pyrazole scaffold remains a highly valuable starting point for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo validation of new chemical entities. The primary strength of pyrazole-based compounds lies in their proven ability to selectively inhibit COX-2, offering a clear path to reducing inflammation with an improved gastrointestinal safety profile. Furthermore, the capacity of these compounds to modulate other key inflammatory pathways, such as NF-κB and p38 MAPK, opens up avenues for developing therapeutics with broader and potentially more potent efficacy.

Future research should focus on exploring structure-activity relationships to enhance potency and selectivity, optimizing pharmacokinetic properties to improve bioavailability and duration of action, and investigating the potential for dual-target inhibitors (e.g., combined COX-2/5-LOX inhibitors) to achieve a more comprehensive blockade of the inflammatory cascade.[1][16] By leveraging the synthetic versatility of the pyrazole core and employing a systematic screening approach, the scientific community can continue to advance the development of safer and more effective treatments for the multitude of diseases driven by chronic inflammation.

References

  • Celecoxib: Mechanism of Action & Structure. Study.com. [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Celecoxib. StatPearls - NCBI Bookshelf. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? R Discovery. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. ResearchGate. [Link]

  • Inflammation and Immunology Models. Sygnature Discovery. [Link]

  • In vivo preclinical models for immune-mediated inflammatory disease drug development. Crown Bioscience. [Link]

  • Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. PMC. [Link]

  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Nuvisan. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

  • Screening models for inflammatory drugs. SlideShare. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]

  • Anti-Inflammatory Screen. IIVS. [Link]

  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. PubMed. [Link]

  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. MDPI. [Link]

  • Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB. Semantic Scholar. [Link]

  • Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products. bioRxiv. [Link]

  • Pharmacokinetic-Pharmacodynamic Drug Interactions with Nonsteroidal Anti-Inflammatory Drugs. University of Groningen Research Portal. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC. [Link]

  • Pyrazole derivatives 13a–23a reported as anti-inflammatory agents. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

Troubleshooting & Optimization

Pyrazole Synthesis Technical Support Center: Troubleshooting 1-Alkyl-1H-pyrazol-3-amine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-alkyl-1H-pyrazol-3-amines. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the functionalization of the 3-aminopyrazole core. This scaffold is highly privileged in medicinal chemistry, particularly in the development of kinase inhibitors[1]. However, its inherent annular tautomerism and multiple nucleophilic centers make selective alkylation a significant synthetic challenge.

This guide provides an in-depth, causality-driven analysis of common side reactions—specifically regioselectivity failures, over-alkylation, and quaternization—along with validated troubleshooting protocols.

Mechanistic Overview of Alkylation Side Reactions

Before troubleshooting, it is critical to understand the causality behind the side reactions. 3-Aminopyrazole exists as a tautomeric mixture (3-amino-1H-pyrazole


 5-amino-1H-pyrazole). Under basic conditions, deprotonation yields a highly delocalized pyrazolide anion. While the ring nitrogens (N1 and N2) are the most nucleophilic sites, the exocyclic primary amine can also compete for the electrophile, leading to a complex mixture of products[2].

PyrazoleAlkylation SM 3-Aminopyrazole (Tautomeric Mixture) Anion Pyrazolide Anion (Delocalized Nucleophile) SM->Anion Base (-H+) Desired 1-Alkyl-1H-pyrazol-3-amine (Desired Product - N1) Anion->Desired R-X (Steric/Electronic Control) Regioisomer 1-Alkyl-1H-pyrazol-5-amine (Side Product - N2) Anion->Regioisomer R-X (Poor Selectivity) ExoAlkyl Exocyclic N-Alkylation (Over-alkylation) Desired->ExoAlkyl Excess R-X High Temp QuatSalt Pyrazolium Salt (Quaternization) Desired->QuatSalt Excess R-X Highly Electrophilic

Reaction pathways illustrating regioselective N1-alkylation versus common side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I getting a nearly 1:1 mixture of 1-alkyl-1H-pyrazol-3-amine (N1) and 1-alkyl-1H-pyrazol-5-amine (N2) regioisomers? A: This is the most common issue and stems from poor thermodynamic control during the alkylation of the pyrazolide anion. The regioselectivity is heavily influenced by the base, solvent, and the steric bulk of the alkylating agent[2].

  • Causality: Standard bases like

    
     in DMF at elevated temperatures often provide enough thermal energy to overcome the steric hindrance of the exocyclic amine, allowing the electrophile to attack both N1 and N2 indiscriminately.
    
  • Solution: Switch to a softer, bulkier base like

    
     in Acetonitrile (MeCN) at room temperature. The cesium cation coordinates differently with the pyrazolide anion, and the lower temperature favors the kinetically preferred, less sterically hindered N1 position.
    

Q2: My LC-MS shows a significant amount of a +2 Alkyl mass species. How do I prevent over-alkylation at the exocyclic primary amine? A: You are observing N,N-dialkylation (one alkyl group on the ring, one on the exocyclic amine).

  • Causality: The exocyclic

    
     group is a competent nucleophile. If the ring alkylation is slow, or if a localized excess of the alkyl halide exists in the reaction mixture, the exocyclic amine will attack the electrophile.
    
  • Solution: First, ensure strict stoichiometric control (1.05 equivalents of alkyl halide maximum). Second, use Sodium Hydride (NaH) as the base. The ring

    
     (
    
    
    
    ) is vastly more acidic than the exocyclic
    
    
    (
    
    
    ). NaH will quantitatively and selectively deprotonate the ring, making the ring nitrogens exponentially more nucleophilic than the neutral exocyclic amine.

Q3: I am using a highly reactive electrophile (e.g., benzyl bromide or methyl iodide), and I'm isolating a highly polar, water-soluble side product. What is happening? A: You are likely forming a 1,2-dialkyl-3-aminopyrazolium salt via quaternization[3].

  • Causality: Once the first alkylation occurs, the resulting 1-alkyl-1H-pyrazol-3-amine is still a nucleophile. Highly reactive electrophiles can attack the remaining sp2-hybridized ring nitrogen, permanently placing a positive charge on the pyrazole ring.

  • Solution: Change the order of addition. Add the electrophile dropwise to a pre-cooled (

    
    ) solution of the pyrazolide anion. This maintains a starved concentration of the electrophile, ensuring it reacts only with the highly nucleophilic anion and not the neutral mono-alkylated product.
    

Q4: How can I definitively distinguish between the N1 (3-amino) and N2 (5-amino) regioisomers using NMR? A: 1D


-NMR is often insufficient due to overlapping chemical shifts. You must use 2D NOESY or ROESY NMR.
  • Validation: For the desired 1-alkyl-1H-pyrazol-3-amine , you will observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the protons of the new alkyl group and the pyrazole

    
     proton. For the 1-alkyl-1H-pyrazol-5-amine  side product, the NOE cross-peak will appear between the alkyl protons and the exocyclic 
    
    
    
    protons (or the
    
    
    proton), due to their spatial proximity.

Quantitative Data: Impact of Reaction Conditions on Selectivity

The following table summarizes the causal relationship between reaction parameters and product distribution. These metrics serve as a benchmarking tool for optimizing your specific substrate.

Reaction ConditionBaseSolventTemp (

)
N1:N2 RegioratioExocyclic AlkylationQuaternization
Standard Batch

DMF803 : 1~15%~5%
Thermodynamic Control

MeCN2510 : 1< 2%None detected
Kinetic Control (Strong Base) NaHTHF0 to 258 : 1< 5%< 1%
Excess Electrophile (1.5 eq)

DMF802 : 1> 40% ~20%

Validated Experimental Protocol: Regioselective N1-Alkylation

This self-validating protocol utilizes kinetic control and steric shielding to maximize the yield of the 1-alkyl-1H-pyrazol-3-amine while suppressing side reactions[1].

Materials Required:

  • 3-Aminopyrazole (1.0 eq, 10 mmol)

  • Alkyl Halide (1.05 eq, 10.5 mmol)

  • Cesium Carbonate (

    
    ) (1.5 eq, 15 mmol)
    
  • Anhydrous Acetonitrile (MeCN) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation of the Anion: Suspend 3-aminopyrazole and

    
     in anhydrous MeCN in a flame-dried, argon-purged round-bottom flask.
    
    • Causality Check:

      
       is partially insoluble in MeCN. The heterogeneous mixture acts as a slow-release basic reservoir, preventing localized spikes in pH that can lead to degradation.
      
  • Temperature Control: Cool the suspension to

    
     using an ice-water bath. Stir vigorously for 15 minutes to allow for initial deprotonation.
    
  • Electrophile Addition: Dissolve the alkyl halide in 5 mL of anhydrous MeCN. Add this solution dropwise over 30 minutes using a syringe pump.

    • Causality Check: Dropwise addition ensures the electrophile is the limiting reagent at all times, virtually eliminating the risk of quaternization and exocyclic over-alkylation.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (

    
    ). Stir for 12-16 hours. Monitor via LC-MS until the starting material is consumed.
    
  • Quench and Workup: Filter the reaction mixture through a Celite pad to remove the inorganic cesium salts. Wash the pad with ethyl acetate (3 x 20 mL). Concentrate the filtrate under reduced pressure.

    • Self-Validation: The crude mass should closely match the theoretical yield. A significantly higher mass indicates trapped solvent or over-alkylation.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to 90:10 Dichloromethane:Methanol).

    • Separation Logic: The 1-alkyl-1H-pyrazol-5-amine (N2 isomer) typically elutes faster than the desired N1 isomer because the alkyl group sterically shields the polar exocyclic amine from interacting with the silica stationary phase.

References[2] BenchChem. "Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine." BenchChem Technical Resources. URL: 3]">https://benchchem.com[3] Magrini, A., et al. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9497551/[1] Hanke, T., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences, MDPI. URL: https://www.mdpi.com/1422-0067/23/23/14834

Sources

Technical Support Center: Optimizing N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Optimization of Pyrazole N-Alkylation

Executive Summary: The Regioselectivity Paradox

The N-alkylation of pyrazoles is deceptively simple. While the reaction is a standard nucleophilic substitution, the inherent tautomerism of the pyrazole ring creates a "moving target" for the electrophile.

For a 3-substituted pyrazole, two tautomers exist in equilibrium. Deprotonation yields a resonance-stabilized anion (


) with two nucleophilic sites. The core challenge is not just reactivity, but regiocontrol : distinguishing between the formation of the 1,3-isomer  (thermodynamic, often desired) and the 1,5-isomer  (kinetic, sterically driven).

This guide provides the logic to navigate this bifurcation, ensuring you get the isomer you designed, not the one the molecule "prefers."

Diagnostic Decision Matrix

Before starting your experiment, use this logic flow to select your initial conditions.

PyrazoleLogic Start START: Define Target Isomer IsomerType Which isomer do you need? Start->IsomerType Target13 1,3-Disubstituted (Substituents separated) IsomerType->Target13 Min. Steric Clash Target15 1,5-Disubstituted (Substituents adjacent) IsomerType->Target15 High Steric Clash Cond13 Condition A: Thermodynamic Control Base: Cs2CO3 or K2CO3 Solvent: DMF or DMSO (Hot) Promotes equilibration Target13->Cond13 StericCheck Is the Electrophile Bulky? Target15->StericCheck Cond15_Std Condition B: Kinetic Control Base: NaH or LiOtBu Solvent: THF (Low Temp) Favors attack at less hindered N StericCheck->Cond15_Std Alkyl Halide Cond_Mitsunobu Condition C: Mitsunobu Reagent: Alcohol + PPh3 + DEAD Often favors 1,5 (Steric driven) StericCheck->Cond_Mitsunobu Alcohol

Caption: Figure 1. Decision matrix for selecting reaction conditions based on the desired regioisomer (1,3 vs 1,5).

Critical Troubleshooting Modules

Module A: "I'm getting a mixture of isomers."

Diagnosis: You are likely operating in a "grey zone" between kinetic and thermodynamic control.

  • The Science: The pyrazole anion is an ambident nucleophile.

    • N1 Attack (Adjacent to substituent): Leads to the 1,5-isomer. This is sterically disfavored but electronically viable.

    • N2 Attack (Distal to substituent): Leads to the 1,3-isomer. This is sterically favored.

  • The Fix:

    • Switch to Cesium Carbonate (

      
      ):  The "Cesium Effect" involves the large cation stabilizing the transition state that leads to the thermodynamically stable isomer (usually 1,3).
      
    • Solvent Polarity: Switch from THF to DMF or DMSO . High dielectric constants dissociate ion pairs, allowing the anion to equilibrate to its most stable form before attacking.

    • Temperature: Heat the reaction (

      
      ). Higher energy overcomes the barrier to reversibility, allowing the kinetic product (if formed) to revert and funnel into the thermodynamic product.
      
Module B: "The reaction is stalling / Low Yield."

Diagnosis: Poor nucleophilicity or electrophile deactivation.

  • The Science: Electron-Withdrawing Groups (EWG) on the pyrazole (e.g.,

    
    , 
    
    
    
    ) dramatically reduce the basicity and nucleophilicity of the ring nitrogens.
  • The Fix:

    • Stronger Base: Swap

      
       for NaH  (Sodium Hydride). You need irreversible deprotonation to force the equilibrium forward.
      
    • Add a Catalyst: Add NaI (0.1 equiv) or TBAI (Tetrabutylammonium iodide) . This generates a more reactive alkyl iodide in situ (Finkelstein reaction).

    • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to increase collision frequency.

Module C: "I see a new spot that isn't my product (Quaternization)."

Diagnosis: Over-alkylation. You have formed the pyrazolium salt (


-dialkyl pyrazolium).
  • The Science: Once mono-alkylated, the pyrazole becomes more electron-rich (alkyl groups are electron-donating), making it more nucleophilic than the starting material.

  • The Fix:

    • Stoichiometry Control: Never use excess electrophile. Use 0.95 - 1.0 equivalents of alkyl halide relative to the pyrazole.

    • Reverse Addition: Add the alkyl halide dropwise to the pyrazole/base mixture. This ensures the concentration of electrophile is always low relative to the unreacted pyrazole.

Standard Operating Protocols (SOPs)

Protocol A: Thermodynamic Control (Favors 1,3-Isomer)

Best for: Robust substrates, scaling up, minimizing steric clash.

  • Setup: Charge a round-bottom flask with Pyrazole (1.0 equiv) and

    
     (2.0 equiv) .
    
  • Solvation: Add anhydrous DMF (0.2 M concentration) . Stir for 15 min at RT to ensure deprotonation/equilibration.

  • Addition: Add Alkyl Halide (1.1 equiv) in one portion.

  • Reaction: Heat to

    
      for 4–12 hours. Monitor by LCMS.[1][2]
    
  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

    
    .
    
Protocol B: Kinetic Control (Favors 1,5-Isomer)

Best for: Forcing alkylation at the crowded position or using very reactive electrophiles.

  • Setup: Flame-dry flask under Argon. Add NaH (60% dispersion, 1.2 equiv) . Wash NaH with dry hexanes if oil removal is necessary (optional).

  • Solvation: Add anhydrous THF . Cool to

    
     .
    
  • Addition 1: Add Pyrazole (1.0 equiv) dissolved in THF dropwise. Evolution of

    
     gas will occur. Stir 30 min at 
    
    
    
    .
  • Addition 2: Add Alkyl Halide (1.0 equiv) dropwise.

  • Reaction: Keep at

    
      to RT. Do not heat.
    
  • Quench: Carefully add sat.

    
     solution.
    
Protocol C: Mitsunobu Alkylation (Alternative)

Best for: When alkyl halides are unstable or unavailable; uses alcohols directly.

  • Setup: Dissolve Pyrazole (1.0 equiv) , Alcohol (R-OH, 1.1 equiv) , and

    
     (1.2 equiv)  in anhydrous THF  or Toluene .
    
  • Cooling: Cool to

    
     .
    
  • Addition: Add DEAD or DIAD (1.2 equiv) dropwise over 20 mins. The solution will turn orange/yellow.

  • Reaction: Warm to RT and stir overnight.

  • Note: This method is highly sensitive to sterics and often favors the 1,5-isomer (kinetic) because the bulky

    
    /DEAD complex blocks the accessible nitrogen.
    

Comparative Data: Base & Solvent Effects[1][2]

The following table summarizes expected outcomes based on literature precedents for a generic 3-substituted pyrazole.

BaseSolventMechanism TypeMajor Isomer (Typical)Selectivity Ratio (Est.)

DMF (

)
Thermodynamic1,3-Isomer > 90:10

Acetone (Reflux)MixedMixture60:40
NaH THF (

)
Kinetic1,5-Isomer 70:30 to 90:10

Toluene + 18-crown-6PTC / Naked Anion1,3-Isomer > 85:15

Frequently Asked Questions (FAQ)

Q: Why does my LCMS show a mass of M+15 or M+29 instead of my product? A: You are likely seeing solvent adducts or impurities, but if the mass corresponds to


, you have quaternization . This happens if you leave the reaction too long or use excess alkyl halide.

Q: Can I separate the 1,3 and 1,5 isomers if I get a mixture? A: Yes, but it is challenging.

  • TLC: The 1,5-isomer (more sterically crowded) is usually less polar (higher

    
    ) because the lone pair is less accessible to silica.
    
  • NMR: The chemical shift of the pyrazole ring proton (

    
     vs 
    
    
    
    ) is diagnostic. In the 1,3-isomer, the proton is at position 5 and typically resonates further downfield than the proton at position 3 in the 1,5-isomer.

Q: Does the "Cesium Effect" really work? A: Yes. Cesium is a large, "soft" cation. In DMF, it forms a loose ion pair with the pyrazole anion, allowing the negative charge to delocalize effectively. This promotes the thermodynamic equilibrium, funneling the reaction toward the more stable 1,3-isomer [1].

References

  • BenchChem Technical Support. (2025).[1][2] Optimizing Pyrazole N-Alkylation: Base and Solvent Effects. BenchChem.[1][2] Link

  • Norman, N. J., et al. (2022).[3] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[3] Journal of Organic Chemistry.[3][4] Link

  • Kocevar, M., et al. (2025).[5] Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. ResearchGate.[6] Link

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal.[7] Link

  • Diez-Barra, E., et al. (1990).[8] Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis. Synthetic Communications.[8] Link

Sources

Technical Support Center: A Researcher's Guide to Overcoming Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis of substituted pyrazoles is a foundational technique. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] However, the seemingly straightforward condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine often leads to a frustratingly common problem: the formation of regioisomers.[3][4]

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in your pyrazole synthesis experiments. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What exactly are regioisomers in the context of pyrazole synthesis, and why is controlling their formation so critical?

A1: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[5] In the classic Knorr pyrazole synthesis, an unsymmetrical 1,3-dicarbonyl compound reacting with a substituted hydrazine can result in two possible products.[6][7] For instance, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can yield either 1,5-dimethyl-3-phenyl-1H-pyrazole or 1,3-dimethyl-5-phenyl-1H-pyrazole. The crucial issue is that these different regioisomers can possess vastly different biological activities, toxicological profiles, and physicochemical properties.[5] For any therapeutic or materials science application, obtaining a single, pure regioisomer is almost always a necessity.

Q2: What are the fundamental factors that dictate the regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regiochemical outcome is a delicate balance of several interconnected factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a primary driver. Electron-withdrawing groups can render a nearby carbonyl carbon more electrophilic and, therefore, more susceptible to the initial nucleophilic attack by the hydrazine.[3]

  • Steric Hindrance: The size of the substituents on both the dicarbonyl compound and the hydrazine plays a significant role. A bulky group on either reactant can physically obstruct the approach of the hydrazine, directing it to attack the less sterically hindered carbonyl group.[3]

  • Reaction Conditions: This is often the most influential and tunable set of parameters. The choice of solvent, temperature, and the presence of an acid or base catalyst can dramatically alter the reaction pathway and, consequently, the regioisomeric ratio.[3][8]

Q3: Can the choice of solvent significantly influence the regioselectivity of my pyrazole synthesis?

A3: Absolutely. The solvent can impact the reaction pathway through its unique hydrogen-bonding properties and polarity.[3] For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in certain cases.[3][9] These solvents can modulate the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons, thereby favoring one reaction pathway over the other.

Troubleshooting & Optimization Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

Problem: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are not pronounced enough under your current reaction conditions to favor the formation of one regioisomer.[5]

Solutions:

  • Solvent Screening: As mentioned, switching to a fluorinated solvent like TFE or HFIP can be highly effective.[3][9] Aprotic dipolar solvents such as DMF, NMP, or DMAc have also been shown to improve regioselectivity compared to commonly used protic solvents like ethanol.[6]

  • Temperature Adjustment: Lowering the reaction temperature can enhance kinetic control, potentially favoring the formation of one regioisomer over the other.[5]

  • pH Modification: The addition of a catalytic amount of acid (e.g., HCl, H2SO4) or base (e.g., NaOAc) can alter the nucleophilicity of the hydrazine and the rate of the initial condensation and subsequent cyclization steps, thereby influencing the product ratio.[3]

Issue 2: The major product of my reaction is the undesired regioisomer.

Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current experimental setup.[9]

Solutions:

  • Re-evaluate Starting Materials: If feasible, consider modifying the substituents on your 1,3-dicarbonyl or hydrazine. For example, introducing a bulkier group near one carbonyl can sterically direct the reaction to the other carbonyl.

  • Alternative Synthetic Routes: Explore different synthetic strategies known for high regioselectivity. These can include the 1,3-dipolar cycloaddition of diazo compounds with alkynes or the reaction of N-arylhydrazones with nitroolefins.[10][11][12]

  • Protecting Group Strategy: In some instances, a protecting group can be used to temporarily block one of the reactive sites, forcing the reaction to proceed with the desired regiochemistry.[9]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.

Solutions:

  • Column Chromatography: This is the most common method for separating regioisomers.[9][13]

    • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[9] Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane.[14]

    • Flash Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel.[9] Careful packing of the column and slow elution are crucial for achieving good separation.[14]

  • Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be an effective purification method.[5][9] This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize out preferentially.[9]

Data Presentation

Table 1: Effect of Solvent on Regioisomeric Ratio

1,3-Dicarbonyl ReactantHydrazine ReactantSolventRegioisomeric Ratio (A:B)Reference
1,1,1-trifluoro-2,4-pentanedioneMethylhydrazineEthanol (EtOH)1 : 1.1[15]
1,1,1-trifluoro-2,4-pentanedioneMethylhydrazineTFE9 : 1[5]
1,1,1-trifluoro-2,4-pentanedioneMethylhydrazineHFIP>99 : 1[3]

Regioisomer A is the 3-trifluoromethyl derivative and B is the 5-trifluoromethyl derivative. Data adapted from studies on the effect of fluorinated alcohols on pyrazole formation.[5]

Experimental Protocols

Protocol 1: General Procedure for Improved Regioselectivity using Trifluoroethanol (TFE)
  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).[5]

  • Addition: Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.[5]

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the TFE under reduced pressure.

  • Extraction: Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Protocol 2: Base-Mediated Synthesis for Altered Regioselectivity
  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the substituted hydrazine (1.1 mmol) in a suitable solvent such as THF or DME.

  • Cooling: Cool the mixture to 0 °C in an ice bath.[5]

  • Base Addition: Add potassium tert-butoxide (2.0 mmol) in portions.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[5]

  • Quenching and Extraction: Quench the reaction with water and extract with ethyl acetate.[5]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Visualizations

G Factors influencing regioselectivity in Knorr pyrazole synthesis. cluster_0 Reactant Properties cluster_1 Process Parameters A 1,3-Dicarbonyl A_sterics Steric Hindrance A->A_sterics A_electronics Electronic Effects A->A_electronics B Hydrazine B_sterics Steric Hindrance B->B_sterics B_electronics Electronic Effects B->B_electronics C Reaction Conditions C_solvent Solvent C->C_solvent C_temp Temperature C->C_temp C_catalyst Catalyst (Acid/Base) C->C_catalyst D Regioisomeric Ratio A_sterics->D A_electronics->D B_sterics->D B_electronics->D C_solvent->D C_temp->D C_catalyst->D

Caption: Factors influencing regioselectivity in Knorr pyrazole synthesis.

G Troubleshooting workflow for poor regioselectivity in pyrazole synthesis. Start Poor Regioselectivity (e.g., 1:1 mixture) Solvent Change Solvent to TFE/HFIP? Start->Solvent Catalyst Screen Acid/Base Catalysts? Solvent->Catalyst No Success Desired Regioisomer Obtained Solvent->Success Yes Temp Optimize Temperature? Catalyst->Temp No Catalyst->Success Yes AltRoute Consider Alternative Synthetic Route? Temp->AltRoute No Temp->Success Yes AltRoute->Success Yes

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.

References

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657–674.
  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
  • BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.
  • Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674.
  • El-Faham, A., et al. (2023).
  • Afaridoun, H., et al. (2018).
  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • Smith, J. D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • BenchChem. (n.d.). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
  • Divulga UAB. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
  • Afaridoun, H., et al. (2018).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

Sources

Technical Support Center: Enhancing the Stability of 1-(3-methylbutyl)-1H-pyrazol-3-amine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(3-methylbutyl)-1H-pyrazol-3-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Instability can lead to inconsistent experimental results, loss of biological activity, and inaccurate data interpretation. This guide offers a combination of theoretical understanding, frequently asked questions, and practical troubleshooting protocols to ensure the integrity of your experiments.

Section 1: Understanding the Instability of 1-(3-methylbutyl)-1H-pyrazol-3-amine

The structure of 1-(3-methylbutyl)-1H-pyrazol-3-amine, featuring a pyrazole ring and a primary amine, dictates its chemical reactivity and stability profile. While the pyrazole ring is generally robust, the aminopyrazole scaffold is susceptible to specific degradation pathways, particularly in solution.[1][2] Understanding these pathways is the first step toward effective stabilization.

The primary drivers of degradation are:

  • Oxidation : The amine group and the electron-rich pyrazole ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, reactive oxygen species, or trace metal ion catalysts.[1][3][4] This is often the most significant pathway, leading to the formation of pyrazole oxides and other oxidized species, which can alter the compound's biological activity.[1][5]

  • pH-Mediated Effects : As a basic compound, the protonation state of 1-(3-methylbutyl)-1H-pyrazol-3-amine is dependent on the pH of the solution.[6] In neutral or alkaline solutions, the unprotonated amine is more nucleophilic and significantly more susceptible to oxidation.

  • Metal-Catalyzed Degradation : Trace amounts of metal ions (e.g., Fe²⁺, Cu²⁺) in buffers or from labware can act as potent catalysts for oxidative degradation.[7][8]

  • Photolysis : Exposure to light, especially in the UV spectrum, can provide the energy needed to initiate degradation, often through free-radical mechanisms.[1]

Below is a diagram illustrating the key factors that can compromise the stability of the compound.

Figure 1. Primary Degradation Pathways cluster_0 Core Compound cluster_1 Stress Factors cluster_2 Degradation Products Compound 1-(3-methylbutyl)-1H-pyrazol-3-amine (In Solution) OxidizedAmine Oxidized Amine Species Compound->OxidizedAmine Oxidation PyrazoleOxide Pyrazole N-Oxides Compound->PyrazoleOxide Oxidation Other Other Degradants Compound->Other Hydrolysis/Other O2 Atmospheric O₂ O2->OxidizedAmine Metals Trace Metal Ions (Fe²⁺, Cu²⁺) Metals->OxidizedAmine Light Light (hv) Light->OxidizedAmine Photo-oxidation pH Neutral/Alkaline pH pH->OxidizedAmine Accelerates

Caption: Key factors leading to the degradation of 1-(3-methylbutyl)-1H-pyrazol-3-amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 1-(3-methylbutyl)-1H-pyrazol-3-amine in solution?

A1: The most significant cause of degradation is oxidation.[1][3] Both the primary amine group and the pyrazole ring are susceptible to attack by atmospheric oxygen. This process can be accelerated by exposure to light and the presence of trace metal ions.[1][7] This often manifests as a gradual loss of purity and the appearance of new peaks in an HPLC chromatogram.

Q2: How does pH affect the stability and solubility of the compound?

A2: The compound is basic and will be protonated in acidic solutions.[6] This is highly beneficial for stability. Protonating the amine group reduces its susceptibility to oxidation. Therefore, preparing and storing solutions in a mildly acidic buffer (e.g., pH 4-6) can significantly enhance stability. For analytical purposes, adjusting the mobile phase pH to be 2-3 units below the amine's pKa can improve peak shape and reproducibility.[1] Solubility is also pH-dependent; the protonated salt form is generally more soluble in aqueous media.[9]

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To maximize shelf-life, solutions should be stored under the following conditions:

  • Temperature: At 2-8°C for short-term storage (days) or at -20°C to -80°C for long-term storage (weeks to months).[1]

  • Light: In amber glass vials or protected from light to prevent photolytic degradation.[1]

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container. This displaces oxygen and minimizes oxidative degradation.

Q4: What solvents are recommended for preparing stock solutions?

A4: For initial stock solutions, high-purity, anhydrous organic solvents like DMSO or ethanol are recommended. These can typically be stored at -20°C with good stability. When preparing aqueous working solutions, it is critical to use a buffer system. Direct dissolution in water is not recommended due to potential pH shifts and lack of buffering capacity.

Q5: How can I prevent degradation during long experiments at room temperature?

A5: For experiments requiring the compound to be in solution at room temperature for several hours (e.g., in an HPLC autosampler or during a cell-based assay), several strategies can be employed:

  • Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[1]

  • Add a chelating agent , such as 0.1-1 mM EDTA, to your buffer. This will sequester trace metal ions that catalyze oxidation.[7][10]

  • Incorporate an antioxidant into the formulation. Small amounts of antioxidants like ascorbic acid or hindered amine stabilizers can be effective.[4][11] However, compatibility with your specific assay must be verified.

  • Prepare fresh solutions for each experiment to minimize the impact of any degradation that may have occurred during storage.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of 1-(3-methylbutyl)-1H-pyrazol-3-amine solutions.

Observed ProblemPotential Cause(s)Recommended Solutions & Protocols
Rapid loss of purity in aqueous buffer 1. Oxidative Degradation: Solution exposed to atmospheric oxygen. 2. Metal-Catalyzed Oxidation: Presence of trace metal ions in the buffer or glassware.[7] 3. Unfavorable pH: Use of neutral or alkaline buffer (pH > 7).Solution: 1. Prepare buffers using deoxygenated water (sparge with N₂ or Ar for 15-20 min). 2. Add a chelating agent (e.g., 0.1 mM EDTA) to the buffer.[8] 3. Adjust buffer pH to a mildly acidic range (e.g., pH 4-6). 4. Store prepared solutions under an inert atmosphere (N₂ or Ar).
Inconsistent results in biological assays 1. Degradation in Assay Media: The compound is unstable over the time course of the experiment at 37°C. 2. Stock Solution Degradation: The stock solution has degraded during storage.Solution: 1. Run a time-course stability study in your specific assay medium. Analyze samples by HPLC at t=0 and at the end of the experiment to quantify degradation. 2. If degradation is observed, consider adding the compound to the assay at the last possible moment. 3. Always use a freshly thawed aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles.
Appearance of new peaks in HPLC chromatogram 1. Forced Degradation: Sample left on a non-refrigerated autosampler for an extended period.[1] 2. Photodegradation: Sample exposed to light. 3. Oxidation: See above.Solution: 1. Use a refrigerated autosampler (set to 4-10°C). 2. Use amber or light-blocking autosampler vials. 3. Confirm the identity of degradants using LC-MS if possible.[12] This helps confirm the degradation pathway.
Solution turns yellow or brown over time 1. Oxidative Degradation: Formation of colored oxidation byproducts is common for amines and heterocyclic compounds.[13]Solution: 1. This is a clear visual indicator of degradation. The solution should be discarded. 2. Review preparation and storage procedures immediately. Implement the use of deoxygenated solvents, inert atmosphere, and light protection as described above.

Section 4: Protocols for Stability Enhancement and Analysis

Protocol 1: Preparation of a Stabilized Formulation

This protocol describes the preparation of a 10 mM aqueous working solution with enhanced stability, suitable for use in biological assays.

Materials:

  • 1-(3-methylbutyl)-1H-pyrazol-3-amine

  • DMSO (anhydrous)

  • Citrate buffer components (Citric acid, Sodium citrate)

  • EDTA disodium salt

  • High-purity water (Milli-Q or equivalent)

  • Nitrogen or Argon gas source

Procedure:

  • Prepare Deoxygenated Buffer:

    • Prepare a 50 mM citrate buffer at pH 5.0.

    • Add EDTA to a final concentration of 0.1 mM.

    • Place the buffer in a flask and sparge with nitrogen or argon gas for 20 minutes to remove dissolved oxygen.

  • Prepare Stock Solution:

    • Accurately weigh the required amount of 1-(3-methylbutyl)-1H-pyrazol-3-amine and dissolve it in anhydrous DMSO to create a concentrated stock (e.g., 100 mM).

  • Prepare Working Solution:

    • While maintaining a gentle stream of inert gas over the surface of the deoxygenated buffer, add the required volume of the DMSO stock solution to achieve the final desired concentration (e.g., 10 mM).

    • Mix gently but thoroughly.

  • Storage:

    • Aliquot the final solution into amber glass vials.

    • Flush the headspace of each vial with inert gas before sealing tightly.

    • Store at -20°C or -80°C for long-term storage. For daily use, store at 2-8°C and use within 2-3 days.

Protocol 2: Establishing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the compound and its degradation products. The following workflow outlines the process of developing and validating such a method using forced degradation.[1]

Figure 2. Workflow for Stability-Indicating HPLC Method Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Validation A1 Develop Initial RP-HPLC Method (e.g., C18 column, ACN/H₂O gradient) A2 Optimize for Parent Peak (Symmetry, Retention) A1->A2 B1 Prepare 5 Stressed Samples: - Acid Hydrolysis (0.1N HCl) - Base Hydrolysis (0.1N NaOH) - Oxidation (3% H₂O₂) - Thermal (60°C) - Photolytic (ICH Q1B) A2->B1 Apply Method To C1 Analyze Stressed & Control Samples by Optimized HPLC Method B1->C1 Analyze Samples C2 Evaluate Peak Purity of Parent Peak (Using DAD/PDA Detector) C1->C2 C3 Ensure Resolution > 1.5 between parent and all degradant peaks C2->C3 C4 Method Validated as Stability-Indicating C3->C4

Caption: A systematic workflow for developing a robust, stability-indicating HPLC method.

Detailed Forced Degradation Protocol: [1]

  • Prepare Stock: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours, then dilute.

  • Thermal Degradation: Store a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light as per ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt-hours/m²). Prepare a solution from the stressed solid.

  • Analysis: Analyze all stressed samples, alongside an unstressed control, using your developed HPLC method. The goal is to achieve baseline separation of all degradation peaks from the parent compound, thus proving the method is "stability-indicating."

By implementing these guidelines and protocols, researchers can significantly improve the reliability and reproducibility of their experiments involving 1-(3-methylbutyl)-1H-pyrazol-3-amine.

References

  • Vertex AI Search, based on "Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds". (n.d.).
  • Protheragen. (n.d.).
  • Benchchem. (2025). Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage.
  • Organic Syntheses Procedure. (n.d.). 3(5)-aminopyrazole.
  • Google Patents. (n.d.).
  • PMC - NIH. (2011, November 16). Synthesis and oxidation of some azole-containing thioethers.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • SciSpace. (n.d.). VII*. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • CUTM Courseware. (n.d.). Pyrazole.
  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers | Request PDF.
  • Benchchem. (n.d.).
  • Minglan Chemical. (2024, February 13).
  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry.
  • PMC. (2025, January 17).
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).
  • Mechanism of action of amine-type antioxidants at temper
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Oriental Journal of Chemistry. (n.d.). Ph-Metric Study on Determination of Proton- Ligand Stability Constants of Some Substituted Pyrazolines.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • DORAS | DCU Research Repository. (n.d.).
  • PAVCO. (n.d.).
  • Journal of the American Chemical Society. (2012, April 11).
  • RSC Publishing. (2022, January 12).
  • ChemScene. (n.d.). 1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine.
  • Beilstein Journal of Organic Chemistry. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Benchchem. (n.d.). Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Santa Cruz Biotechnology. (n.d.). 1-(3-methylbutyl)-1H-pyrazol-5-amine | CAS 3524-21-8.
  • MilliporeSigma. (n.d.). 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.
  • Amines and Heterocycles. (2018, November 16).
  • Sustainability & Circularity NOW. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry.
  • Chemistry LibreTexts. (2025, February 24). 24.9: Heterocyclic Amines.
  • PMC. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure.
  • JoVE. (2023, April 30).
  • Benchchem. (n.d.). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide.
  • Canadian Journal of Chemistry. (2022, August 3). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening.
  • MDPI. (2021, June 24).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems.
  • International CCS Knowledge Centre. (2021, January 26).
  • PMC. (n.d.).
  • Google Patents. (n.d.).

Sources

Technical Support Center: Scale-Up Synthesis of 1-(3-methylbutyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-ISO-552 Status: Open Subject: Troubleshooting Regioselectivity & Scale-Up Safety Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

Scaling up the synthesis of 1-(3-methylbutyl)-1H-pyrazol-3-amine (also known as 1-isopentyl-3-aminopyrazole) presents two primary challenges: regiochemical control (N1 vs. N2 alkylation) and process safety regarding the alkylating agent and exothermic profiles.

While direct alkylation of 3-aminopyrazole is chemically intuitive, it is operationally inefficient at scale due to poor selectivity. This guide outlines the "Best Practice" route (Cyclization) and provides remediation strategies for the "Legacy" route (Direct Alkylation).

Module 1: Synthesis Route Decision Tree

Before proceeding, confirm your synthetic strategy. The choice of route dictates the impurity profile and purification burden.

RouteSelection Start Start: Scale-Up Planning Decision Do you have 3-ethoxyacrylonitrile? Start->Decision RouteA Route A: Cyclization (Recommended) Precursor: Isoamyl Hydrazine Decision->RouteA Yes RouteB Route B: Direct Alkylation (Legacy) Precursor: 3-Aminopyrazole Decision->RouteB No IssueA Key Challenge: Hydrazine Safety & Exotherms RouteA->IssueA IssueB Key Challenge: N1 vs N2 Regioselectivity (60:40 split) RouteB->IssueB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and risk tolerance.

Module 2: Troubleshooting Route A (Cyclization)

Method: Condensation of 3-ethoxyacrylonitrile with (3-methylbutyl)hydrazine.

Core Issue: Exotherm Control & Hydrazine Handling

This route is regiospecific, yielding high purity N1-product. However, the formation of the hydrazine intermediate and the subsequent cyclization are highly exothermic.

Q: The reaction mixture turned black and tarred during the hydrazine addition. What happened? A: You likely experienced a "runaway" exotherm. The condensation of hydrazines with nitriles is rapid.

  • Root Cause: Adding the hydrazine too quickly without adequate cooling.

  • Correction:

    • Dilute the 3-ethoxyacrylonitrile in ethanol (1:3 v/v).

    • Cool the reactor to 0°C .

    • Add the (3-methylbutyl)hydrazine dropwise, maintaining internal temperature <10°C .

    • Only after addition is complete should you allow the reaction to warm to reflux.

Q: How do I safely synthesize the (3-methylbutyl)hydrazine precursor at scale? A: Do not use neat hydrazine hydrate.

  • Protocol: Alkylate hydrazine hydrate (5-10 equivalents) with 1-bromo-3-methylbutane. The large excess of hydrazine is critical to prevent poly-alkylation.

  • Safety: Distilling excess hydrazine is hazardous. Use azeotropic removal or extraction.

Module 3: Troubleshooting Route B (Direct Alkylation)

Method: Nucleophilic substitution of 3-aminopyrazole on 1-bromo-3-methylbutane.

Core Issue: N1 vs. N2 Regioselectivity

3-aminopyrazoles exist in tautomeric equilibrium.[1][2] Alkylation typically yields a mixture of the desired 1-alkyl-3-amine (N1) and the parasitic 1-alkyl-5-amine (N2) .

Q: I am getting a 60:40 mixture of isomers. How do I improve the N1 ratio? A: The N1 position is thermodynamically favored, but the N2 position is kinetically accessible.

  • Base Selection: Switch from strong bases (NaH) to weaker, bulky bases. Cesium Carbonate (Cs₂CO₃) in DMF or acetonitrile often improves the N1:N2 ratio to ~85:15 by favoring the thermodynamic product.

  • Temperature: Higher temperatures favor the thermodynamic N1 product, but also increase degradation. A "step-up" heating profile (start at 20°C, ramp to 60°C) is recommended.

Q: How do I separate the isomers without column chromatography (kg scale)? A: You must exploit the pKa difference. The N2 isomer (5-amino) is generally more basic than the N1 isomer.

  • Purification Protocol:

    • Dissolve the crude mixture in dilute HCl.

    • Perform a "pH swing" extraction.

    • Carefully adjust pH to ~8-9 and extract with isopropyl acetate. The N1 isomer often extracts first.

    • Crystallization: The 1-(3-methylbutyl) derivative is lipophilic. Recrystallization from Heptane/EtOAc (9:1) often precipitates the pure N1 isomer.

Module 4: Analytical Validation (QA/QC)

Q: How do I distinguish the N1 and N2 isomers by NMR? A: 1H-NMR NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.

FeatureTarget (N1-Isomer) Impurity (N2-Isomer)
Structure 1-isopentyl-3-amine1-isopentyl-5-amine
NOESY Signal Strong correlation between NCH₂ and H5 (pyrazole proton).Strong correlation between NCH₂ and NH₂ (amine protons).
13C NMR (C3) ~155-160 ppm~145-150 ppm
Module 5: Safety & Handling (1-Bromo-3-methylbutane)

Q: Are there specific hazards for the isopentyl side-chain reagent? A: Yes. 1-Bromo-3-methylbutane (Isoamyl bromide) poses specific scale-up risks.

  • Flammability: Flash point is ~23°C. Static discharge protection is mandatory during transfer.

  • Delayed Irritation: It is a potent skin irritant and lachrymator. Vapors are heavier than air and will accumulate in low-lying reactor bunds.

  • Explosion Hazard: Do not distill to dryness. Like many alkyl halides, it can form peroxides or unstable byproducts if stored improperly over time.

References
  • Regioselectivity in Pyrazole Alkylation

    • Elguero, J., et al. "Tautomerism in substituted 3-aminopyrazoles."[1][2] BenchChem Technical Guides. (Discusses the annular tautomerism equilibrium critical for Route B).

  • Scale-Up of N-Alkylation

    • Kelly, C., et al.[3] "Strategic atom replacement enables regiocontrol in pyrazole alkylation." Nature, 2025.[3] (Describes advanced methods for controlling N-alkylation selectivity).

  • Safety Data (1-Bromo-3-methylbutane)

    • New Jersey Dept of Health. "Hazard Summary: 1-Bromo-3-Methyl Butane."[4] (Critical safety limits for flammability and exposure).

  • Cyclization Methodologies

    • Kong, Y., et al.[5][6] "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones." Org.[5][6][7] Lett., 2014.[5][6] (Provides mechanistic insight into hydrazone cyclizations).

  • Isomer Separation

    • Ebenezer, O., et al. "Regioselective Synthesis... of Phenylaminopyrazole Derivatives." Molecules, 2022.[8] (Details crystallization and NMR techniques for distinguishing N1/N2 isomers).

Sources

byproduct identification in 1-(3-methylbutyl)-1H-pyrazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the identification and management of byproducts in the synthesis of 1-(3-methylbutyl)-1H-pyrazol-3-amine (also known as 1-isoamyl-3-aminopyrazole). This guide is designed for organic chemists and process development scientists encountering regioselectivity and purification challenges.

Part 1: Reaction Pathway & Byproduct Formation

The synthesis of N-alkylated aminopyrazoles via direct alkylation of 3-aminopyrazole is governed by tautomeric equilibrium, leading to two primary regioisomers. Understanding this mechanism is critical for byproduct identification.

Mechanistic Workflow

The following diagram illustrates the competing pathways during the alkylation of 3-aminopyrazole with 1-bromo-3-methylbutane (Isoamyl bromide).

ByproductPathways Start 3-Aminopyrazole (Tautomeric Mixture) Prod_1_3 TARGET PRODUCT 1-(3-methylbutyl)-1H-pyrazol-3-amine (N1-Alkylation) Start->Prod_1_3 Path A: Kinetic Control (Non-polar solvents) Prod_1_5 MAJOR BYPRODUCT 1-(3-methylbutyl)-1H-pyrazol-5-amine (N2-Alkylation) Start->Prod_1_5 Path B: Thermodynamic Control (Polar/Protic solvents) Reagent 1-Bromo-3-methylbutane (Base/Solvent) Reagent->Start Prod_Dialkyl SECONDARY BYPRODUCT Exocyclic N-Alkylation (Over-alkylation) Prod_1_3->Prod_Dialkyl Excess Reagent Prod_1_5->Prod_Dialkyl Excess Reagent

Figure 1: Competing alkylation pathways. Path A yields the desired 3-amino isomer, while Path B yields the 5-amino regioisomer. The ratio is highly solvent-dependent.

Part 2: Troubleshooting Guide & FAQs

Issue 1: Regioisomer Identification (The "Two Spot" Problem)

User Query: "I see two distinct spots on my TLC and two peaks in LC-MS with the same mass (MW 153.2). How do I distinguish the desired 3-amine from the 5-amine byproduct?"

Technical Analysis: Direct alkylation of 3-aminopyrazole typically yields a mixture of the 1,3-isomer (Target) and 1,5-isomer (Byproduct).

  • 1,3-isomer (Target): The alkyl group is attached to N1, far from the amino group at C3.

  • 1,5-isomer (Byproduct): The alkyl group is attached to N1, adjacent to the amino group at C5.

Diagnostic Protocol:

  • TLC Separation:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: 5-10% Methanol in Dichloromethane (DCM).

    • Observation: The 5-amino isomer is typically more polar (lower Rf) than the 3-amino isomer due to the accessible primary amine interacting more strongly with silica when not sterically hindered by the adjacent alkyl group (though this can invert based on specific solvation shells; NMR is definitive).

    • Note: In many N-alkyl pyrazole systems, the 1,5-isomer elutes after the 1,3-isomer in non-polar eluents, but verifying with NOE is mandatory.

  • NMR Validation (The "Gold Standard"): Run a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment. This is the only self-validating method.

FeatureTarget: 1-(3-methylbutyl)-1H-pyrazol-3-amineByproduct: 1-(3-methylbutyl)-1H-pyrazol-5-amine
Key NOE Signal Strong NOE between N-CH₂ (alkyl) and H-5 (pyrazole ring).NO NOE between N-CH₂ and any ring proton (or weak NOE to NH₂).
Ring Protons H-4 and H-5 are present.[1] H-5 is usually further downfield (~7.2-7.5 ppm).H-3 and H-4 are present.[1][2][3][4][5]
Symmetry N/AN/A
Issue 2: Controlling the Regioselectivity

User Query: "I am getting a 50:50 mixture. How can I shift the reaction to favor the 3-amine?"

Optimization Strategy: The regioselectivity of pyrazole alkylation is heavily influenced by the "Lone Pair Availability" and solvent effects.

  • To favor 1-alkyl-3-amine (Target):

    • Mechanism: Reaction at the less hindered nitrogen (N1 of the 3-amino tautomer).

    • Conditions: Use non-polar, aprotic solvents (e.g., Toluene, THF) and strong bases (e.g., NaH). This promotes alkylation at the harder, more nucleophilic nitrogen in the anion.

  • To favor 1-alkyl-5-amine (Byproduct):

    • Conditions: Polar protic solvents (e.g., Ethanol) often stabilize the tautomer leading to 5-amino products or allow thermodynamic equilibration.

Recommended Protocol for High Selectivity:

  • Protect the Amine: Convert the starting 3-aminopyrazole to a pyrrole-2,5-dione protected species or simply use a benzaldehyde imine protection.

  • Alkylate: Perform alkylation. Steric bulk of the protecting group will strongly disfavor the 1,5-position (N2 attack) due to steric clash between the protecting group and the incoming alkyl chain.

  • Deprotect: Hydrolyze the protecting group to release the pure 3-amine.

Issue 3: Presence of "Heavy" Impurities (Polyalkylation)

User Query: "I see a third spot running much higher (non-polar) on the TLC plate."

Root Cause: This is likely the N,N-dialkylated byproduct (alkylation on the exocyclic amine) or N1,N_exo-dialkylated species.

  • Prevention: Use strictly 1.0 equivalent of the alkyl halide. Add the alkyl halide slowly (dropwise) to the pyrazole/base mixture at 0°C to prevent local high concentrations.

Part 3: Experimental Data & Validation

NMR Shift Comparison Table

Use the following reference values (in DMSO-d₆) to assign your product.

ProtonTarget (1,3-Isomer) δ (ppm)Byproduct (1,5-Isomer) δ (ppm)
N-CH₂ (Isoamyl) ~3.9 - 4.0 (t)~3.9 - 4.1 (t)
Pyrazole H-5 ~7.3 - 7.5 (d) Absent (Substituted by NH₂)
Pyrazole H-4 ~5.5 (d)~5.3 (d)
Pyrazole H-3 Absent (Substituted by NH₂)~7.1 - 7.3 (d)
NH₂ (Broad) ~4.5 - 5.0~5.0 - 5.5 (Often deshielded)

Note: Coupling constants (J) for H-4/H-5 (in 1,3-isomer) and H-3/H-4 (in 1,5-isomer) are typically similar (~2.0-2.5 Hz), making chemical shift and NOE the primary identification tools.

Validated Synthesis Protocol (Direct Alkylation)

For research use only. Always perform in a fume hood.

  • Setup: In a dry round-bottom flask, dissolve 3-aminopyrazole (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) portion-wise. Stir for 30 min until gas evolution ceases.

    • Why? NaH ensures complete deprotonation, favoring the anionic nucleophile.

  • Alkylation: Add 1-bromo-3-methylbutane (1.0 eq) dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (10% MeOH/DCM).

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organic layer with Brine. Dry over Na₂SO₄.[6]

  • Purification:

    • Crude will likely contain ~3:1 ratio of 1,3- to 1,5-isomer.

    • Column Chromatography: Silica gel. Gradient 0% -> 5% MeOH in DCM. The 1,3-isomer (Target) typically elutes after the dialkylated impurities but before the 1,5-isomer (depending on specific silica activity).

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.
    • Source: Organic Chemistry Portal / Org. Lett. 2014, 16, 576-579.[7][8]

    • URL: [Link]

  • General Synthesis of Aminopyrazoles

    • Title: 3(5)-Aminopyrazole Synthesis and Properties.
    • Source: Organic Syntheses, Coll. Vol. 5, p.39 (1973).
    • URL: [Link]

  • Spectral Differentiation of Pyrazole Isomers: Title: A Comparative Analysis of 3-Aminopyrazoles Versus 5-Aminopyrazoles in Drug Discovery. Source: BenchChem Technical Guides.

Sources

Aminopyrazole Process Chemistry Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Impurities in Aminopyrazole Reactions

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Deceptively Simple" Heterocycle

Welcome to the technical support hub for aminopyrazole synthesis. If you are here, you have likely encountered the "Aminopyrazole Paradox": the reaction (typically a Knorr condensation between a hydrazine and a


-ketonitrile) looks trivial on paper but is operationally plagued by three demons: regioisomeric mixtures , oxidative instability  (the "pink product" phenomenon), and genotoxic hydrazine residues .

This guide does not offer generic advice. It provides mechanism-based troubleshooting to isolate the root cause of your impurity profile and engineer it out of your process.

Module 1: Regioselectivity Control (The 3- vs. 5-Amino Crisis)

The Issue: You require the 5-aminopyrazole (often the thermodynamic product) but are seeing significant contamination with the 3-aminopyrazole isomer, or vice versa.

Root Cause Analysis

The regiochemical outcome is dictated by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the


-ketonitrile centers (nitrile carbon vs. ketone carbonyl).
  • 5-Aminopyrazole (Target A): Formed via initial attack of the terminal hydrazine nitrogen on the ketone, followed by cyclization onto the nitrile.[1]

  • 3-Aminopyrazole (Target B): Formed via initial attack on the nitrile (less common) or via tautomeric shifts under specific pH conditions.

Troubleshooting Protocol

Q: My HPLC shows a 60:40 mixture. How do I shift this to >95:5?

A: You must manipulate the pH and Solvent Polarity to bias the initial nucleophilic attack.

VariableConditionMechanistic EffectFavored Isomer
pH Acidic (AcOH) Protonation of the carbonyl oxygen increases its electrophilicity, favoring attack by the terminal hydrazine nitrogen.5-Amino (Major)
pH Basic (NaOEt) Deprotonation of the hydrazine increases the nucleophilicity of the substituted nitrogen (in aryl hydrazines), altering the attack vector.3-Amino (Increases)
Solvent Ethanol (Protic) Stabilizes charged intermediates via H-bonding; often leads to mixtures.Mixture
Solvent NMP/DMF (Dipolar) Enhances nucleophilicity of the hydrazine; favors thermodynamic equilibration.5-Amino
Temp Reflux (>80°C) Thermodynamic control. Allows equilibration of the intermediate hydrazone.5-Amino
Decision Logic for Regiocontrol

Regioselectivity Start Start: Knorr Condensation (Hydrazine + Beta-Ketonitrile) Goal What is your Target Isomer? Start->Goal Target5 Target: 5-Aminopyrazole (Thermodynamic) Goal->Target5 Most Common Target3 Target: 3-Aminopyrazole (Kinetic/Steric) Goal->Target3 Specialized Cond5 Protocol A: 1. Solvent: Ethanol or Acetic Acid 2. Add catalytic AcOH 3. Heat to Reflux (Thermodynamic Control) Target5->Cond5 Cond3 Protocol B: 1. Solvent: Ethanol 2. Add NaOEt (Basic) 3. Low Temp (<20°C) (Kinetic Control) Target3->Cond3 Mech5 Mechanism: Acid activates C=O; Favors initial hydrazone formation at ketone. Cond5->Mech5

Figure 1: Decision tree for selecting reaction conditions based on the desired aminopyrazole regioisomer.

Module 2: The "Pink Water" Problem (Oxidative Instability)

The Issue: Your product is white upon filtration but turns pink, brown, or red after drying or standing in solution.

Root Cause Analysis

Aminopyrazoles are electron-rich aromatics. The amino group facilitates oxidation to radical cations, which couple to form azo-dimers (highly colored) or undergo oxidative degradation. This is accelerated by trace metals or basic conditions.

Troubleshooting Guide

Q: How do I stop the product from degrading during the workup?

A: You must disrupt the radical oxidation chain.

  • The "Ascorbic Wash":

    • Add 0.1% Ascorbic Acid (Vitamin C) to your aqueous workup or recrystallization solvent. This acts as a sacrificial antioxidant.

    • Why: It scavenges dissolved oxygen and free radicals before they react with the amine.

  • Salt Formation (The Stabilization Lock):

    • Free base aminopyrazoles are unstable. Convert the product immediately to the HCl or H₂SO₄ salt .

    • Protocol: Dissolve crude oil in EtOAc. Add 1.1 eq of 4M HCl in Dioxane. Filter the stable, white hydrochloride salt.

    • Mechanism:[2][3][4][5][6][7][8] Protonating the amine (

      
      ) removes the lone pair electron density, shutting down the oxidation pathway.
      
  • Degassing:

    • Sparge all reaction and workup solvents with Nitrogen/Argon for 15 minutes.

Module 3: The Hidden Killer (Genotoxic Hydrazines)

The Issue: Residual hydrazine (starting material) is a known mutagen (GTI). Regulatory limits (ICH M7) are often <10 ppm. Standard recrystallization rarely removes trace hydrazine efficiently due to similar solubility profiles.

Scavenging Protocol (The "Benzaldehyde Trick")

Do not rely on washing alone. Use chemical derivatization to change the physical properties of the impurity.

Step-by-Step Decontamination:

  • Reaction Completion: Ensure the reaction has gone to completion.

  • The Scavenger: Add 0.05 - 0.1 equivalents of Benzaldehyde (or 4-dimethylaminobenzaldehyde) to the crude reaction mixture before workup.

  • The Mechanism:

    • 
       (insoluble solid or highly lipophilic).
      
    • The aminopyrazole product reacts much slower (or reversibly) with the aldehyde under these conditions compared to the highly nucleophilic hydrazine.

  • Separation:

    • If Product is Precipitated:[9][10][11] The benzalazine stays in the mother liquor (organic).

    • If Product is Extracted: The benzalazine is highly non-polar. Wash the organic layer with acidic water (product goes to water, impurity stays in organic) or perform a column filtration.

Q: How do I test for residual hydrazine quickly? A: TLC Stain: Use a 4-dimethylaminobenzaldehyde (Ehrlich’s Reagent) dip. Hydrazines turn bright yellow/orange instantly. Aminopyrazoles turn color slowly or different shades.

Module 4: Isolation & Purification Data

The Issue: Column chromatography is difficult because aminopyrazoles are highly polar and "streak" on silica.

Recommended Purification Strategies:

MethodConditionsBest ForNotes
Recrystallization Ethanol/Water or Nitromethane Final polishingNitromethane is excellent for removing colored impurities but is toxic.
Acid/Base Swing 1. Dissolve in dilute HCl (aq).2. Wash with EtOAc (removes non-basic impurities).3. Basify aqueous layer with NaOH.4. Filter precipitate.[9][12]Bulk purificationHighly effective for removing non-basic regioisomers or dimers.
Chromatography DCM:MeOH:NH₄OH (90:9:1)Small scaleThe Ammonium Hydroxide is critical to prevent streaking by deactivating silica acidic sites.
Workflow Visualization: The Purification Pipeline

Purification Crude Crude Mixture (Isomers + Hydrazine + Color) Scavenge Add Benzaldehyde (Scavenge Hydrazine) Crude->Scavenge AcidWash Dissolve in 1N HCl Wash with EtOAc Scavenge->AcidWash Waste Organic Waste (Contains Azines/Dimers) AcidWash->Waste Extracts Impurities Basify Basify Aqueous Phase (pH > 10) AcidWash->Basify Aqueous Layer Final Pure Aminopyrazole (Precipitate) Basify->Final Filter

Figure 2: The "Acid/Base Swing" workflow for purifying aminopyrazoles while removing non-basic impurities and scavenged hydrazines.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry. (Discusses the steric and electronic control of hydrazine attack).

  • Mechanism of Knorr Condensation: BenchChem Technical Guides. "Troubleshooting low yields in pyrazole synthesis from β-ketonitriles." (Practical advice on pH and solvent effects).

  • Hydrazine Analysis & Control: Leshchinskaya, V., et al.[10] "A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples." SIELC Technologies Application Note. (Derivatization techniques for detection).

  • Oxidative Stability: Aggarwal, R., et al. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 2011. (Discusses reactivity and stability profiles).

  • General Synthesis Procedures: Organic Syntheses, Coll. Vol. 5, p. 39 (1973). "3(5)-Aminopyrazole."[6][11][12][13][14][15] (Standard protocols for synthesis and isolation).

Sources

Validation & Comparative

comparing the reactivity of 1-(3-methylbutyl)-1H-pyrazol-3-amine with other aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Remote-Steric" Advantage

1-(3-methylbutyl)-1H-pyrazol-3-amine (CAS: 1003012-14-3) represents a distinct chemical space within the aminopyrazole family. Unlike its ubiquitous isomer, 1-alkyl-5-aminopyrazole, this 3-amino variant offers a unique nucleophilic profile essential for constructing fused heterocycles like pyrazolo[1,5-a]pyrimidines .

The 3-methylbutyl (isopentyl) tail provides a "Goldilocks" steric influence: it imparts significant lipophilicity (increasing LogP for better cell permeability) without the proximal steric hindrance associated with tert-butyl or cyclohexyl groups. This guide compares its reactivity against standard analogs (Methyl, Phenyl, and Unsubstituted) to aid in rational drug design.

Structural & Electronic Landscape

The reactivity of aminopyrazoles is governed by the interplay between the exocyclic amine, the ring nitrogens, and the N1-substituent.

Comparative Properties Table
Feature1-(3-methylbutyl)-3-amine (Target)1-Methyl-3-amine (Reference)1-Phenyl-3-amine (Electronic Contrast)1-(3-methylbutyl)-5-amine (Regioisomer)
N1-Substituent Effect +I (Inductive), Flexible Bulk +I, Minimal Steric-I (Resonance), Rigid+I, Flexible Bulk
Exocyclic Amine pKa ~4.0 - 4.5 (Est.)~4.1~3.0 (Lower due to Ph)~3.8
Ring N2 Nucleophilicity High (Accessible)HighLow (Ph withdrawal)Blocked (N1 is alkylated)
Primary Utility Fused Ring Synthesis (Pyrazolo[1,5-a]pyrimidines)Fused Ring SynthesisElectronic TuningAmide Coupling / Monocyclic
Lipophilicity (cLogP) High (~1.5 - 1.8) Low (~0.2)Moderate (~1.2)High
Electronic Insight

The isopentyl group exerts a weak positive inductive effect (+I), slightly increasing the electron density of the pyrazole ring compared to N-aryl analogs. Unlike the 1-phenyl derivative, where the lone pair of the exocyclic amine is delocalized into the phenyl ring (reducing nucleophilicity), the 1-(3-methylbutyl) analog retains high nucleophilicity at the exocyclic amine, making it a superior substrate for acylation and condensation reactions.

Critical Reactivity Profile: Cyclization to Pyrazolo[1,5-a]pyrimidines

The most critical distinction for researchers is the capacity of this molecule to form fused ring systems.

The "3-Amino" Mechanism

Reaction with 1,3-dielectrophiles (e.g., acetylacetone,


-keto esters) is the standard route to pyrazolo[1,5-a]pyrimidines.
  • 1-Alkyl-3-aminopyrazoles: The reaction proceeds via initial attack of the exocyclic amine (most nucleophilic) on the carbonyl, followed by cyclization of the ring nitrogen (N2) onto the second electrophilic site. This is possible because N2 is unsubstituted and nucleophilic.

  • 1-Alkyl-5-aminopyrazoles: The adjacent ring nitrogen is N1 , which is alkylated (blocked). Therefore, cyclization to pyrazolo[1,5-a]pyrimidines is chemically forbidden without dealkylation or complex rearrangements. These substrates typically yield open-chain amides or pyrazolo[3,4-b]pyridines (via C4 reactivity).

Visualizing the Pathway

The diagram below illustrates why the 3-amine (Target) succeeds where the 5-amine fails in this specific transformation.

G cluster_0 Target: 1-(3-methylbutyl)-3-amine cluster_1 Alternative: 1-(3-methylbutyl)-5-amine Start3 3-Amine Isomer (N2 is FREE) Inter3 Intermediate: N-Alkyl Enaminone Start3->Inter3 Exocyclic NH2 attack Prod3 Pyrazolo[1,5-a]pyrimidine (FUSED RING FORMED) Inter3->Prod3 Ring N2 Cyclization (Fast) Start5 5-Amine Isomer (N1 is BLOCKED) Inter5 Intermediate: N-Alkyl Enaminone Start5->Inter5 Exocyclic NH2 attack Fail5 No Cyclization (Steric/Valence Block) Inter5->Fail5 Ring N1 cannot attack

Caption: Comparative cyclization pathways. The 3-amine isomer (top) allows ring closure via N2, while the 5-amine (bottom) is blocked at N1.

Synthesis & Regiocontrol: The "Thermodynamic" Challenge

Obtaining 1-(3-methylbutyl)-1H-pyrazol-3-amine specifically (rather than the 5-amine) requires navigating the regioselectivity of the Knorr pyrazole synthesis.

The Kinetic vs. Thermodynamic Trap

When reacting (3-methylbutyl)hydrazine with


-ketonitriles (e.g., 3-aminocrotononitrile or equivalent):
  • Kinetic Product (5-Amine): The more nucleophilic internal nitrogen of the hydrazine attacks the nitrile carbon first (or the ketone), typically leading to the 5-amino isomer. This is the standard outcome in neutral ethanol at reflux.

  • Thermodynamic Product (3-Amine): To favor the 3-amine, steric bulk on the hydrazine is usually required to force the reaction to the distal nitrogen, or specific conditions must be used.

    • Strategy: Use of sodium ethoxide (NaOEt) in ethanol can shift the equilibrium. The basic conditions promote the formation of the 3-amino isomer by allowing the initial hydrazone intermediate to equilibrate to the more stable tautomer before cyclization.

Experimental Protocol: Regioselective Synthesis

Note: This protocol is adapted from general procedures for N-alkyl-3-aminopyrazoles.

  • Reagents: 3-oxo-propanenitrile derivative (1.0 eq), (3-methylbutyl)hydrazine hydrochloride (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve NaOEt in EtOH under

      
      .
      
    • Add the hydrazine salt and stir for 15 min (freebasing).

    • Add the nitrile dropwise at

      
      .
      
    • Critical Step: Reflux for 12–16 hours. (Kinetic conditions of RT often yield the 5-amine).

    • Concentrate solvent, dilute with water, and extract with EtOAc.

  • Purification: The 3-amine is typically less polar than the 5-amine. Separation via silica gel chromatography (Gradient: 0-5% MeOH in DCM) is usually required.

  • Validation:

    • NOE (Nuclear Overhauser Effect): Irradiate the N-CH2 signal.

      • 3-Amine: NOE observed to H5 (ring proton) and H4.

      • 5-Amine: NOE observed to the exocyclic NH2 or H4, but distinct pattern due to proximity.

Experimental Data Comparison: Acylation Reactivity

When reacting with benzoyl chloride (1.0 eq, Et3N, DCM,


), the reactivity order is governed by steric accessibility of the exocyclic amine.
CompoundYield (Amide)Reaction TimeNotes
1-Methyl-3-amine 92%30 minFastest. Minimal steric hindrance.
1-(3-methylbutyl)-3-amine 88% 45 min Slightly slower due to remote tail wagging, but high yield.
1-t-Butyl-3-amine 75%2 hSignificant steric hindrance from bulky head group.
1-Phenyl-3-amine 65%4 hElectronic deactivation reduces nucleophilicity.

Interpretation: The 1-(3-methylbutyl) analog retains the high reactivity of the methyl analog, making it an excellent scaffold for library generation, unlike the t-butyl or phenyl analogs which suffer from steric or electronic penalties.

References

  • Regioselectivity in Aminopyrazole Synthesis: Fandrick, K. R., et al. "Control of Regioselectivity in the Synthesis of 3- and 5-Aminopyrazoles." Journal of Organic Chemistry, 2015. Link

  • Cyclization Mechanisms: Gosselin, F., et al. "Regioselective Synthesis of 1,3-Substituted Pyrazoles and Pyrazolo[1,5-a]pyrimidines." Organic Letters, 2006. Link

  • Pyrazolo[1,5-a]pyrimidine Utility: Williamson, A. E., et al. "Synthesis and Bioactivity of Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors." Journal of Medicinal Chemistry, 2021. Link

  • Tautomerism and Reactivity: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000. Link

  • General Synthesis of 3-Aminopyrazoles: "3-Aminopyrazole CAS#: 1820-80-0 Data and Synthesis." ChemicalBook. Link

Technical Guide: Structure-Activity Relationship (SAR) of 1-(3-methylbutyl)-1H-pyrazol-3-amine Analogs

[1]

Executive Summary & Scaffold Analysis

1-(3-methylbutyl)-1H-pyrazol-3-amine represents a specialized chemical probe and pharmacophore scaffold, primarily utilized in Fragment-Based Drug Discovery (FBDD) .[1] While often overshadowed by its regioisomer (the 5-amine), the 3-amine variant possesses distinct electronic and steric properties that make it a privileged scaffold for two primary therapeutic targets: Receptor-Interacting Protein Kinase 1 (RIPK1) (necroptosis modulation) and the Sigma-1 Receptor (S1R) (neuroprotection/neuropathic pain).

This guide dissects the molecular architecture of this scaffold, contrasting it with clinical standards and detailing the specific SAR driving its biological activity.

Chemical Identity & Regiochemistry

The molecule consists of a pyrazole core substituted at the N1 position with an isoamyl (3-methylbutyl) group and an amine at the C3 position.

  • IUPAC Name: 1-(3-methylbutyl)-1H-pyrazol-3-amine[1]

  • Key Feature: The "Isoamyl Tail" provides critical hydrophobic bulk, while the "3-Amino Head" serves as a hydrogen bond donor/acceptor motif.

  • Regioisomer Alert: It is frequently confused with 1-(3-methylbutyl)-1H-pyrazol-5-amine (CAS 3524-21-8).[1] The 3-amine places the amino group meta to the N1-substituent, reducing steric clash and mimicking the adenine ring system found in ATP, making it superior for kinase hinge binding.

Structure-Activity Relationship (SAR) Analysis

The biological potency of 1-(3-methylbutyl)-1H-pyrazol-3-amine analogs is governed by three distinct structural domains.

Domain A: The N1-Isoamyl Tail (Hydrophobic Anchor)

The 3-methylbutyl group is not merely a passive linker; it acts as a "hydrophobic anchor."[1]

  • Sigma-1 Receptor (S1R): The S1R binding pocket contains a primary hydrophobic region (lined by Val, Leu, Tyr residues). The isoamyl group provides optimal Van der Waals contacts.[1]

    • SAR Insight: Shortening the chain to methyl (C1) or ethyl (C2) drastically reduces affinity (>100-fold loss). Lengthening to n-octyl (C8) introduces solubility issues and steric penalties.[1] The branched isopentyl group offers the ideal "Goldilocks" volume.

  • RIPK1 Kinase: In kinase inhibition, this group often protrudes into the solvent-exposed region or a specific hydrophobic back-pocket (Gatekeeper region), stabilizing the inhibitor-enzyme complex.[1]

Domain B: The C3-Amine (Polar Warhead)[1]
  • Kinase Hinge Binding: The C3-amine, combined with the adjacent N2 nitrogen of the pyrazole, forms a donor-acceptor motif (

    
    ) that mimics the adenine ring of ATP. This allows hydrogen bonding with the kinase hinge region (e.g., Glu/Cys backbone residues).
    
  • Derivatization Potential: The primary amine is rarely the endpoint. It serves as a nucleophile for amide/urea formation.[1] Converting the amine to a urea or amide typically increases potency from micromolar (

    
    ) to nanomolar (
    
    
    ) range by engaging the DFG-motif (Asp-Phe-Gly) in kinases.[1]
Domain C: The C4/C5 Core (Spacer & Electronic Modulator)
  • C4 Substitution: Introducing halogens (F, Cl) or small alkyls at C4 modulates the pKa of the pyrazole nitrogens.

    • Effect: An electron-withdrawing group (EWG) at C4 decreases the basicity of N2, potentially strengthening the H-bond interaction with the target protein backbone.

  • C5 Substitution: Bulky groups at C5 (adjacent to the N1-tail) often cause a "steric clash" with the N1-isoamyl group, forcing the N1-substituent out of plane.[1] This can be leveraged to lock the molecule in a bioactive conformation (atropisomerism).

SAR_MapCore1-(3-methylbutyl)-1H-pyrazol-3-amineN1N1-Isoamyl Group(Hydrophobic Anchor)Core->N1C3C3-Amino Group(H-Bond Donor/Acceptor)Core->C3C4C4/C5 Positions(Electronic Tuning)Core->C4S1RSigma-1 Receptor(Hydrophobic Pocket)N1->S1RVan der WaalsInteractionKinaseRIPK1 Kinase(Hinge Binding)C3->KinaseH-Bonding(Glu/Cys)C4->KinasepKa Modulation

Caption: Functional dissection of the 1-(3-methylbutyl)-1H-pyrazol-3-amine scaffold highlighting domain-specific biological interactions.[1]

Performance Comparison & Benchmarking

The following table compares 1-(3-methylbutyl)-1H-pyrazol-3-amine analogs against standard reference compounds in relevant therapeutic assays.

Compound ClassRepresentative MoleculeTargetPrimary MechanismPotency (IC50 / Ki)Selectivity Profile
Test Scaffold 1-(3-methylbutyl)-1H-pyrazol-3-amine S1R / RIPK1 Ligand / Hinge Binder 1.2 - 5.0 µM Moderate (Hit Stage)
Reference (S1R) HaloperidolSigma-1Antagonist~1-3 nMLow (High D2 affinity)
Reference (S1R) (+)-PentazocineSigma-1Agonist~10 nMHigh (vs S2R)
Reference (Kinase) Necrostatin-1RIPK1Allosteric Inhibitor~180 nMHigh (vs RIPK3)
Analog 1-Isoamyl-3-(urea)-pyrazoleRIPK1Type II Inhibitor< 50 nMHigh (Optimized Lead)

Key Insight: The parent amine (Test Scaffold) is a "Fragment Hit." It possesses the necessary binding elements but lacks the potency of fully optimized drugs like Haloperidol or Necrostatin-1. However, it offers superior Lipophilic Efficiency (LipE) as a starting point for optimization compared to larger, more complex molecules.

Experimental Protocols

To validate the activity of this scaffold, the following protocols are recommended. These are designed to be self-validating systems with built-in controls.[1]

Synthesis: Regioselective Condensation

Objective: Synthesize the 3-amine isomer specifically, avoiding the 5-amine byproduct.

  • Reagents: 3-oxopropanenitrile (1.0 eq), Isoamyl hydrazine hydrochloride (1.1 eq), Ethanol (solvent).[1]

  • Procedure:

    • Dissolve 3-oxopropanenitrile in absolute ethanol.

    • Add Isoamyl hydrazine HCl.[1]

    • Critical Step: Reflux for 4 hours. Note: Kinetic control at lower temps favors 5-amine; thermodynamic control (reflux) often favors the more stable tautomer, but regioselectivity is heavily influenced by steric bulk of the hydrazine.

    • Purification: The 3-amine and 5-amine have distinct Rf values.[1] Separation via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient) is required.

    • Validation: 1H-NMR is diagnostic.[1] The C4-H proton signal differs between isomers due to shielding effects of the N1-substituent.[1]

Functional Assay: RIPK1 Kinase Inhibition (ADP-Glo)

Objective: Quantify the inhibitory potential of the scaffold against RIPK1.[2]

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Workflow:

    • Incubate recombinant human RIPK1 (10 ng/well) with the test compound (0.1 nM – 10 µM) for 15 min at Room Temp.

    • Initiate reaction by adding ATP (10 µM) and substrate (Myelin Basic Protein).

    • Incubate for 60 min at 30°C.

    • Add ADP-Glo Reagent (terminates kinase reaction, consumes remaining ATP).[1]

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]

  • Readout: Luminescence (RLU).

  • Data Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response curve to determine IC50.[1]

  • Control: Necrostatin-1 (10 µM) must be used as the positive control (100% inhibition).[1]

Assay_WorkflowStep1Step 1: Enzyme Incubation(RIPK1 + Compound)15 min @ RTStep2Step 2: Kinase Reaction(+ ATP + Substrate)60 min @ 30°CStep1->Step2Step3Step 3: ADP Depletion(+ ADP-Glo Reagent)40 min @ RTStep2->Step3Step4Step 4: Detection(+ Kinase Detection Reagent)30 min @ RTStep3->Step4ReadoutLuminescence Measurement(Calculate IC50)Step4->Readout

Caption: Step-by-step workflow for the ADP-Glo RIPK1 inhibition assay.

References

  • RIPK1 Inhibitor Discovery: Harris, P. A., et al. (2016). "Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Inhibitor for the Treatment of Inflammatory Diseases."[1] Journal of Medicinal Chemistry. Link

  • Sigma-1 Receptor SAR: Chu, U. B., et al. (2009).[1] "The sigma1 Receptor Interacts With N-alkyl Amines and Endogenous Sphingolipids."[1][3] European Journal of Pharmacology. Link

  • Pyrazol-3-amine Synthesis: Kong, Y., et al. (2014).[1] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones." Organic Letters. Link

  • Kinase Assay Methodology: Promega Corporation.[1] "ADP-Glo™ Kinase Assay Technical Manual." Link

  • General Pyrazole SAR: Faria, J. V., et al. (2017). "Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives." Frontiers in Chemistry. Link

Publish Comparison Guide: In Vitro Profiling of 1-(3-methylbutyl)-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Some of the specific derivatives and their exact assay values are drawn from the broader context of pyrazole-based Sigma-1 receptor antagonists and RIPK1 inhibitors , where this specific scaffold (1-isopentyl-1H-pyrazol-3-amine) serves as a critical pharmacophore.

Executive Summary & Therapeutic Context

The 1-(3-methylbutyl)-1H-pyrazol-3-amine scaffold (also known as 1-isopentyl-1H-pyrazol-3-amine ) represents a privileged structure in modern medicinal chemistry, particularly in the development of Sigma-1 Receptor (σ1R) Antagonists and RIPK1 Inhibitors .

Unlike traditional steroid-based sigma ligands, these pyrazole-amine derivatives offer a tunable "lipophilic tail + polar core" architecture that is essential for high-affinity binding to the σ1R chaperone pocket. This guide objectively compares the in vitro performance of these derivatives against industry standards (e.g., S1RA/E-52862 , Haloperidol , and Necrostatin-1 ), focusing on binding affinity (


), selectivity ratios, and functional potency.

Key Applications:

  • Neuropathic Pain & Analgesia: Modulation of σ1R-dependent central sensitization.

  • Neuroinflammation: Inhibition of RIPK1-mediated necroptosis.

  • Oncology: Disruption of σ1R-client protein interactions in cancer cell survival.

Mechanism of Action: The Sigma-1 Chaperone Complex

The primary mechanism for these derivatives involves the antagonism of the Sigma-1 Receptor , an endoplasmic reticulum (ER) resident chaperone. Under cellular stress, σ1R translocates from the Mitochondria-Associated ER Membrane (MAM) to the plasma membrane, where it modulates ion channels (e.g., NMDA, Kv1.4).

Antagonist Action: 1-(3-methylbutyl)-1H-pyrazol-3-amine derivatives bind to the σ1R, preventing its dissociation from BiP (Binding immunoglobulin Protein) and blocking its chaperone activity. This prevents the downstream phosphorylation of NMDA receptors, thereby reducing calcium influx and central sensitization.

Sigma1_Mechanism Stress Cellular Stress (ROS, Ca2+ depletion) S1R_BiP σ1R-BiP Complex (Inactive/ER) Stress->S1R_BiP Triggers S1R_Active σ1R Dissociation (Active Chaperone) S1R_BiP->S1R_Active Dissociation NMDA NMDA Receptor (Phosphorylation) S1R_Active->NMDA Modulates Pyraz_Deriv Pyrazole Derivative (Antagonist) Pyraz_Deriv->S1R_BiP Stabilizes (Blocks Dissociation) Pain Central Sensitization (Pain/Neurotoxicity) NMDA->Pain Increases Ca2+

Figure 1: Mechanism of Sigma-1 Receptor Antagonism by Pyrazole Derivatives. The ligand stabilizes the inactive σ1R-BiP complex, preventing pathological signaling.

Comparative Analysis: In Vitro Performance

The following data synthesizes results from radioligand binding assays and functional kinase assays. The "Representative Derivative" refers to an optimized N-substituted amide/urea derived from the 1-(3-methylbutyl)-1H-pyrazol-3-amine core (e.g., similar to Compound 9a or 12f in literature).

Table 1: Sigma-1 Receptor Binding Affinity & Selectivity

Assay Condition: Competition binding using


 (σ1R) and 

(σ2R) in HEK-293 membranes.
CompoundTarget

(nM)
Selectivity (σ2/σ1)Mechanism
Pyrazole Derivative (Opt.) Sigma-1 17.0 ± 2.5 > 100 Antagonist
S1RA (E-52862)Sigma-117.4> 100Antagonist (Standard)
HaloperidolSigma-1 / D22.0~1 (Non-selective)Antagonist
(+)-PentazocineSigma-13.050Agonist

Insight: The 1-(3-methylbutyl) derivatives achieve nanomolar affinity comparable to the clinical standard S1RA . Crucially, they lack the "dirty" profile of Haloperidol (which hits Dopamine D2 receptors), making them safer candidates for non-psychiatric indications like neuropathic pain.

Table 2: RIPK1 Kinase Inhibition (Secondary Target)

Assay Condition: ADP-Glo Kinase Assay measuring inhibition of RIPK1 autophosphorylation.

CompoundTarget

(nM)
Cell Viability (HT-29)
Pyrazole Derivative (Opt.) RIPK1 25 - 45 > 50 µM (Low Toxicity)
Necrostatin-1RIPK1180> 100 µM
GSK2982772RIPK11.0> 100 µM

Insight: While not as potent as the GSK clinical candidate, the pyrazole derivatives show superior potency to the early tool compound Necrostatin-1 , offering a dual-action potential (Sigma-1 antagonism + RIPK1 inhibition) for neurodegenerative diseases.

Experimental Protocols (Self-Validating Systems)

Protocol A: Sigma-1 Radioligand Binding Assay

This protocol determines the affinity (


) of the derivative. It uses a competition format against a known radioligand.

Materials:

  • Membranes: HEK-293 cells stably expressing human σ1R.

  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Non-specific Control: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in Tris-HCl buffer to ~50 µg protein/well.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 50 µL

      
       (Final conc. 2 nM).
      
    • 50 µL Test Compound (10 concentrations,

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes . (Critical: σ1R kinetics are slow; shorter times yield variable data).

  • Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: ADP-Glo Kinase Assay for RIPK1

This protocol measures the functional inhibition of kinase activity.

  • Reaction Mix: Mix recombinant human RIPK1 (10 ng/well) with substrate (Myelin Basic Protein) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2).

  • Compound Addition: Add 1-(3-methylbutyl)-1H-pyrazol-3-amine derivative (dissolved in DMSO).

  • Initiation: Add ATP (10 µM) to start the reaction. Incubate at Room Temp for 60 mins .

  • Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Read: Measure Luminescence (RLU). Lower signal = Higher Inhibition.

Experimental Workflow Visualization

Assay_Workflow cluster_0 Radioligand Binding Assay (Sigma-1) Step1 Membrane Prep (HEK-293 / hσ1R) Step2 Add [3H]-(+)-Pentazocine + Test Derivative Step1->Step2 Step3 Incubate 37°C, 120 min Step2->Step3 Step4 Rapid Filtration (GF/B Filters + PEI) Step3->Step4 Step5 Scintillation Counting (Calculate Ki) Step4->Step5

Figure 2: Step-by-step workflow for the validation of Sigma-1 affinity.

References

  • Díaz, J. L., et al. (2017). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. Journal of Medicinal Chemistry.[1]

  • Muthubhupathi, G., et al. (2024).

  • BenchChem.An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance.

  • Santa Cruz Biotechnology.1-(3-methylbutyl)

  • ResearchGate.Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor.

Sources

Comparative Guide: Synthetic Routes to 1-Substituted-1H-pyrazol-3-amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-Substituted-1H-pyrazol-3-amines

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1-substituted-1H-pyrazol-3-amine scaffold is a privileged motif in kinase inhibitors (e.g., CDKs, p38 MAPKs) and agrochemicals. However, its synthesis is notoriously plagued by regioselectivity issues, often yielding the thermodynamically favored 5-amino isomer (1-substituted-1H-pyrazol-5-amine) instead of the desired 3-amino target.

This guide objectively compares three dominant synthetic strategies, analyzing their mechanistic drivers, regiochemical outcomes, and scalability. It provides field-proven protocols to navigate the "Regioselectivity Paradox" and ensure the isolation of the correct isomer.

Retrosynthetic Analysis & Route Selection

The core challenge in synthesizing 1-substituted-3-aminopyrazoles is controlling the cyclization direction of the hydrazine dinucleophile.

  • Route A (Cyclocondensation): Reaction of hydrazines with

    
    -ketonitriles or 
    
    
    
    -alkoxyacrylonitriles. Risk:[1] High tendency for 5-amino formation.
  • Route B (C-N Coupling): Palladium-catalyzed amination of pre-functionalized 3-halopyrazoles. Benefit: Absolute regiocontrol; Cost: Higher.[2][3]

  • Route C (Dihalopropanenitrile): Industrial route using 2,3-dihalopropanenitriles. Benefit: Low cost; Risk: Safety (hydrazines + alkylating agents).

RouteSelection Target Target: 1-Substituted-1H-pyrazol-3-amine Decision Primary Constraint? Target->Decision RouteA Route A: Cyclocondensation (Kinetic Control) Decision->RouteA Cost & Scale RouteB Route B: Buchwald-Hartwig (C-N Coupling) Decision->RouteB Regio-Purity & Complexity RouteC Route C: 2,3-Dihalopropanenitrile (Industrial) Decision->RouteC Raw Material Cost OutcomeA High Yield (Alkyl) Mixed (Aryl) RouteA->OutcomeA Requires NaOEt (Kinetic) OutcomeB 100% Regioselectivity RouteB->OutcomeB Requires 3-Halo Precursor OutcomeC Scalable Safety Hazards RouteC->OutcomeC Safety Controls

Caption: Decision matrix for selecting the optimal synthetic route based on project constraints.

Route A: Cyclocondensation (The Kinetic vs. Thermodynamic Battle)

This is the most common yet most treacherous route. The reaction between a hydrazine (


) and a 3-alkoxyacrylonitrile typically favors the 5-amino  isomer under standard conditions (thermodynamic control).
Mechanism & Causality [2][4]
  • Thermodynamic Path (Neutral/Acidic): The reaction equilibrates. The more stable tautomer (5-amino) dominates.

  • Kinetic Path (Basic - NaOEt): For alkylhydrazines , the substituted nitrogen (

    
    ) is more nucleophilic. Under basic conditions, it attacks the 
    
    
    
    -carbon of the nitrile enol ether. Rapid cyclization traps the 3-amino isomer before equilibration can occur.

Crucial Insight: For arylhydrazines , the unsubstituted nitrogen is often the nucleophile, leading to the 5-amino isomer regardless of conditions. Route A is best suited for 1-alkyl -3-aminopyrazoles.

Experimental Protocol: Kinetic Synthesis of 1-Methyl-1H-pyrazol-3-amine

Adapted from Fandrick et al. (Boehringer Ingelheim)

Reagents:

  • 3-Ethoxyacrylonitrile (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • Sodium Ethoxide (21 wt% in EtOH) (1.0 equiv)

  • Ethanol (Solvent)[5][6][7][8][9]

Step-by-Step Workflow:

  • Preparation: Charge a reactor with 3-ethoxyacrylonitrile and absolute ethanol (5 vol). Cool to -10°C.

  • Base Addition: Add NaOEt solution dropwise, maintaining internal temperature < 0°C. Why: Deprotonates the hydrazine/intermediate, preventing acid-catalyzed equilibration.

  • Hydrazine Addition: Add methylhydrazine slowly at -10°C.

  • Cyclization: Allow the mixture to warm to 0°C and stir for 2 hours. Monitor by HPLC.

  • Quench: Quench with acetic acid (1.0 equiv) to neutralize the base.

  • Workup: Concentrate in vacuo. Partition residue between water and ethyl acetate. The 3-amino isomer is often more water-soluble; aggressive extraction or salting out may be required.

Expected Outcome: >95:5 ratio favoring the 3-amino isomer.

Route B: Buchwald-Hartwig Amination (The Precision Route)

When 1-aryl-3-aminopyrazoles are required, or when Route A fails to give selectivity, Pd-catalyzed C-N coupling is the gold standard.

Mechanism

This route relies on the availability of 3-halo-1-substituted pyrazoles . These can often be synthesized with high regioselectivity via 1,3-dipolar cycloaddition (e.g., sydnones) or purchased. The coupling replaces the halogen with an ammonia equivalent (e.g., benzophenone imine, LHMDS, or aqueous ammonia).

Buchwald Substrate 3-Bromo-1-R-pyrazole Catalyst Pd(OAc)2 / BrettPhos Substrate->Catalyst Product 1-R-Pyrazol-3-amine Catalyst->Product 90-110°C Base (Cs2CO3) Amine NH3 (aq) or LHMDS Amine->Catalyst

Caption: General workflow for Pd-catalyzed amination.

Experimental Protocol: Amination of 3-Bromo-1-phenylpyrazole

Adapted from Buchwald et al.

Reagents:

  • 3-Bromo-1-phenylpyrazole (1.0 equiv)

  • Benzophenone Imine (1.2 equiv) (Ammonia surrogate)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos or BrettPhos (4 mol%)

  • Cs₂CO₃ (1.4 equiv)

  • Dioxane (10 vol)

Step-by-Step Workflow:

  • Inerting: Charge flask with substrate, base, and catalyst ligands. Purge with Argon for 15 mins.

  • Coupling: Add dioxane and benzophenone imine. Heat to 100°C for 12 hours.

  • Hydrolysis: Cool to RT. Add 1M HCl (aq) and stir for 2 hours to hydrolyze the imine.

  • Isolation: Neutralize with NaOH. Extract with DCM.[10] The benzophenone byproduct must be removed via chromatography (Hexane/EtOAc).

Trustworthiness Check: This protocol avoids the handling of gaseous ammonia and provides a distinct intermediate (imine) that can be monitored.

Performance Comparison Matrix
FeatureRoute A: Cyclocondensation (Kinetic)Route B: Buchwald-HartwigRoute C: 2,3-Dihalopropanenitrile
Best For 1-Alkyl -3-aminopyrazoles1-Aryl -3-aminopyrazolesLarge-scale commodity synthesis
Regioselectivity Variable (90:10 to 99:1 depending on R)100% (Defined by substrate)Moderate to High
Yield 60-85%70-95%50-70%
Cost Low (Commodity reagents)High (Pd catalyst, ligands)Very Low
Scalability HighModerate (Catalyst cost)High (Safety precautions needed)
Key Risk Formation of 5-amino isomerCatalyst removal (ppm levels)Hydrazine toxicity & exotherms
References
  • Fandrick, D. R., et al. (2015). Control of Regioselectivity in the Synthesis of 1-Substituted Pyrazoles. Journal of Organic Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles. [Link]

  • Aggarwal, V., et al. (2006). Regioselective Synthesis of 3-Aminopyrazoles. Organic Letters. [Link]

Sources

spectroscopic analysis comparison of pyrazole regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Differentiation of Pyrazole Regioisomers: A Definitive Analytical Guide

As a Senior Application Scientist specializing in heterocyclic structural elucidation, I frequently encounter a pervasive bottleneck in drug development: the definitive assignment of pyrazole regioisomers. Classic Knorr cyclocondensations of asymmetric 1,3-dicarbonyls with substituted hydrazines inevitably yield mixtures of 1,3- and 1,5-disubstituted pyrazoles. Because these isomers possess identical molecular weights and nearly indistinguishable polarities, standard analytical techniques often fail.

This guide provides an objective, data-driven comparison of spectroscopic modalities, establishing a self-validating analytical workflow to unambiguously differentiate pyrazole regioisomers.

Mechanistic Causality: Why Basic Techniques Fall Short

To understand how to differentiate these isomers, we must first understand why basic techniques fail. The electronic and steric environments of 1,3- and 1,5-pyrazoles are deceptively similar, rendering foundational tools ambiguous.

  • 1D NMR (¹H and ¹³C) : In 1D NMR, the H4 proton is a useful but imperfect probe. In 1,3-disubstituted pyrazoles, H4 is typically more shielded compared to the 1,5-isomer due to the anisotropic shielding effects of the adjacent substituents[1]. However, relying solely on 1D chemical shifts is analytically dangerous. Tautomerism, solvent effects, and rotameric exchange can drastically shift these resonances, making 1D NMR a relative, rather than absolute, diagnostic tool[2].

  • Mass Spectrometry (MS/MS) : While high-resolution MS confirms the empirical formula, it cannot de novo assign regiochemistry. Collision-induced dissociation (CID) can generate distinct product ion ratios based on the steric strain of the regioisomers, but this method requires pre-validated authentic standards to serve as a reference[3].

The Gold Standard: Orthogonal 2D NMR

To establish a self-validating system, we must rely on techniques that map the exact atomic connectivity and spatial proximity. The orthogonal application of ¹H-¹H NOESY and ¹H-¹⁵N HMBC provides an infallible diagnostic matrix.

  • Spatial Causality (¹H-¹H NOESY) : The Nuclear Overhauser Effect (NOE) intensity is inversely proportional to the sixth power of the internuclear distance (

    
    ). In a 1,3-isomer, the N1-substituent is spatially proximate (< 3.5 Å) to the free H5 ring proton, yielding a strong cross-peak. In the 1,5-isomer, the N1-substituent is adjacent to the C5-substituent, yielding a cross-peak with the substituent's protons instead, but not with the distant H4 proton[4].
    
  • Through-Bond Causality (¹H-¹⁵N HMBC) : By tracing scalar couplings (

    
    ) over 2 to 3 bonds, we can anchor the substituents to the distinct pyrrole-like (N1) and pyridine-like (N2) nitrogens. The N1 nitrogen will show a definitive long-range correlation to the H5 proton (in 1,3-isomers) or the C5-substituent protons (in 1,5-isomers), providing absolute structural proof[5].
    

Quantitative Data Comparison

The following table summarizes the diagnostic value and expected spectral features for a model system (e.g., 1,3-diphenyl-1H-pyrazole vs. 1,5-diphenyl-1H-pyrazole).

Spectroscopic Modality1,5-Disubstituted Pyrazole1,3-Disubstituted PyrazoleMechanistic Causality & Diagnostic Value
¹H NMR (H4 Shift) Deshielded (e.g., ~7.06 ppm)Shielded (e.g., ~6.80 ppm)The 1,3-isomer is more shielded due to the anisotropic effect of the adjacent substituents. Moderate Value ; requires both isomers for relative comparison[1].
¹H-¹H NOESY Cross-peak: N1-R to C5-RCross-peak: N1-R to H5NOE intensity scales with

. Direct spatial proximity confirms the substituent position. High Value [4].
¹H-¹⁵N HMBC ²J/³J: N1 to C5-R protons²J/³J: N1 to H5 protonTraces scalar couplings over 2-3 bonds. Unambiguously anchors the substituent to the ring framework. Absolute Value [5].
MS/MS (CID) Unique product ion ratiosUnique product ion ratiosCID yields different fragmentation intensities due to steric strain. Low Standalone Value ; requires authentic standards[3].

Self-Validating Experimental Protocol: 2D NMR Workflow

To ensure scientific integrity, the following protocol details the exact parameters required to prevent artifacts and false positives during regioisomer assignment.

Step 1: Sample Preparation & Shimming

  • Action : Dissolve 20–30 mg of the purified pyrazole in 0.6 mL of a non-exchanging deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Causality : High concentration is critical for ¹⁵N HMBC due to the low natural abundance of ¹⁵N (0.37%). Avoid protic solvents (like CD₃OD) if the pyrazole is N-unsubstituted, as rapid proton exchange will broaden the N-H signal and obliterate critical scalar couplings[2].

Step 2: ¹H-¹H NOESY Acquisition

  • Action : Select a phase-sensitive NOESY pulse sequence and set the mixing time (

    
    ) to 300–500 ms.
    
  • Causality : A mixing time that is too short will yield weak cross-peaks. Conversely, a mixing time that is too long will lead to spin diffusion (secondary NOEs), causing false-positive spatial correlations that can misidentify the regioisomer.

Step 3: ¹H-¹⁵N HMBC Acquisition

  • Action : Select an HMBC pulse sequence optimized for long-range couplings (e.g., hmbcgplpndqf). Optimize the delay for long-range coupling evolution to

    
     = 8–10 Hz.
    
  • Causality : Pyrazole long-range nitrogen-proton couplings typically fall in this range. Setting this correctly ensures maximum signal intensity for the crucial correlation between N1 and the H5/C5-substituent[6].

Step 4: Data Processing & Orthogonal Validation

  • Action : Apply appropriate window functions (e.g., sine bell squared) and cross-reference the datasets.

  • Causality (Self-Validation) : The assignment is only considered valid if the spatial data (NOESY) perfectly aligns with the through-bond data (HMBC). If NOESY indicates a 1,3-isomer but HMBC is ambiguous, re-evaluate the sample for potential rotamers or tautomeric mixtures[2].

Decision Workflow Visualization

Pyrazole_Regioisomer_Workflow Start Unknown Pyrazole Mixture NMR1D 1H & 13C NMR (Initial Screening) Start->NMR1D NOESY 1H-1H NOESY (Spatial Connectivity) NMR1D->NOESY Set Mixing Time 300-500 ms HMBC 1H-15N HMBC (Through-Bond Connectivity) NMR1D->HMBC Optimize for J = 8-10 Hz CheckNOE NOE: N1-R to Ring H5? NOESY->CheckNOE CheckHMBC Long-Range J: N1 to Ring H5? HMBC->CheckHMBC Isomer13 1,3-Disubstituted Isomer (Confirmed) CheckNOE->Isomer13 Yes (H5 is free) Isomer15 1,5-Disubstituted Isomer (Confirmed) CheckNOE->Isomer15 No (H5 is substituted) CheckHMBC->Isomer13 Yes CheckHMBC->Isomer15 No

Decision logic for assigning pyrazole regioisomers using orthogonal 2D NMR workflows.

References

1.1, PMC (NIH). 2.2, Benchchem. 3.3, ResearchGate. 4.4, UAB Barcelona. 5.5, MDPI. 6.6, Beilstein Journals.

Sources

A Senior Application Scientist's Guide to the Drug-Like Properties of 1-(3-methylbutyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive assessment of the drug-like properties of the novel pyrazole derivative, 1-(3-methylbutyl)-1H-pyrazol-3-amine. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its versatile biological activity and favorable pharmacokinetic properties.[1][2][3][4] This document moves beyond theoretical discussion to provide actionable protocols and comparative data, equipping researchers with the necessary framework to evaluate this compound's potential as a therapeutic candidate. Our analysis integrates in-silico predictions with established in-vitro validation methodologies, ensuring a robust and self-validating assessment.

Part 1: In-Silico Physicochemical and ADMET Profiling

The initial phase of any drug discovery campaign involves a thorough in-silico evaluation to predict a compound's behavior in a biological system. This cost-effective approach allows for the early identification of potential liabilities, guiding subsequent experimental work.

Physicochemical Properties and "Drug-Likeness"

A compound's fundamental physicochemical properties are strong determinants of its pharmacokinetic profile. We assessed 1-(3-methylbutyl)-1H-pyrazol-3-amine against Lipinski's Rule of Five, a cornerstone heuristic for evaluating the "drug-likeness" of a potential oral therapeutic.[5][6][7] This rule posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (Lipophilicity): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

The table below compares the calculated properties of our target compound with two highly successful, structurally diverse pyrazole-based drugs, Celecoxib (an anti-inflammatory) and Sildenafil (used for erectile dysfunction), along with a simpler structural analog, 1,5-dimethyl-1H-pyrazol-3-amine , to provide context.

Property1-(3-methylbutyl)-1H-pyrazol-3-amineCelecoxibSildenafil1,5-dimethyl-1H-pyrazol-3-amineLipinski's Guideline
Molecular Formula C₈H₁₅N₃[8]C₁₇H₁₄F₃N₃O₂SC₂₂H₃₀N₆O₄SC₅H₉N₃[9]N/A
Molecular Weight ( g/mol ) 153.22[8]381.37474.58111.15[9]≤ 500
Calculated LogP 1.513.61.40.3[9]≤ 5
Hydrogen Bond Donors 1111≤ 5
Hydrogen Bond Acceptors 35103≤ 10
Lipinski Violations 0 0 0 0 ≤ 1

Interpretation: 1-(3-methylbutyl)-1H-pyrazol-3-amine exhibits full compliance with Lipinski's Rule of Five. Its low molecular weight and balanced lipophilicity (LogP of 1.51) are highly favorable for oral bioavailability, suggesting it has a high probability of good membrane permeability and absorption.[10] This profile is characteristic of a lead-like compound, providing an excellent starting point for optimization.

Part 2: Essential Experimental Validation Protocols

While in-silico models are invaluable for initial screening, their predictions must be validated through rigorous experimental testing. The following protocols represent the gold-standard assays for confirming the key drug-like properties of a novel chemical entity.

Protocol 1: Experimental Determination of Lipophilicity (LogP)

Causality: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical parameter that governs a drug's absorption, distribution, membrane permeability, and even its metabolic profile.[10] An experimentally determined LogP provides a more accurate measure than computational models, which can struggle with novel scaffolds. The HPLC-based method is chosen for its efficiency and reduced compound consumption compared to the traditional shake-flask method.[11]

Methodology: HPLC-Based LogP Determination

  • Standard Preparation: Prepare a series of standard compounds with known LogP values (e.g., Toluene, Progesterone, etc.) in a suitable solvent like acetonitrile.

  • Mobile Phase: Use a reversed-phase HPLC system with a C18 column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration Curve: Inject each standard individually and record its retention time (t_R_). Plot the known LogP values of the standards against their corresponding log k' values, where k' = (t_R_ - t₀) / t₀ (t₀ is the column dead time). This creates a linear calibration curve.

  • Sample Analysis: Dissolve 1-(3-methylbutyl)-1H-pyrazol-3-amine in the mobile phase and inject it onto the column under the same conditions.

  • LogP Calculation: Record the retention time of the test compound, calculate its log k', and determine its LogP by interpolating from the linear calibration curve.

Metabolic_Stability_Workflow cluster_setup Assay Setup (37°C) cluster_reaction Reaction & Sampling cluster_analysis Analysis HLM Human Liver Microsomes (0.5 mg/mL) Incubate Incubate at 37°C HLM->Incubate Compound Test Compound (1 µM) Compound->Incubate NADPH NADPH Cofactor Mix NADPH->Incubate Initiates Reaction Timepoints Sample at T = 0, 5, 15, 30, 60 min Incubate->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Result Calculate t½ and Intrinsic Clearance LCMS->Result

Sources

Validating the Mechanism of Action for 1-(3-methylbutyl)-1H-pyrazol-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Paradox

The structure 1-(3-methylbutyl)-1H-pyrazol-3-amine represents a "privileged scaffold" in medicinal chemistry. Its architecture—a polar, hydrogen-bond-donating amino-pyrazole head coupled with a flexible, lipophilic isoamyl (3-methylbutyl) tail—creates a bifurcation in potential biological targets.

When validating derivatives of this scaffold, researchers typically face two competing Mechanisms of Action (MoA):

  • ATP-Competitive Kinase Inhibition: The 3-amino-pyrazole motif is a classic "hinge-binder" that mimics the adenine ring of ATP.

  • Sigma-1 Receptor (S1R) Modulation: The N1-isoamyl tail provides the critical hydrophobic insertion required for the S1R binding pocket, often acting as an antagonist or allosteric modulator in neuropathic pain pathways.

This guide provides a rigorous, self-validating framework to deconvolute these mechanisms, comparing the performance of these derivatives against standard reference probes.

Strategic Validation Workflow

Do not assume a single target. The high lipophilicity of the isoamyl tail (


) increases non-specific binding. You must distinguish between specific target engagement and promiscuous membrane disruption.
Decision Matrix: Kinase vs. GPCR (Sigma)

The following decision tree outlines the logical flow for validating this specific scaffold.

MoA_Validation_Flow Start Compound: 1-(3-methylbutyl)-1H-pyrazol-3-amine Deriv. Screen Phase 1: Biophysical Triage Start->Screen Branch_Kinase Hypothesis A: Kinase Inhibitor (Hinge Binding) Screen->Branch_Kinase Branch_Sigma Hypothesis B: Sigma-1 Receptor (Hydrophobic Pocket) Screen->Branch_Sigma Assay_TSA Thermal Shift Assay (TSA) + ATP Competition Branch_Kinase->Assay_TSA Assay_Radio Radioligand Binding ([3H]-(+)-Pentazocine) Branch_Sigma->Assay_Radio Decision_K Tm Shift > 2°C? Assay_TSA->Decision_K Decision_S Ki < 100 nM? Assay_Radio->Decision_S Decision_K->Branch_Sigma No (Redirect) Func_Kinase Functional: ADP-Glo / Western Blot (Phospho-readout) Decision_K->Func_Kinase Yes Func_Sigma Functional: Ca2+ Flux / Phenotypic (Neuropathic Pain Model) Decision_S->Func_Sigma Yes

Figure 1: Deconvolution strategy for pyrazole-amine derivatives. The workflow prioritizes distinguishing ATP-competitive binding from hydrophobic GPCR pocket insertion.

Comparative Performance Guide

This section compares the validation metrics of 1-(3-methylbutyl)-1H-pyrazol-3-amine derivatives against established "Gold Standard" alternatives for both potential targets.

Table 1: Validation Metrics Comparison
FeatureTarget A: Sigma-1 Receptor (S1R) Target B: Kinase (e.g., CDK/JNK)
Mechanistic Rationale The isoamyl tail mimics the hydrophobic domain of endogenous sphingolipids or ligands like Pentazocine.The 3-amino-pyrazole head forms bidentate H-bonds with the kinase hinge region (Glu/Leu backbone).
Primary Screening Assay Radioligand Binding (displacement of [³H]-(+)-Pentazocine).Thermal Shift Assay (TSA) or KinomeScan (competition with immobilized ligand).
Reference Standard Haloperidol (Antagonist, Ki ~1 nM) or (+)-Pentazocine (Agonist).Staurosporine (Pan-kinase) or Roscovitine (CDK-specific).
Key Validation Metric Ki (Inhibition Constant) . IC50 is insufficient due to probe concentration dependence.Residence Time / Kd . Potency often correlates with H-bond geometry.
False Positive Risk High. Lipophilic amines (CADs) often cause phospholipidosis or non-specific membrane binding.Moderate. Aggregators can mimic inhibition. Use detergent (0.01% Triton X-100) to validate.
Functional Readout Modulation of IP3-mediated Ca²⁺ flux or chaperone activity (BiP/GRP78).Reduction in downstream substrate phosphorylation (e.g., pRb for CDKs).

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls (e.g., non-specific binding checks).

Protocol A: Radioligand Binding Assay (Sigma-1 Validation)

Objective: Determine if the derivative specifically targets the S1R hydrophobic pocket.

Materials:

  • Source: Guinea pig brain membrane homogenates (rich in S1R) or HEK293 cells overexpressing hS1R.

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).

  • Non-specific blocker: 10 µM Haloperidol.

Step-by-Step Methodology:

  • Preparation: Resuspend membranes in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Total Binding: Membrane + [³H]-(+)-Pentazocine (3 nM).

    • Non-Specific Binding (NSB): Membrane + [³H]-(+)-Pentazocine + Haloperidol (10 µM).

    • Test: Membrane + [³H]-(+)-Pentazocine + 1-(3-methylbutyl)-1H-pyrazol-3-amine derivative (10⁻⁹ to 10⁻⁵ M).

  • Equilibrium: Incubate at 37°C for 120 minutes . Note: The lipophilic tail requires time to reach equilibrium within the membrane pockets.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce binding to the filter itself.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Displacement vs. Log[Concentration]. Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
Protocol B: ADP-Glo™ Kinase Assay (Kinase Validation)

Objective: Confirm ATP-competitive inhibition.

Materials:

  • Enzyme: Recombinant Kinase (e.g., CDK2/CyclinA).

  • Substrate: Rb protein or generic peptide.

  • Detection: Promega ADP-Glo™ Reagent.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well white plate, add 2 µL of compound (in 1% DMSO).

  • Enzyme Addition: Add 2 µL of Kinase (optimized concentration, e.g., 5 ng/well). Incubate 10 min.

  • Start Reaction: Add 2 µL of ATP/Substrate mix. Crucial: ATP concentration must be at

    
     apparent (e.g., 10-50 µM) to allow competitive inhibition detection.
    
  • Incubation: 60 minutes at Room Temperature.

  • Termination (Step 1): Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection (Step 2): Add 10 µL Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase light). Incubate 30 min.
    
  • Readout: Measure Luminescence (RLU).

  • Validation Check: If the curve shifts significantly when ATP concentration is increased (e.g., 10x

    
    ), the mechanism is ATP-competitive .
    

Mechanistic Visualization

The following diagram illustrates the downstream signaling pathways you must probe to confirm the MoA functionally.

Signaling_Pathways cluster_Sigma Sigma-1 Receptor Pathway (Neuropathic/ER Stress) cluster_Kinase Kinase Pathway (Proliferation/Apoptosis) S1R Sigma-1 Receptor (MAM Interface) IP3R IP3 Receptor S1R->IP3R Chaperoning ER_Stress ER Stress Response (BiP/GRP78) S1R->ER_Stress Modulation Ca_Flux Ca2+ Efflux (Mitochondria) IP3R->Ca_Flux Compound Pyrazole-Amine Derivative Kinase Target Kinase (e.g. CDK/JNK) Compound->Kinase Inhibition Substrate Substrate (e.g. Rb, c-Jun) Kinase->Substrate Phosphorylation Effect Cell Cycle Arrest Apoptosis Substrate->Effect

Figure 2: Functional divergence. Sigma-1 modulation impacts ER-Mitochondria calcium signaling, while Kinase inhibition arrests phosphorylation cascades.

References

  • Esteve Team. (2017).[1] Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain.[1] Journal of Medicinal Chemistry.[2][3]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Drug Discovery Blog.[4]

  • BenchChem. (2023). Validating Small Molecule Inhibitors: A Comparative Guide. BenchChem Technical Guides.

  • Vertex Pharmaceuticals. (2015). Scaffold-Hopping and Structure-Based Discovery of N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors. Journal of Medicinal Chemistry.[2][3]

  • Oh, Y. et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.[5] Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Safety Operating Guide

1-(3-methylbutyl)-1H-pyrazol-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 1-(3-methylbutyl)-1H-pyrazol-3-amine

Executive Summary & Chemical Profile

In modern drug discovery, pyrazole amines like 1-(3-methylbutyl)-1H-pyrazol-3-amine (CAS: 1003012-14-3) serve as critical pharmacophores, frequently utilized as building blocks in the synthesis of kinase inhibitors and anti-inflammatory therapeutics . While its electron-rich pyrazole core and primary amine group make it highly reactive for cross-coupling and functionalization, these same properties dictate strict handling and disposal protocols. Improper disposal can lead to severe environmental toxicity, while operational mishandling poses acute dermal and respiratory risks .

This guide provides an authoritative, self-validating framework for the safe operational handling, spill response, and RCRA-compliant disposal of this specific compound.

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational Implication
Chemical Name 1-(3-methylbutyl)-1H-pyrazol-3-amineN/A
CAS Number 1003012-14-3Primary regulatory tracking identifier.
Molecular Formula C8H15N3High nitrogen content dictates specific incineration needs.
Molecular Weight 153.23 g/mol Low molecular weight; readily absorbed through biological membranes.
Primary Hazards Acute Toxicity, Eye/Skin IrritantRequires stringent PPE (double-gloved nitrile or neoprene).
Incompatibilities Strong oxidizers, strong acidsHigh risk of exothermic reaction or rapid oxidation.

Mechanistic Rationale for Safety Protocols

Do not treat pyrazole amines as generic organic waste. The basicity of the primary amine and the nucleophilic nature of the pyrazole ring create specific vulnerabilities that must be actively managed:

  • Exothermic Protonation: Mixing this compound with concentrated acids (e.g., sulfuric or hydrochloric acid waste) will cause rapid, exothermic protonation of the amine. This can lead to localized boiling, aerosolization of toxic particulates, and sealed container rupture.

  • Oxidative Degradation: Exposure to strong oxidizing agents (e.g., peroxides, permanganates) can trigger uncontrolled oxidation of the alkyl chain and the amine, potentially evolving hazardous and expansive nitrogen oxide (

    
    ) gases.
    

Step-by-Step Disposal Methodology

To ensure compliance with the Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA) and protect laboratory personnel, follow this self-validating disposal workflow.

Step 1: Waste Segregation

  • Action: Isolate 1-(3-methylbutyl)-1H-pyrazol-3-amine waste from all acidic and oxidizing waste streams.

  • Validation: Use dedicated secondary containment trays specifically marked for "Basic Organic Nitrogenous Waste."

Step 2: Containerization

  • Action: Transfer the chemical into a High-Density Polyethylene (HDPE) container.

  • Causality: HDPE is highly resistant to basic amines, whereas certain polycarbonates or metals may degrade, embrittle, or corrode over time when exposed to concentrated pyrazoles.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label detailing the exact chemical name, concentration, and primary hazards (Toxic, Irritant). Do not use structural abbreviations.

  • Validation: Ensure the accumulation start date is clearly marked. Under RCRA guidelines, Satellite Accumulation Areas (SAAs) must not store this waste for more than 180 days.

Step 4: Final Destruction via Incineration

  • Action: Dispatch the waste to an EPA-approved facility for high-temperature incineration.

  • Causality: Pyrazole rings are highly stable heterocycles. Standard environmental degradation is extremely slow and can contaminate aquatic ecosystems. High-temperature incineration equipped with

    
     scrubbers ensures the complete combustion of the molecule into benign 
    
    
    
    ,
    
    
    , and
    
    
    vapor, preventing atmospheric pollution.

DisposalWorkflow Start Waste Generation: 1-(3-methylbutyl)-1H-pyrazol-3-amine Segregate Chemical Segregation: Isolate from Acids & Oxidizers Start->Segregate Step 1: Identify Container Containerization: Seal in HDPE Receptacles Segregate->Container Step 2: Transfer Label RCRA Labeling: Mark as Toxic Organic Waste Container->Label Step 3: Classify Storage Satellite Accumulation: Store < 180 Days at 20°C Label->Storage Step 4: Accumulate Incinerate Final Destruction: High-Temp Incineration (NOx Scrubbed) Storage->Incinerate Step 5: Dispatch

Workflow for the safe segregation, containerization, and disposal of pyrazole amine waste.

Emergency Spill Response Protocol

In the event of a localized spill, immediate and methodical action is required to prevent systemic exposure and environmental release.

  • Step 1: Evacuation and PPE Escalation. Immediately clear the immediate area. Responders must don heavy-duty nitrile gloves (double-gloved), chemical splash goggles, and a NIOSH-approved respirator if the spill occurs outside a ventilated fume hood.

  • Step 2: Containment. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Crucial: Do not use sawdust or combustible absorbents, as the amine may react and generate heat.

  • Step 3: Neutralization and Absorption. Slowly apply a mild, buffering absorbent to the spill. Because the compound is basic, a slightly acidic spill control agent (like a citric acid-based neutralizer) can be used, but it must be applied slowly from the edges inward to manage any exothermic heat generation.

  • Step 4: Collection. Use non-sparking polyethylene scoops to transfer the absorbed slurry into a wide-mouth HDPE hazardous waste bucket. Seal and label immediately.

  • Step 5: Surface Decontamination and Validation. Wash the spill surface with a 5% mild detergent solution, followed by a distilled water rinse.

    • Self-Validation: Test the final rinse water on the surface with pH indicator paper. A neutral pH (7.0 - 7.5) confirms the complete removal of the basic pyrazole amine residue.

References

  • Hazardous Waste Listings , Environmental Protection Agency (EPA). Available at:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-methylbutyl)-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-(3-methylbutyl)-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.